molecular formula C12H12ClN3O2 B176850 Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 14678-86-5

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B176850
CAS No.: 14678-86-5
M. Wt: 265.69 g/mol
InChI Key: MYSGEOHNZFEZDQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGEOHNZFEZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391929
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-86-5
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry, primarily as a versatile intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the most prevalent and efficient synthetic route to this compound. The narrative delves into the mechanistic underpinnings of the core reaction, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies, data presentation, and visual diagrams are included to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, serves as a crucial building block for more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] Its structural features, namely the 5-amino group and the 4-carboxylate ester, provide reactive handles for further chemical elaboration, making its efficient synthesis a topic of considerable interest.

The Predominant Synthetic Strategy: A Modern Take on a Classic Condensation

The most reliable and widely adopted method for synthesizing this compound involves a cyclocondensation reaction between two key starting materials: (2-chlorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This approach is a variation of the well-established Knorr pyrazole synthesis, which traditionally involves the condensation of a β-keto ester with a hydrazine derivative.[2][3]

Mechanistic Rationale: A Stepwise Look at Pyrazole Ring Formation

The reaction proceeds through a well-defined sequence of steps, each driven by fundamental principles of organic reactivity. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of (2-chlorophenyl)hydrazine onto the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This results in the formation of an enamine intermediate and the elimination of ethanol.

  • Intramolecular Cyclization: The newly formed enamine intermediate then undergoes an intramolecular nucleophilic attack. The amino group, now positioned correctly, attacks the electrophilic carbon of the nitrile group. This cyclization step is the key to forming the five-membered pyrazole ring.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system. This aromatization is a significant thermodynamic driving force for the overall reaction.

A visual representation of this mechanism is provided below:

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Chlorophenylhydrazine I1 Enamine Intermediate R1->I1 Nucleophilic Attack R2 Ethyl (ethoxymethylene)cyanoacetate R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Tautomerization

Caption: A simplified representation of the key steps in the synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
(2-chlorophenyl)hydrazine hydrochloride179.0417.9 g0.1≥98%
Ethyl (ethoxymethylene)cyanoacetate169.1816.9 g0.1≥97%
Triethylamine101.1920.2 g (27.8 mL)0.2≥99%
Ethanol (absolute)46.07200 mL-≥99.5%
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (2-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) in absolute ethanol (200 mL).

  • Base Addition: To the stirred suspension, add triethylamine (20.2 g, 0.2 mol) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free hydrazine base.

  • Addition of the Cyanoacetate: Once the hydrazine hydrochloride has fully dissolved, add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) to the reaction mixture in one portion.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.[4]

  • Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 80-90%. The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for a convenient reflux temperature. Its polarity also helps to stabilize the charged intermediates formed during the reaction.

  • Use of Triethylamine: The use of a base like triethylamine is crucial when starting with the hydrochloride salt of the hydrazine. It deprotonates the hydrazine, making it a more potent nucleophile to initiate the reaction. An excess of the base is used to ensure complete deprotonation.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization step to occur at a reasonable rate. The reaction time can be optimized based on TLC monitoring.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis.dot digraph "Experimental_Workflow" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow", labelloc="t", labeljust="c" ]; node [ shape="box", style="rounded, filled", fontname="Helvetica", fontsize=11 ]; edge [ fontname="Helvetica", fontsize=10, color="#5F6368" ];

A [label="Reaction Setup:\n(2-chlorophenyl)hydrazine HCl\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Triethylamine", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add Ethyl (ethoxymethylene)cyanoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Heat to Reflux (3-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cool to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isolate Product by Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purify by Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterize Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="In-process control"]; E -> D [style=dashed]; D -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; }

Sources

An In-depth Technical Guide to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, characterization, potential mechanism of action, and applications, with a focus on its role as a scaffold for kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3] This five-membered heterocyclic ring system is a key pharmacophore in numerous approved drugs, demonstrating a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This compound, the subject of this guide, represents a strategically substituted pyrazole with considerable potential as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number (Free Base) 14678-86-5N/A
CAS Number (HCl Salt) 1253791-51-3N/A
Molecular Formula C₁₂H₁₂ClN₃O₂N/A
Molecular Weight 265.70 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO (predicted)N/A

Synthesis of this compound

The synthesis of 5-aminopyrazole-4-carboxylates is a well-established process in organic chemistry, typically achieved through the condensation of a substituted hydrazine with an ethoxymethylenecyanoacetate derivative. This approach offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole ring.

General Reaction Scheme

The synthesis of the title compound proceeds via the reaction of 2-chlorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_chlorophenylhydrazine 2-Chlorophenylhydrazine Reaction_Vessel Reaction in Ethanol 2_chlorophenylhydrazine->Reaction_Vessel ethyl_ethoxymethylenecyanoacetate Ethyl (ethoxymethylene)cyanoacetate ethyl_ethoxymethylenecyanoacetate->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Reflux

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from a well-established procedure for the synthesis of analogous 5-aminopyrazole-4-carboxylates and is expected to yield the target compound with high purity.

Materials:

  • 2-chlorophenylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Anhydrous Ethanol

  • Triethylamine or Sodium Acetate (base)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add a suitable base such as triethylamine or sodium acetate (1.1 equivalents) to liberate the free hydrazine.

  • Addition of Cyanoacetate: To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the precipitated solid by filtration and wash with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization of the Compound

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the 2-chlorophenyl ring, a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH₂) protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the 2-chlorophenyl ring, and the carbons of the pyrazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole and aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (265.70 g/mol ).

Mechanism of Action: A Potential Pan-FGFR Inhibitor

The 5-amino-1H-pyrazole-4-carboxamide scaffold has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1][5][6] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][5][6]

The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth, proliferation, and survival.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binding GRB2 GRB2/SOS FGFR->GRB2 Activation PI3K PI3K FGFR->PI3K Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Target_Compound Ethyl 5-amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carboxylate Target_Compound->FGFR Inhibition

Caption: Proposed inhibition of the FGFR signaling pathway by the target compound.

It is hypothesized that this compound can act as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, thereby preventing its phosphorylation and blocking downstream signaling. The 5-amino group and the 4-carboxylate moiety are crucial for forming key hydrogen bond interactions within the kinase hinge region, while the 1-(2-chlorophenyl) substituent can be optimized to achieve selectivity and potency.

Potential Applications in Drug Discovery

Given its structural features and the known biological activities of the pyrazole scaffold, this compound is a valuable starting point for the development of novel therapeutics, particularly in the following areas:

  • Oncology: As a potential pan-FGFR inhibitor, derivatives of this compound could be investigated for the treatment of various cancers driven by aberrant FGFR signaling, such as bladder, lung, and breast cancers.[1][5][6]

  • Inflammatory Diseases: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further modification of the title compound could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

  • Infectious Diseases: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] This scaffold can be explored for the development of new agents to combat drug-resistant pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling aminopyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and promising chemical entity with significant potential in drug discovery. Its straightforward synthesis, coupled with the proven track record of the pyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Further investigation into its biological activity and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative, is a compound of significant interest within medicinal chemistry and drug development. Pyrazole scaffolds are integral to numerous pharmacologically active molecules, and this specific compound serves as a versatile intermediate for the synthesis of more complex therapeutic agents. Understanding its physical properties is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability studies.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Due to the limited availability of published data for this specific ortho-chloro isomer (CAS 14678-86-5)[1], this document leverages verified data from its close structural analogues, such as the meta-chloro isomer and other substituted variants. This comparative approach provides researchers with a robust framework of expected values and, more importantly, details the authoritative methodologies required to determine these properties with precision. The focus is not merely on listing data, but on explaining the causality behind the experimental choices, ensuring a self-validating and trustworthy scientific narrative.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. The arrangement of atoms dictates its chemical behavior and physical characteristics.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂ClN₃O₂

  • Molecular Weight: 265.70 g/mol

  • CAS Number: 14678-86-5[1]

  • Hydrochloride Salt CAS: 1253791-51-3[2]

The structure consists of a central pyrazole ring, substituted at key positions: an amino group at C5, an ethyl carboxylate group at C4, and a 2-chlorophenyl group at the N1 position. The ortho-position of the chlorine atom on the phenyl ring can induce significant steric and electronic effects compared to its meta- or para-isomers, potentially influencing crystal packing, solubility, and melting point.

Caption: Molecular structure of the target compound.

Core Physicochemical Properties

The following table summarizes key physical properties. Where data for the target compound is unavailable, values for its closest, well-characterized isomers and analogues are provided as a reliable estimate. This comparative data is essential for predicting behavior and designing experimental parameters.

PropertyValueCompound AnalogueSource
Appearance White crystalline solidEthyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[3]
Melting Point 115-122 °CEthyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[3][4]
150-157 °CEthyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate[5]
Boiling Point 419.5 °C (at 760 mmHg)Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[4]
Density 1.37 g/cm³Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[4]
Flash Point 207.5 °CEthyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[4]
Refractive Index 1.624Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[4]
LogP (XLogP3) 2.87Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate[4]

Expert Insights: The melting point is a critical indicator of purity and is sensitive to isomeric changes. The meta-chloro isomer melts at 115-122 °C[3][4]. It is plausible that the ortho-chloro isomer will have a distinct, though likely similar, melting range due to differences in intermolecular forces and crystal lattice packing caused by the repositioned chlorine atom. The higher melting point of the fluoro-analogue (150-157 °C) highlights how halogen substitution significantly impacts solid-state properties[5].

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While complete spectra for the title compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and data from analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a solvent like DMSO-d₆, one would anticipate:

    • Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

    • Amino Group: A broad singlet for the two NH₂ protons, likely in the range of 5.0-7.0 ppm, whose position is solvent and concentration-dependent.

    • Pyrazole Ring Proton: A sharp singlet for the C3-H, typically found downfield around 7.5-8.0 ppm.

    • 2-Chlorophenyl Group: A complex multiplet pattern for the four aromatic protons between 7.2-7.8 ppm. The ortho substitution pattern breaks the symmetry seen in para-substituted rings, leading to more complex splitting.

  • ¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Expected chemical shifts for pyrazole derivatives include signals around δ 150-160 for the C5-NH₂ carbon, δ 165 for the ester carbonyl carbon, and a series of signals between δ 110-140 for the aromatic and pyrazole ring carbons[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

  • N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amino (-NH₂) group.

  • C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the conjugated ester carbonyl group.

  • C=C and C=N Stretching: Medium intensity bands in the 1450-1650 cm⁻¹ region corresponding to the pyrazole and phenyl rings.

  • C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

  • C-Cl Stretching: A band in the fingerprint region, typically 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. For the parent compound, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (MW 231.25), the major peaks observed are at m/z 231 (M+), 185, and 184, corresponding to the loss of an ethoxy group[7]. For the title compound (MW 265.70), the molecular ion peak (M+) would appear as a characteristic isotopic pattern due to the presence of Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 265 and 267.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems like the substituted pyrazole ring absorb UV light. The analogue Ethyl 5-amino-1-methylpyrazole-4-carboxylate shows a maximum absorbance (λmax) at 257 nm in ethanol[8]. The presence of the chlorophenyl group is expected to cause a bathochromic (red) shift, moving the λmax to a slightly longer wavelength.

Methodologies for Physical Property Determination

To ensure data integrity, standardized and well-understood experimental protocols are essential. The following section details the methodologies for characterizing the key physical properties of the title compound.

Workflow for Physicochemical Characterization

A logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural confirmation.

workflow cluster_synthesis Sample Preparation cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_physical Physical Properties Synthesis Synthesis & Purification HPLC Purity Assessment (HPLC >98%) Synthesis->HPLC MS Molecular Weight (Mass Spec) HPLC->MS NMR Definitive Structure (1H, 13C NMR) MS->NMR FTIR Functional Groups (FT-IR) NMR->FTIR DSC Melting Point (DSC) NMR->DSC Solubility Solubility Profiling DSC->Solubility

Caption: Standard workflow for compound characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the melting transition, yielding the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus). This method offers higher precision and more information about sample purity and polymorphism.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried crystalline compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

    • Maintain a constant inert gas (N₂) purge to prevent oxidative degradation.

  • Data Analysis: The melting point is recorded as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area is integrated to calculate the enthalpy of fusion. A sharp, single melting endotherm is indicative of a high-purity crystalline substance.

Protocol: ¹H NMR Spectrum Acquisition

Rationale: This protocol ensures the acquisition of a high-resolution spectrum suitable for unambiguous structural assignment. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those on an amino group.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton coupling and neighbor relationships.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. While direct, comprehensive physical data for this specific isomer remains sparse in the literature, a robust profile can be constructed through a combination of theoretical expectation, comparison with its isomers, and the application of standardized analytical methodologies. The data from analogues suggest it is a white crystalline solid with a melting point likely in the 110-130 °C range and a predictable spectroscopic fingerprint. For researchers in drug development, the true value lies not just in these predicted numbers, but in the rigorous application of the described protocols for DSC, NMR, and other analytical techniques. This ensures the generation of reliable, in-house data that can confidently guide future synthetic and formulation efforts.

References

  • Title: this compound Source: ABacoll URL: [Link]

  • Title: ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 16078-71-0 Source: Matrix Fine Chemicals URL: [Link]

  • Title: ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE Source: precisionFDA URL: [Link]

  • Title: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate Source: Asian Journal of Chemistry URL: [Link]

  • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: The Royal Society of Chemistry URL: [Link]

  • Title: ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate Source: ResearchGate URL: [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. Accurate and comprehensive structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during the drug development process.

This technical guide provides a detailed overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a practical, in-depth understanding of the principles and experimental considerations behind the spectroscopic analysis of this important class of molecules. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, supported by established protocols and data from closely related analogues.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound comprises a central pyrazole ring, substituted at various positions with key functional groups that each provide a unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, we can predict the following characteristic signals based on data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
CH₃ (ethyl)1.2 - 1.4triplet3HCoupled to the -CH₂- protons.
CH₂ (ethyl)4.1 - 4.3quartet2HCoupled to the -CH₃ protons.
NH₂5.0 - 6.0broad singlet2HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Pyrazole H-37.5 - 7.8singlet1HThe sole proton on the pyrazole ring.
Aromatic H's7.2 - 7.6multiplet4HComplex splitting pattern due to ortho and meta couplings on the chlorophenyl ring.

Expertise & Experience in Interpretation: The broadness of the NH₂ signal is a result of quadrupole broadening and potential hydrogen bonding. The exact chemical shifts and coupling constants of the aromatic protons on the 2-chlorophenyl ring will be highly dependent on the rotational conformation of the ring relative to the pyrazole core.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C H₃ (ethyl)~14
C H₂ (ethyl)~60
Pyrazole C -4~90Shielded by the amino and carboxylate groups.
Aromatic C 's125 - 135Multiple signals expected for the chlorophenyl ring.
Pyrazole C -3~140
Pyrazole C -5~150Deshielded due to the attached amino group.
C =O (ester)~165

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a spectrometer

1H NMR spectrum of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. This document, intended for researchers and drug development professionals, offers a detailed prediction and interpretation of the ¹H NMR spectrum, explains the rationale behind experimental choices, provides a robust protocol for data acquisition, and explores advanced NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of Structural Verification

This compound belongs to a privileged class of N-heterocycles that are cornerstones in the synthesis of various biologically active molecules.[2][3] The specific arrangement of substituents on the pyrazole and phenyl rings dictates the molecule's three-dimensional conformation and its ability to interact with biological targets. Therefore, unequivocal confirmation of its covalent structure is a critical first step in any research endeavor.

¹H NMR spectroscopy is the most powerful and widely used analytical technique for this purpose. It provides detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[4] This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing the foundational knowledge required for accurate interpretation and troubleshooting.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure is comprised of four key regions, each giving rise to characteristic signals.

Diagram 1: Molecular Structure and Proton Labeling

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Tune and match probe acq1->acq2 acq3 Optimize magnetic field homogeneity (Shimming) acq2->acq3 acq4 Set acquisition parameters (pulse angle, acquisition time, relaxation delay) acq3->acq4 acq5 Acquire Free Induction Decay (FID) data acq4->acq5 proc1 Apply Fourier Transform to FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 proc5 Analyze peaks (shifts, multiplicity, coupling) proc4->proc5

A step-by-step workflow for acquiring high-quality ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution if necessary and transfer it to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.

    • Set appropriate acquisition parameters. A standard ¹H experiment uses a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire the data over a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Carefully phase the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

    • Analyze the processed spectrum, identifying the chemical shift, multiplicity, and coupling constants for each signal.

Advanced NMR Techniques for Complete Structural Elucidation

While ¹H NMR provides a wealth of information, complex molecules often require 2D NMR experiments to resolve ambiguities and definitively assign all signals.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-4 bonds). A COSY spectrum would show a cross-peak between the ethyl -CH₂ quartet and the -CH₃ triplet, confirming their connectivity. It would also help disentangle the coupled network of protons within the 2-chlorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbons in the corresponding ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the pyrazole C3-H proton to the ester carbonyl carbon (C4) and the C5 carbon, confirming the substitution pattern on the pyrazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It could be used to determine the relative orientation of the 2-chlorophenyl ring with respect to the pyrazole ring.

Diagram 3: Conceptual COSY Correlations

H_a Hₐ (CH₂) H_b Hₑ (CH₃) H_a->H_b ³J H_c Hₐᵣ¹ H_d Hₐᵣ² H_c->H_d ³J caption COSY shows through-bond coupling (e.g., Hₐ↔Hₑ).

COSY identifies protons coupled through chemical bonds.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a unique fingerprint of its complex structure. A thorough interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, is essential for its characterization. By carefully selecting experimental conditions, particularly the solvent, and employing a systematic protocol for data acquisition and processing, researchers can obtain high-quality, unambiguous data. For complete structural verification and the resolution of any spectral overlap, the use of 2D NMR techniques is strongly recommended. This guide provides the necessary framework for scientists to confidently analyze this important heterocyclic compound.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]
  • Royal Society of Chemistry. (2012). ¹HNMR δ values for. Medicinal Chemistry Communications, Electronic Supplementary Material (ESI). Available at: [Link]
  • ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Request PDF. Available at: [Link]
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
  • University of Bristol. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
  • ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Request PDF. Available at: [Link]
  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. Available at: [Link]
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]/14%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons)

Sources

An In-depth Technical Guide to the Crystal Structure of Substituted Aminopyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyrazole carboxylates represent a cornerstone scaffold in modern medicinal chemistry and drug discovery. Their unique combination of hydrogen bond donors and acceptors, coupled with a rigid heterocyclic core, makes them privileged structures for targeting a wide array of biological enzymes and receptors.[1][2] The precise three-dimensional arrangement of atoms within the crystal lattice governs critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount for successful drug development.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, crystallization, and structural analysis of this important class of molecules. We delve into the causality behind experimental choices, provide field-proven protocols, and explore the intricate network of intermolecular interactions that define the supramolecular architecture of these compounds, ultimately linking their solid-state structure to their functional potential in drug design.

Introduction: The Aminopyrazole Carboxylate Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that features prominently in numerous FDA-approved drugs.[1][2] Its chemical stability and ability to engage in various non-covalent interactions have cemented its role as a valuable building block in pharmaceutical sciences.[4][5] Among its many derivatives, the 5-aminopyrazole moiety is particularly noteworthy, serving as a versatile and highly functionalized synthon for the construction of more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[6][7][8][9]

The strategic incorporation of a carboxylate group onto this scaffold introduces a powerful hydrogen-bonding motif. The carboxylic acid function can readily form robust and predictable intermolecular interactions, most notably the classic carboxylic acid "inversion dimer," which significantly influences crystal packing.[10][11] This combination of an amino group, a carboxylate moiety, and the pyrazole core creates a multi-functional framework that is exceptionally adept at forming specific, directional interactions within protein binding pockets, making it a prime candidate for rational drug design.[12] Understanding the intrinsic structural properties of this scaffold in the solid state is therefore not merely an academic exercise but a critical step in the development of new therapeutic agents.

cluster_0 General Structure of Substituted 5-Aminopyrazole-4-Carboxylates structure structure

Caption: General chemical structure of a substituted aminopyrazole carboxylate.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathways

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[7] This reaction proceeds through a well-established mechanism: the initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon forms a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, yielding the final 5-aminopyrazole ring system.[7] The choice of substituents on both the β-ketonitrile (R1, R3) and the hydrazine (R2) allows for the systematic introduction of chemical diversity around the core scaffold, making this a powerful strategy for building compound libraries for screening purposes.

The Art and Science of Crystallization

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in determining a molecule's crystal structure.[3][13] The goal of crystallization is to slowly bring a solution from a state of solubility to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[14] Rapid precipitation must be avoided, as it leads to amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).[15]

Crystallization Methodologies

The choice of crystallization technique is dictated by the compound's specific properties, such as its solubility profile and stability.

  • Slow Evaporation: This is the simplest method, suitable for stable, non-volatile compounds. A near-saturated solution of the compound is prepared and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks.[16][17] The gradual increase in concentration induces crystallization.

  • Vapor Diffusion: This technique is highly effective for milligram-scale quantities and is one of the most successful methods for small molecules.[16] A solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[18] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Solvent Layering: This method involves carefully layering an anti-solvent on top of a solution of the compound.[16] The two solvents must be miscible but have different densities to create a distinct interface. Slow diffusion across this interface gradually induces crystallization.

Experimental Protocol: Crystallization by Vapor Diffusion

This protocol describes a self-validating system for obtaining single crystals, where success is defined by the formation of well-defined, transparent crystals with sharp edges.

  • Solvent System Selection (The "Why"): Choose a binary solvent system. "Solvent 1" should be a solvent in which your aminopyrazole carboxylate is readily soluble (e.g., Ethyl Acetate, Dichloromethane). "Solvent 2" (the anti-solvent) should be a more volatile solvent in which your compound is poorly soluble (e.g., Hexane, Pentane). The volatility difference is crucial for driving the diffusion process.[16]

  • Preparation: Prepare a concentrated solution of your compound (~5-10 mg) in a minimal amount of Solvent 1 (e.g., 0.5 mL) in a small, clean glass vial (e.g., 2 mL). The solution should be clear; if not, filter it to remove any particulate matter which could act as unwanted nucleation sites.[17]

  • Assembly: Place the small vial, uncapped, inside a larger glass jar or beaker (e.g., 20 mL). Carefully add 2-3 mL of the anti-solvent (Solvent 2) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

  • Incubation: Tightly seal the outer jar with a cap or parafilm. Place the sealed system in a location free from vibrations and significant temperature fluctuations.

  • Monitoring & Patience: Allow the system to stand undisturbed for several days to a week. The anti-solvent vapor will slowly diffuse into the inner vial's solution, reducing the solute's solubility. Check for crystal growth periodically without disturbing the setup. High-quality crystals should appear as clear, well-formed geometric shapes.

Crystal Structure Elucidation: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[3][13] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the solid state.

cluster_workflow Experimental Workflow for Crystal Structure Determination synthesis Synthesis of Aminopyrazole Carboxylate crystallization Single Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF, Hirshfeld) refinement->validation

Caption: A typical experimental workflow from synthesis to final structural analysis.

Experimental Protocol: The SCXRD Workflow
  • Crystal Selection and Mounting: Using a microscope, select a suitable crystal. A good crystal is typically transparent, has well-defined faces, and is free of cracks or defects. The crystal is carefully mounted on a glass fiber or a loop and placed on the diffractometer's goniometer head.

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer then rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[19][20] A complete dataset consists of thousands of reflection intensities.

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The primary challenge is the "phase problem," where the phase information for each reflection is lost. Modern software uses direct methods or Patterson methods to solve this problem, generating an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[21] The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-resolved small-molecule structure.

  • Validation and Analysis: The final structure is validated using software like PLATON to check for errors or unusual geometric features. The results are typically reported in a Crystallographic Information File (CIF).

Decoding the Crystal Structure: Analysis of Substituted Aminopyrazole Carboxylates

The final refined structure provides a wealth of information about both the individual molecule (intramolecular features) and how molecules pack together (intermolecular interactions).

Molecular Conformation and Geometry

The pyrazole ring itself is aromatic and therefore largely planar.[22] However, the substituents attached to it can significantly influence the overall molecular conformation. A key parameter is the dihedral angle between the pyrazole ring and any attached aromatic substituents (e.g., a phenyl ring at the N1 position). This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted conformation). For example, in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, this dihedral angle is 52.34 (7)°.[10]

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing is dictated by a complex interplay of non-covalent interactions. For aminopyrazole carboxylates, hydrogen bonds are typically the most dominant structure-directing interactions.[23]

  • Carboxylic Acid Inversion Dimers: The most common and robust supramolecular synthon observed in this class of compounds is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[10] This creates a characteristic R2(8) ring motif in graph set notation.

cluster_dimer Carboxylic Acid Inversion Dimer Motif (R2(8)) structure structure

Caption: The R2(8) hydrogen-bonding motif forming a carboxylic acid dimer.

  • Other Hydrogen Bonds: The amino group (N-H) and the pyrazole ring nitrogens are also key hydrogen bonding sites. N-H···N and N-H···O interactions often link the primary dimer synthons into more extended chains, ribbons, or sheets, building up the full three-dimensional architecture.[4][10]

  • π-π Stacking and Other Weak Interactions: Aromatic rings in the structure can interact through π-π stacking. Weaker C-H···O and C-H···π interactions, though individually less energetic, can collectively contribute significantly to the overall stability of the crystal lattice.[22]

Quantitative Analysis of Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.[10][24] The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. By decomposing this plot, one can quantify the percentage contribution of each type of contact to the overall crystal packing.[25][26]

Table 1: Crystallographic Data for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[10]

ParameterValue
Chemical FormulaC₁₁H₁₁N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1528 (3)
b (Å)22.0163 (10)
c (Å)7.1643 (3)
β (°)106.864 (2)
Volume (ų)1079.14 (8)
Z4
Final R1 [I > 2σ(I)]0.045

Table 2: Hirshfeld Surface Analysis Contact Percentages for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[10]

Contact TypeContribution (%)Description
H···H41.5%Represents the largest contribution, van der Waals forces.
O···H/H···O22.4%Primarily due to strong O-H···O hydrogen bonds.
C···H/H···C13.1%Weaker C-H···O and C-H···π interactions.
N···H/H···N8.7%Contributions from N-H···N or N-H···O hydrogen bonds.

Application in Drug Development: From Crystal Structure to Rational Design

A detailed understanding of the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable in modern drug development.[3]

  • Physicochemical Properties: The specific arrangement of molecules in the crystal lattice (polymorphism) can have a profound impact on a drug's solubility, dissolution rate, and stability. A molecule that forms very strong, stable hydrogen bonds in its crystal form may have lower aqueous solubility, posing a challenge for oral absorption.

  • Rational Drug Design: Knowledge of the preferred intermolecular interactions and the three-dimensional shape of the aminopyrazole carboxylate can guide the design of new analogues.[12] By understanding how substituents affect crystal packing, chemists can make targeted modifications to disrupt or enhance certain interactions to fine-tune the compound's physical properties or improve its binding affinity to a target protein by mimicking its preferred interaction geometry.[2] For example, the crystal structure can reveal which parts of the molecule are involved in strong intermolecular hydrogen bonds, providing clues as to which functional groups are most likely to interact with a protein receptor.

Conclusion

The crystal structure of substituted aminopyrazole carboxylates provides a detailed blueprint of their molecular and supramolecular properties. Through a systematic workflow encompassing rational synthesis, meticulous crystallization, and high-resolution SCXRD analysis, we can unlock a deep understanding of their solid-state behavior. The analysis of hydrogen bonding motifs, conformational preferences, and the quantification of intermolecular contacts via Hirshfeld surface analysis are not merely descriptive but are predictive tools. This structural knowledge is fundamental to the field of drug development, enabling scientists to rationally engineer molecules with optimized physicochemical properties and enhanced biological activity, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
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  • Al-Majid, A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132159.
  • X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate.
  • Deschamps, J. R. (2007). X-ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3.
  • Crystal structure of pyrazole 3g. (n.d.). ResearchGate.
  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(22), 3844-3861.
  • Hassan, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 643.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2012). Journal of Missan Researches, 9(17).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.
  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2005). ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II). (2022).
  • Singh, N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1089.
  • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. (n.d.). ResearchGate.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.
  • Scott, A. D., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(3), 427–434.
  • X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.
  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7891.
  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • Molecular diagrams highlighting the intermolecular interactions... (n.d.). ResearchGate.
  • 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. (n.d.). ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2021). IUCrJ, 8(Pt 3), 405–416.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2023). Scientific Reports, 13, 10738.
  • (a) Representation of the intermolecular interactions promoted by 3a.... (n.d.). ResearchGate.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). [Source not provided].
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The Solubility Profile of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Solubility as a Cornerstone of Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of solubility is not merely a physical characteristic; it is a critical determinant of a compound's therapeutic potential. The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological media. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For researchers, scientists, and formulation experts, a comprehensive understanding of a lead candidate's solubility in various common solvents is therefore of paramount importance. This knowledge informs everything from the feasibility of preclinical assays to the design of effective and stable dosage forms.

This in-depth technical guide focuses on the solubility of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, and this particular substituted pyrazole serves as a key intermediate in the synthesis of various bioactive molecules.[1] This document provides a detailed analysis of its predicted solubility, the theoretical principles governing its behavior in different solvents, and a rigorous, field-proven protocol for the empirical determination of its solubility profile.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN₃O₂[2][3]
Molecular Weight 265.7 g/mol [3]
Appearance White crystalline solid (predicted)[3]
Melting Point 115-122 °C (for the 3-chlorophenyl isomer)[2][3]
Predicted LogP (XLogP3) 2.86580 (for the 3-chlorophenyl isomer)[2]
CAS Number 14678-86-5[4]

Note: Some physicochemical data is for the closely related 3-chlorophenyl isomer and should be considered indicative for the 2-chlorophenyl compound.

The molecular structure of this compound reveals several key features that dictate its solubility. The pyrazole core, along with the amino (-NH₂) and ester (-COOC₂H₅) functional groups, can participate in hydrogen bonding. The ethyl ester group, in particular, is known to enhance solubility in organic solvents.[5] Conversely, the presence of the 2-chlorophenyl ring introduces a significant non-polar, hydrophobic character to the molecule. The interplay between these polar and non-polar regions is the primary determinant of its solubility in any given solvent.

Predicted Solubility Profile and Influencing Factors

While precise, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive solubility profile can be constructed based on fundamental chemical principles and data from analogous structures. The guiding principle of "like dissolves like" is central to this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

SolventPolarityPredicted SolubilityRationale
Water Highly PolarVery LowThe large non-polar 2-chlorophenyl group and the overall molecular size are expected to dominate over the polar amino and ester groups, leading to poor aqueous solubility.
Methanol / Ethanol Polar, ProticHighThese short-chain alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the pyrazole derivative. The alkyl portion of the alcohols can also interact favorably with the non-polar regions of the molecule. For a related compound, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, it is noted as being soluble in Methanol.[5]
Acetone Polar, AproticModerate to HighAcetone's polarity allows it to interact with the polar groups of the solute. While it cannot donate hydrogen bonds, it can accept them, contributing to dissolution.
Ethyl Acetate Moderately PolarModerateAs an ester itself, ethyl acetate shares structural similarity with the solute's ester group, which can lead to favorable interactions.
Dichloromethane Non-polarModerateThe molecule's significant non-polar character, particularly from the chlorophenyl ring, suggests it will have some solubility in non-polar solvents like dichloromethane.
Toluene Non-polarLow to ModerateSimilar to dichloromethane, toluene's non-polar nature will primarily interact with the hydrophobic portions of the molecule.
n-Hexane Non-polarVery LowThe presence of polar functional groups capable of hydrogen bonding will likely render the compound insoluble in highly non-polar aliphatic solvents like n-hexane.

Key Factors Influencing Solubility:

  • Polarity and Hydrogen Bonding: The amino and ester groups can form hydrogen bonds with protic solvents like alcohols, significantly enhancing solubility. The ability of a solvent to engage in these interactions is a strong predictor of its solvating power for this compound.

  • Molecular Size and Structure: Larger molecules generally have lower solubility as more energy is required to overcome the crystal lattice energy and to create a solvent cavity to accommodate the molecule.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps to break the intermolecular forces in the solid state.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the industry-standard equilibrium shake-flask method, a robust technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_vial Combine in sealed vial equilibration Shake at constant temperature (e.g., 25°C or 37°C) for 24-48h check_solid Visually confirm excess undissolved solid sampling Allow to settle filtration Filter supernatant (0.22 µm syringe filter) dilution Dilute filtrate accurately analysis Analyze by HPLC or UV-Vis calculation Calculate concentration (e.g., in mg/mL or mol/L) calibration Prepare calibration curve with standards of known concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to ensure a solid phase remains at equilibrium.

    • Accurately pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be visually confirmed at the end of this period.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a solvent-compatible syringe filter (e.g., PTFE or nylon) to remove all undissolved particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Analyze the standards and the diluted samples using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Conclusion: From Data to Application

A thorough understanding of the solubility of this compound is indispensable for its progression as a potential drug candidate or a key chemical intermediate. While direct quantitative data may not always be readily available in the literature, a combination of theoretical prediction based on molecular structure and robust, systematic experimental determination provides the necessary insights for informed decision-making in the drug development process. The principles and protocols detailed in this guide offer a comprehensive framework for researchers to accurately characterize the solubility profile of this and other promising compounds, thereby paving the way for successful formulation and therapeutic application.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 4, 2026, from [Link]

  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 4, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved January 4, 2026, from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • MDPI. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved January 4, 2026, from [Link]

  • ijrpr. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for 1,5-Disubstituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, with 1,5-disubstituted isomers featuring prominently in a range of blockbuster pharmaceuticals, including the COX-2 inhibitor Celecoxib.[1][2][3][4] The synthetic approach to these vital heterocycles is fundamentally dictated by the strategic selection of starting materials. This guide provides an in-depth analysis of the core precursors for constructing the 1,5-disubstituted pyrazole ring, focusing on the mechanistic rationale behind precursor selection, regiochemical control, and practical, field-proven protocols. We will dissect the classical Knorr synthesis using 1,3-dicarbonyl compounds and explore alternative routes via α,β-unsaturated systems, offering researchers, scientists, and drug development professionals a comprehensive resource for designing robust and efficient synthetic strategies.

The Core [3+2] Cyclocondensation Strategy

The vast majority of pyrazole syntheses, including those targeting 1,5-disubstituted isomers, rely on a [3+2] cyclocondensation strategy. This powerful approach involves the reaction of a three-carbon (C-C-C) dielectrophilic building block with a two-nitrogen (N-N) dinucleophilic building block.[3][5][6] The N-N component is almost universally a hydrazine or one of its derivatives, while the C-C-C component can be chosen from several classes of molecules, with each class offering distinct advantages and challenges.

The fundamental choice of these two components directly dictates the substitution pattern of the final pyrazole. For a 1,5-disubstituted pyrazole, the substituent on the substituted nitrogen of the hydrazine precursor becomes the N-1 substituent, while the termini of the three-carbon unit give rise to the C-3 and C-5 substituents.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Product N_N N-N Unit (Hydrazine Derivative) Reaction [3+2] Cyclocondensation N_N->Reaction C_C_C C-C-C Unit (1,3-Dielectrophile) C_C_C->Reaction Pyrazole 1,5-Disubstituted Pyrazole Reaction->Pyrazole

Caption: General [3+2] strategy for pyrazole synthesis.

The N-N Component: Hydrazine and Its Derivatives

The cornerstone of the pyrazole ring is the hydrazine (H₂N-NH₂) backbone. To achieve a 1,5-disubstituted pyrazole, a monosubstituted hydrazine (R¹-NH-NH₂) is required.

  • Hydrazine (R¹=H): Use of unsubstituted hydrazine hydrate results in an N-unsubstituted pyrazole, which can be alkylated in a subsequent step. However, direct synthesis using a substituted hydrazine is often more efficient.

  • Substituted Hydrazines (R¹=Aryl, Alkyl): This is the most direct route. The choice of R¹ determines the group at the N-1 position. For example, phenylhydrazine is a common precursor for N-phenylpyrazoles, and methylhydrazine is used for N-methylpyrazoles.[5][6][7] These reagents act as bidentate nucleophiles, attacking the two electrophilic centers of the C-C-C unit.[6] The reaction is typically performed with the free base or with a hydrazine salt (e.g., phenylhydrazine hydrochloride), which may require the addition of a base or be used in acidic media.[5]

The C-C-C Component: Key Classes of 1,3-Dielectrophiles

The versatility of pyrazole synthesis stems from the wide variety of three-carbon synthons available. The choice of this component is critical for introducing the desired C-3 and C-5 substituents and presents the primary challenge in regiochemical control.

1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis

The condensation of 1,3-dicarbonyl compounds with hydrazines is the most classical, robust, and widely employed method for pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][6][7][8] This reaction is generally acid-catalyzed and proceeds via the formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[7][8][9][10]

Mechanism of Knorr Synthesis: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism Start 1,3-Diketone + R¹-NH-NH₂ Hydrazone Intermediate Hydrazone Formation Start->Hydrazone Attack at C=O Cyclization Intramolecular Cyclization Hydrazone->Cyclization 2nd N attacks 2nd C=O Hemiaminal Cyclic Hemiaminal Intermediate Cyclization->Hemiaminal Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Product 1,5-Disubstituted Pyrazole Dehydration->Product Aromatization

Caption: Simplified workflow for the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity: When an unsymmetrical 1,3-dicarbonyl (R³ ≠ R⁵) is used, a mixture of two regioisomers (1,3- and 1,5-disubstituted) can be formed.[5] The outcome is governed by which carbonyl group undergoes the initial nucleophilic attack. This can be controlled by:

  • Steric Hindrance: The hydrazine often preferentially attacks the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to initial attack.

  • Reaction Conditions: pH is a critical factor. Acidic conditions favor reaction at the ketone carbonyl over an ester carbonyl, while basic conditions can favor different pathways.[11]

Common 1,3-Dicarbonyl Precursors:

Precursor TypeGeneral StructureResulting Pyrazole Sub-typeKey Considerations
β-Diketones R³-CO-CH₂-CO-R⁵Fully substituted pyrazoleClassic Knorr substrate. Regioselectivity is a major concern with unsymmetrical diketones.
β-Ketoesters R³-CO-CH₂-COORPyrazolone (5-hydroxy-pyrazole)The product is a pyrazolone, which exists in keto-enol tautomeric forms.[11] The reaction is often highly regioselective.
β-Ketoamides R³-CO-CH₂-CONR₂5-Aminopyrazole derivativeProvides access to pyrazoles with an amino group at the C-5 position.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate [11]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent Addition: Add 10 mL of ethanol followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with magnetic stirring for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) to confirm the consumption of the starting materials.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly add 20 mL of cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pyrazolone product. Further purification can be achieved by recrystallization from ethanol.

α,β-Unsaturated Carbonyls (Chalcones & Vinyl Ketones)

An alternative and powerful route utilizes α,β-unsaturated ketones or aldehydes as the three-carbon synthon.[5][6] This pathway typically involves a two-step sequence: a Michael addition of the hydrazine to form a pyrazoline intermediate, followed by an oxidation step to achieve the aromatic pyrazole.

Mechanism via Pyrazoline Intermediate: The reaction initiates with a conjugate (Michael) addition of the hydrazine's terminal nitrogen to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via attack of the second nitrogen onto the carbonyl carbon, forming a five-membered pyrazoline ring. Subsequent oxidation removes two hydrogen atoms to introduce the second double bond, yielding the stable aromatic pyrazole.

Chalcone_Route Start α,β-Unsaturated Ketone + R¹-NH-NH₂ Michael Michael Addition Start->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Oxidation Oxidation (-2H) Pyrazoline->Oxidation e.g., I₂, air, CAN Product 1,5-Disubstituted Pyrazole Oxidation->Product

Sources

Foreword: The N-Aryl-5-Aminopyrazole as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Aryl-5-Aminopyrazoles

The N-aryl-5-aminopyrazole motif is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a "privileged structure".[1][2][3] Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar core that can be readily functionalized, allows it to interact with a wide array of biological targets. This versatility is evidenced by its presence in numerous blockbuster drugs and clinical candidates, most notably the selective COX-2 inhibitor Celecoxib, as well as potent inhibitors of mitogen-activated protein kinases (MAPKs).[1][2][4][5]

As a Senior Application Scientist, my objective is not merely to present a list of reactions, but to provide a strategic guide. The choice of synthetic route is a critical decision driven by factors such as starting material availability, desired substitution patterns, and scalability. This whitepaper is structured to guide researchers through this decision-making process, explaining the causality behind each method and providing field-proven protocols for immediate application.

Chapter 1: The Cornerstone Strategy: Cyclocondensation of Arylhydrazines and β-Ketonitriles

The most versatile and widely employed method for constructing the N-aryl-5-aminopyrazole core is the condensation of a substituted arylhydrazine with a β-ketonitrile.[6][7][8][9] This [3+2] cyclization approach is robust, generally high-yielding, and benefits from readily accessible starting materials.

Mechanistic Rationale: A Tale of Two Nucleophiles

The reaction proceeds via a well-established two-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the arylhydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step forms a hydrazone intermediate, which is rarely isolated but has been characterized in specific cases.[6][8] The choice of an acidic or basic catalyst can significantly influence the rate of this step.

  • Intramolecular Cyclization: The key ring-forming step involves the nucleophilic attack of the second nitrogen atom (the one attached to the aryl group) onto the carbon of the nitrile group. This intramolecular cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[6][7]

The causality is clear: the β-ketonitrile provides a 1,3-dielectrophilic three-carbon unit, perfectly poised to react with the 1,2-dinucleophilic hydrazine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Tautomerization Arylhydrazine Arylhydrazine (Ar-NH-NH2) Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Ketonitrile β-Ketonitrile (R1-CO-CH2-CN) Ketonitrile->Hydrazone FinalProduct N-Aryl-5-Aminopyrazole Hydrazone->FinalProduct Intramolecular Attack on Nitrile

Caption: Mechanism of N-aryl-5-aminopyrazole synthesis via β-ketonitrile condensation.

The Question of Regioselectivity

When using a substituted arylhydrazine, two isomeric products are theoretically possible. However, the reaction is highly regioselective. The more nucleophilic terminal -NH2 group preferentially attacks the more electrophilic carbonyl carbon, while the less nucleophilic -NHAr group is involved in the subsequent cyclization onto the nitrile. This inherent electronic preference reliably yields the desired 1-aryl-5-aminopyrazole isomer.[6][10]

Field-Proven Experimental Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a quintessential example of this methodology.[11]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride.

Materials:

  • 1-(4-Methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.05 eq)

  • Ethanol or Water

  • Hydrochloric Acid (catalytic)

Procedure:

  • A reaction vessel is charged with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq) and ethanol.

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.05 eq) is added to the mixture. A catalytic amount of concentrated HCl can be added if using the free base hydrazine.

  • The mixture is heated to reflux (approx. 80 °C) and stirred for 4-6 hours.

  • Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diketone.

  • Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from ethanol/water to yield Celecoxib as a white solid.

Substrate Scope and Data

This method is broadly applicable, accommodating a wide range of substituents on both the arylhydrazine and the β-ketonitrile.

Arylhydrazine Substituent (Ar)β-Ketonitrile (R1)SolventYield (%)Reference
4-SO2NH2-Ph4-Me-PhEthanol>90%[11]
4-Me-PhPhEthanolHigh[6]
2,4-DinitrophenylArylEthanolGood[6]
HeteroarylCF3EthanolGood[6]
PhenylCyclohexylToluene85%[8]

Chapter 2: Alternative Condensation Strategies

While the β-ketonitrile route is dominant, other 1,3-dielectrophilic partners can be employed, offering alternative pathways when specific starting materials are more accessible.

Condensation with α,β-Unsaturated Nitriles

Reacting arylhydrazines with α,β-unsaturated nitriles that possess a leaving group (e.g., ethoxy, halogen) at the β-position is another effective strategy.[7]

Mechanism: The reaction typically proceeds via a Michael addition of the terminal hydrazine nitrogen onto the double bond, followed by an intramolecular cyclization with the elimination of the leaving group to form the aromatic pyrazole ring.

Causality: This approach is advantageous when the corresponding β-ketonitrile is difficult to synthesize or unstable. The α,β-unsaturated nitrile serves as a synthetic equivalent. A prime example is the reaction with ethyl (ethoxymethylene)cyanoacetate.[12][13]

Multicomponent Syntheses (MCRs)

For maximizing efficiency, one-pot multicomponent reactions have been developed. For instance, an aldehyde, a nitrile with an active methylene group (like malononitrile), and an arylhydrazine can be condensed in a single step to form highly substituted 5-aminopyrazoles.[14][15][16] These methods are highly attractive for generating chemical libraries due to their operational simplicity and ability to rapidly build molecular complexity.

Chapter 3: Post-Modification Approach: N-Arylation of 5-Aminopyrazoles

An increasingly important alternative strategy involves forming the pyrazole ring first and then introducing the aryl group in a separate step. This is particularly valuable when the required arylhydrazine is unstable, toxic, or commercially unavailable.[17]

Rationale and Mechanistic Overview

Transition metal-catalyzed cross-coupling reactions are the workhorses for this approach. Copper- and palladium-catalyzed N-arylation reactions have proven most effective.[7][18]

Mechanism (Copper-Catalyzed): The generally accepted mechanism involves:

  • Coordination of the 5-aminopyrazole and the aryl halide to the copper(I) catalyst.

  • Oxidative addition of the aryl halide to the copper center.

  • Reductive elimination of the N-aryl bond, regenerating the active catalyst.

The use of a suitable ligand (e.g., a diamine) and a base is critical to facilitate the catalytic cycle.[18][19]

G Catalyst Cu(I)L Active Catalyst OxAdd Oxidative Addition Intermediate Catalyst->OxAdd + Ar-X RedElim Reductive Elimination Complex OxAdd->RedElim + 5-Aminopyrazole - Base-HX RedElim->Catalyst Product N-Aryl-5-Aminopyrazole RedElim->Product Aminopyrazole 5-Aminopyrazole ArylHalide Aryl Halide (Ar-X)

Caption: Simplified catalytic cycle for copper-catalyzed N-arylation of 5-aminopyrazoles.

Field-Proven Experimental Protocol: Copper-Catalyzed N-Arylation

Objective: To synthesize an N-aryl-5-aminopyrazole from a 5-aminopyrazole and an aryl bromide.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Toluene or DMF (solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 eq), K2CO3 (2.0 eq), and the 5-aminopyrazole (1.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the solvent (e.g., Toluene), followed by the aryl bromide (1.2 eq) and the DMEDA ligand (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the 5-aminopyrazole starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chapter 4: Strategic Synthesis Selection

Choosing between the classical condensation and the post-modification N-arylation is a key decision. The following workflow and comparison table are designed to aid this process.

G Start Desired N-Aryl-5-Aminopyrazole CheckHydrazine Is the required Arylhydrazine stable & available? Start->CheckHydrazine Condensation Pursue Cyclocondensation (β-Ketonitrile Route) CheckHydrazine->Condensation Yes CheckPyrazole Are the 5-Aminopyrazole and Aryl Halide available? CheckHydrazine->CheckPyrazole No Arylation Pursue Post-Modification (N-Arylation Route) CheckPyrazole->Arylation Yes Reassess Re-evaluate synthetic plan or synthesize intermediates CheckPyrazole->Reassess No

Caption: Decision workflow for selecting a primary synthetic strategy.

FeatureCyclocondensation (e.g., β-Ketonitrile)Post-Modification N-Arylation
Pros Atom economical, often one-step, high-yielding, uses common starting materials.Tolerates a wider range of functional groups on the aryl partner, avoids handling potentially unstable/toxic hydrazines.
Cons Required arylhydrazine may be unstable, toxic, or commercially unavailable. Regioselectivity can be an issue with highly complex substrates.Requires a transition metal catalyst and ligand, may require inert atmosphere, two separate synthetic steps (pyrazole formation then arylation).
Key Causality Convergent strategy where two key fragments are joined to form the core.Linear strategy where the core is built and then functionalized.
Best For... Large-scale synthesis where the arylhydrazine is readily available (e.g., Celecoxib).Library synthesis with diverse aryl groups or when the arylhydrazine is problematic.

Conclusion

The synthesis of N-aryl-5-aminopyrazoles is a mature field, yet one that continues to evolve. The classical cyclocondensation reaction remains the most direct and efficient route when the requisite arylhydrazine is accessible. However, for expanding the chemical space and overcoming the limitations of starting material availability, modern transition-metal-catalyzed N-arylation methods provide a powerful and essential alternative. A thorough understanding of the mechanisms, scope, and limitations of each approach, as outlined in this guide, empowers the medicinal chemist to make strategic, evidence-based decisions, accelerating the discovery and development of novel therapeutics built upon this truly versatile scaffold.

References

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 15(4), 272-299. [Link][1][20]

  • ResearchGate. (2015). (PDF) N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. [Link][2]

  • PubMed. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 15(4), 272-99. [Link][3]

  • Organic & Biomolecular Chemistry. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. [Link][18]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link][6][8][21]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][12]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link][7]

  • PubMed. (2014). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Recent Patents on Inflammation & Allergy Drug Discovery, 8(1), 30-43. [Link][4]

  • Hasanijedad, M., & Firoozi, Z. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1860-1919. [Link][14]

  • Kumar, D., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link][15]

  • Hassan, A. S., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(21), 5082. [Link][22]

  • ResearchGate. (2016). New trends in the chemistry of 5‐aminopyrazoles. [Link][17]

  • ResearchGate. (2019). Copper-diamine-catalyzed N-arylation of 5-amino-pyrazoles 1e. [Link][19]

  • ResearchGate. (2016). Synthesis of Celecoxib and Structural Analogs- A Review. [Link][5]

  • Knorr, L. (1883). Knorr Pyrazole Synthesis. Berichte der deutschen chemischen Gesellschaft, 16, 2587. [Link][10]

  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][9]

  • Rajesh Reddy, P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link][11]

  • Kumar, D., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link][16]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link][13]

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Methodological & Application

Application Notes and Protocols: Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of approved drugs and biologically active compounds.[1][2] Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of molecular properties to achieve desired biological targets.

Within this important class of heterocycles, Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate stands out as a particularly valuable and versatile synthetic intermediate. Its structure incorporates three key reactive handles: a nucleophilic 5-amino group, an ester at the 4-position suitable for modification, and an N-aryl substituent (2-chlorophenyl) that influences the molecule's overall conformation and electronic properties. This combination makes it an ideal starting material for building complex, fused heterocyclic systems and for introducing molecular diversity in drug discovery programs.[6] This guide provides detailed protocols and expert insights into the synthesis and application of this key intermediate for researchers in synthetic chemistry and drug development.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The key properties and safety considerations are summarized below.

PropertyValueReference
CAS Number 14678-86-5[7]
Molecular Formula C₁₂H₁₂ClN₃O₂[8]
Molecular Weight 265.70 g/mol [8]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 115-117 °C[8]
Boiling Point 419.5 °C[8]
Solubility Soluble in DMSO, DMF, and hot ethanol.N/A

Safety & Handling:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[9][10]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for complete information.[10]

Synthesis of the Intermediate

The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and an activated β-ketonitrile or its equivalent.[12] The following protocol details the synthesis of the title compound from 2-chlorophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate.

Protocol 2.1: Synthesis of this compound

This protocol is based on the well-established Knorr pyrazole synthesis and related methodologies.[13][14] The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

G cluster_0 Reaction Vessel reagent1 2-Chlorophenylhydrazine process Reflux (e.g., 78 °C) reagent1->process + reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->process + solvent Ethanol (Solvent) solvent->process product Ethyl 5-amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carboxylate process->product Cyclization/ Aromatization

Caption: Workflow for the synthesis of the title intermediate.

Materials:

  • 2-Chlorophenylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Anhydrous Ethanol

  • Triethylamine (TEA) or Sodium Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with anhydrous ethanol, add 2-chlorophenylhydrazine hydrochloride (1.0 eq).

  • Add triethylamine or sodium acetate (1.1 eq) to the suspension to liberate the free hydrazine base. Stir for 15-20 minutes at room temperature.

    • Expert Insight: Pre-neutralization is crucial when starting from the hydrochloride salt to ensure the nucleophilicity of the hydrazine is not quenched by the acid.

  • Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Expected Yield: 75-90%. Purification: The precipitated product is often of high purity. If necessary, recrystallization from ethanol can be performed.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the amino and ester groups makes this intermediate a powerful precursor for constructing fused heterocyclic systems, which are prevalent in kinase inhibitors and other therapeutic agents.

Protocol 3.1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their activity as kinase inhibitors, particularly targeting enzymes like CDKs and Src kinases. The synthesis involves the reaction of the 5-amino group with a one-carbon synthon, followed by cyclization.

G start_node Ethyl 5-amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carboxylate intermediate_amide Formylated Intermediate start_node->intermediate_amide Step 1: Formylation (High Temp) final_product Pyrazolo[3,4-d]pyrimidin-4-one Derivative intermediate_amide->final_product Step 2: Cyclization (Aminolysis) reagent1 Formamide reagent1->intermediate_amide reagent2 Ammonia (for aminolysis) reagent2->final_product

Caption: Two-step synthesis of a pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)

  • Ammonia source (e.g., methanolic ammonia)

Procedure:

  • Step 1: Formylation. In a flask equipped with a condenser, dissolve the starting pyrazole (1.0 eq) in an excess of formamide.

  • Heat the mixture to 150-160 °C for 4-6 hours. This high temperature facilitates both formylation of the amino group and subsequent cyclization by displacing the ethoxy group of the ester.

    • Expert Insight: Formamide serves as both the reagent and, in many cases, the solvent. The reaction drives off ethanol and water.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry. This yields the 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Alternative Procedure (Two Steps):

  • Step 1: Amide Formation. Convert the ester to the primary amide by heating the starting pyrazole in a sealed vessel with a solution of ammonia in methanol. This yields 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide.

  • Step 2: Cyclization. React the resulting carboxamide with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic anhydride) to form the pyrazolo[3,4-d]pyrimidine ring. This method offers better control for certain substrates.

Protocol 3.2: Acylation of the 5-Amino Group

Standard acylation provides a straightforward method to attach various side chains, which is essential for building structure-activity relationships (SAR) in drug discovery.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride or anhydride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

Procedure:

  • Dissolve the starting pyrazole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Causality: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent side product formation. TEA acts as a base to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-acylated product.

Summary of Synthetic Utility

The functional handles of this compound allow for diverse and predictable chemical transformations.

G cluster_amino Reactions at 5-Amino Group cluster_ester Reactions at 4-Carboxylate Group main Ethyl 5-amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carboxylate acylation Acylation main->acylation R-COCl, Base sulfonylation Sulfonylation main->sulfonylation R-SO₂Cl, Base cyclization Fused Ring Formation (e.g., Pyrimidines) main->cyclization Formamide, Heat hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis NaOH or LiOH amidation Amidation main->amidation R₂NH, Heat

Caption: Key reaction pathways for the title intermediate.

Functional GroupReaction TypeReagentsResulting StructureSignificance
5-Amino Group AcylationRCOCl, baseN-Acyl pyrazoleSAR studies, prodrugs
5-Amino Group CyclocondensationFormamide, heatPyrazolo[3,4-d]pyrimidineKinase inhibitors, APIs
5-Amino Group DiazotizationNaNO₂, HClDiazonium saltPrecursor for Sandmeyer-type reactions
4-Carboxylate HydrolysisLiOH or NaOHCarboxylic acidNew coupling point, improved solubility
4-Carboxylate AmidationR₂NH, heatCarboxamideBioisosteric replacement, SAR

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its multifunctional nature. The predictable reactivity of its amino and ester groups provides chemists with reliable and efficient pathways to a wide range of complex heterocyclic structures. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage this powerful building block in the synthesis of novel, biologically active compounds.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Mali, P. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7228. Available at: [Link]

  • Fouad, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187.
  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(3), 443-453.
  • Saliani, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Singh, V., et al. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E266-E274.
  • El-Mekabaty, A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available at: [Link]

  • Arshad, S., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. Available at: [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(3), 241-247. Available at: [Link]

  • PrecisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Hosseini, S. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 221. Available at: [Link]

  • ResearchGate. (2012). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 186–216. Available at: [Link]

  • Provider's Knowledgebase - Zendesk. (2025). 5-Amino-1-MQ Treatment Protocol. Retrieved from [Link]

  • Choi, R., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Bioorganic & Medicinal Chemistry Letters, 28(1), 101–105. Available at: [Link]

Sources

Application Notes and Protocols for Cyclocondensation Reactions of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Aminopyrazoles in Heterocyclic Synthesis

Aminopyrazoles are a cornerstone in the synthesis of fused heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[1][2][3] Their value stems from the presence of multiple nucleophilic centers—specifically the endocyclic nitrogen (N1), the exocyclic amino group, and the C4 carbon—which allows them to act as versatile C,N-binucleophiles.[1][4] This unique reactivity enables their participation in a variety of cyclocondensation reactions to form fused pyrazole systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5][6][7][8] These scaffolds are found in numerous marketed drugs and biologically active compounds, highlighting the importance of reliable and well-understood synthetic protocols.[5][9][10]

This guide provides an in-depth exploration of key cyclocondensation reactions involving aminopyrazoles, complete with detailed experimental protocols and insights into the underlying reaction mechanisms. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in the hands of researchers.

Core Principles: Understanding the Reactivity of Aminopyrazoles

The regioselectivity of cyclocondensation reactions with aminopyrazoles is dictated by the nature of the electrophilic partner and the reaction conditions.[4][11] The exocyclic amino group is generally the most nucleophilic site, often initiating the reaction. However, the nucleophilicity of the N1 and C4 positions can be modulated by substituents on the pyrazole ring and the choice of catalyst or solvent, allowing for selective synthesis of different isomers.[4][12]

For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classic strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system.[5][6] In contrast, reactions with α,β-unsaturated carbonyl compounds often lead to pyrazolo[3,4-b]pyridines.[8][13] Multicomponent reactions (MCRs) involving aminopyrazoles, aldehydes, and an active methylene compound have also emerged as a powerful, atom-economical approach to these heterocyclic systems.[1][14][15]

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Reaction with 1,3-Dicarbonyl Compounds

This protocol details the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-diketone, a foundational reaction in this field.[6][8]

Reaction Mechanism Workflow

The reaction proceeds through an initial condensation of the exocyclic amino group of the aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Aminopyrazole C Enaminone Intermediate A->C Condensation (-H2O) B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine D->E Dehydration (-H2O)

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol

Materials and Equipment:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic acid is corrosive; handle with care.

Procedure:

  • To a 100 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole (e.g., 1.87 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to dissolve the aminopyrazole.

  • Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Scientist's Notes:

  • The use of glacial acetic acid as a solvent also serves as an acid catalyst for the condensation and dehydration steps.[6]

  • The reaction can often be driven to completion under microwave irradiation, significantly reducing the reaction time.[6]

  • The choice of the 1,3-dicarbonyl compound will determine the substitution pattern at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core.

Data Summary
5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundConditionsYield (%)Reference
5-amino-3-methyl-1H-pyrazoleAcetylacetoneAcetic Acid, Reflux~85-95%[8]
5-amino-1-phenylpyrazoleEthyl AcetoacetateAcetic Acid, Reflux~80-90%[16]
5-amino-3-(trifluoromethyl)-1H-pyrazole1,1,1-trifluoro-2,4-pentanedioneAcetic Acid, Reflux~75-85%[8]

Protocol 2: Friedländer Annulation for the Synthesis of Pyrazolo[3,4-b]pyridines

The Friedländer synthesis is a powerful method for constructing pyridine rings. In the context of aminopyrazoles, this involves the reaction of a 5-aminopyrazole with a compound containing a reactive carbonyl and an adjacent methylene group, often an α,β-unsaturated ketone or in a multicomponent setup with an aldehyde and a ketone.[8][17]

Reaction Mechanism Workflow

In a three-component reaction, the aldehyde and ketone first undergo a base- or acid-catalyzed aldol condensation to form an α,β-unsaturated ketone in situ. The 5-aminopyrazole then undergoes a Michael addition to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the pyrazolo[3,4-b]pyridine.[8]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Aminopyrazole E Michael Adduct A->E Michael Addition B Aldehyde D α,β-Unsaturated Ketone (in situ) B->D C Ketone C->D Aldol Condensation D->E F Cyclized Dihydropyridine E->F Intramolecular Cyclization G Pyrazolo[3,4-b]pyridine F->G Oxidation/Aromatization

Caption: Multicomponent Friedländer synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol

Materials and Equipment:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ketone with α-hydrogens (e.g., Acetophenone, 1.0 eq)

  • Zirconium(IV) chloride (ZrCl4) (catalytic amount, e.g., 10 mol%) or Piperidine

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE. ZrCl4 is corrosive and moisture-sensitive.

  • Handle organic solvents with care.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (e.g., 1.87 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and acetophenone (e.g., 1.20 g, 10 mmol) in ethanol (30 mL).

  • Add the catalyst, for example, ZrCl4 (e.g., 0.23 g, 1 mmol) or a few drops of piperidine, to the mixture.[13]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Scientist's Notes:

  • The choice of catalyst can influence the reaction rate and yield. Lewis acids like ZrCl4 are effective, as are base catalysts like piperidine which promote the initial aldol condensation.[13]

  • This multicomponent approach is highly efficient for creating molecular diversity, as the aldehyde and ketone components can be easily varied.[14]

  • In some cases, the reaction may yield dihydropyrazolo[3,4-b]pyridine derivatives, which may require a separate oxidation step to achieve the fully aromatic product.[18]

Data Summary
5-Aminopyrazole DerivativeAldehydeKetone/Active Methylene Cmpd.ConditionsYield (%)Reference
5-amino-1-phenylpyrazoleBenzaldehydeAcetophenoneZrCl4, Reflux~80-90%[13]
5-amino-3-methyl-1H-pyrazole4-ChlorobenzaldehydeCyclohexanonePiperidine, EtOH, Reflux~75-85%[4]
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-AnisaldehydeMalononitrileAcetic Acid, MW~88-96%[14]

Conclusion and Future Outlook

The cyclocondensation reactions of aminopyrazoles are a robust and versatile tool for the synthesis of biologically relevant fused heterocyclic systems. The protocols outlined here for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines represent fundamental and widely applicable methodologies. By understanding the underlying mechanisms and the factors that control regioselectivity, researchers can rationally design and execute the synthesis of a vast array of complex molecules. The continued development of novel catalysts, reaction conditions (such as microwave-assisted and flow chemistry), and multicomponent strategies will undoubtedly expand the scope and efficiency of these important transformations, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021).
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.).
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis.
  • Two-component reactions of 5-amino-pyrazole derivatives with various... (n.d.).
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applic
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH.
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  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). PubMed.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH.
  • Synthesis of pyrazolo[3,4-b]pyridine derivatives (5a–c). 8a: R =... (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. (n.d.).
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Sources

Application Notes & Protocols: The Strategic Utility of Aminopyrazole Carboxylates in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets with high affinity. The aminopyrazole nucleus, particularly when functionalized with a carboxylate group, represents one such exemplary scaffold.[1][2][3][4] Its inherent electronic properties, capacity for forming multiple hydrogen bonds, and synthetic tractability have cemented its role as a cornerstone in the design of novel therapeutics.[1][5] This guide moves beyond a mere recitation of facts to provide a deep, mechanistic, and practical understanding of how aminopyrazole carboxylates are leveraged in drug discovery, from initial synthesis to advanced lead optimization. We will explore not just the "what," but the "why," grounding every protocol and piece of advice in the principles of modern medicinal chemistry.

The Aminopyrazole Carboxylate Core: A Structural and Synthetic Overview

The power of the aminopyrazole carboxylate scaffold lies in its trifecta of functional groups: the pyrazole ring, the amino group, and the carboxylate moiety. The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid core with defined vectors for substituent placement.[6][7] The amino group is a critical hydrogen bond donor and often serves as the key interaction point with the hinge region of kinases.[8] The carboxylate group, or its ester precursor, acts as both a hydrogen bond acceptor and a versatile synthetic handle for further molecular elaboration or for tuning physicochemical properties.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis and Its Modern Variants

The most robust and common method for constructing the 3-aminopyrazole and 5-aminopyrazole core is through the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dielectrophile.[9] For the specific synthesis of 5-aminopyrazole-4-carboxylates, a highly efficient modern approach involves the reaction of a hydrazine with an alkali metal salt of a 2-cyano-3-hydroxy-2-ene-carboxylate.[10] This method is often preferred for its high regioselectivity and yield.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product Cyanoacetate Cyanoacetate Derivative Salt Alkali Metal Salt of 2-Cyano-3-hydroxy-2-ene-carboxylate Cyanoacetate->Salt Carboxylate Carboxylate Compound Carboxylate->Salt Cyclo Cyclocondensation Reaction Salt->Cyclo Hydrazine Hydrazine Derivative (e.g., R-NHNH2) Hydrazine->Cyclo Product 5-Aminopyrazole-4-carboxylate Cyclo->Product

Caption: General workflow for the synthesis of 5-aminopyrazole-4-carboxylates.

Key Therapeutic Applications & Mechanistic Insights

The versatility of the aminopyrazole carboxylate scaffold is evident in its broad range of biological activities, from anticancer to anti-inflammatory effects.[5]

Kinase Inhibition in Oncology: A Paradigm of Targeted Therapy

Kinases are a major class of drug targets in oncology, and the aminopyrazole core is exceptionally well-suited to function as a "hinge-binder" in the ATP-binding pocket of many kinases.[8]

  • Cyclin-Dependent Kinases (CDKs): Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulated CDKs.[8] Aminopyrazole-based inhibitors like AT7519 have entered clinical trials.[5][8] The scaffold's amino group forms a triad of hydrogen bonds with the kinase hinge region, providing a potent and stable anchor for the inhibitor.[8] Derivatives are designed to extend from this anchor into a hydrophobic pocket and a solvent-exposed region to achieve both potency and selectivity.[8][11]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial target in B-cell malignancies.[5][12] The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative that acts as a reversible BTK inhibitor.[5][13] This is a significant evolution from earlier covalent inhibitors like ibrutinib, as it can overcome resistance mutations at the covalent binding site (Cys481) and may offer a better side-effect profile by avoiding permanent off-target protein adducts.[5][12]

G cluster_pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) Activation SRC SRC Family Kinases (e.g., LYN) BCR->SRC BTK BTK (Bruton's Tyrosine Kinase) SRC->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aminopyrazole Inhibitor (e.g., Pirtobrutinib) Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by aminopyrazole-based drugs.

Anti-inflammatory Agents

The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib (a diarylpyrazole) being a prime example.[7][14] Aminopyrazole carboxylate derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.[13][15] Their mechanism often involves blocking the synthesis of prostaglandins, which are key drivers of pain and inflammation.[7]

Table 1: Selected Aminopyrazole Carboxylate Derivatives and Their Biological Targets

Compound ClassPrimary Target(s)Therapeutic AreaKey Structural FeaturesReference(s)
Pirtobrutinib AnalogsBruton's Tyrosine Kinase (BTK)Oncology (Mantle Cell Lymphoma)5-Aminopyrazole-4-carboxamide, reversible binding[5],[13]
AT7519 AnalogsCDK1, CDK2, CDK5, CDK9OncologyN-substituted 3-aminopyrazole[5],[8],[16]
Pyrazolo[3,4-d]pyrimidinesVarious Kinases, COXOncology, InflammationFused heterocyclic system derived from 5-aminopyrazole[6],[17]
Phenylamino PyrazolesAntioxidant Enzymes, various kinasesAntioxidant, AntiproliferativePhenylamino group at C5, varied substituents at C1, C3, C4[18]

Advanced Drug Design: Bioisosteric Replacement of the Carboxylate Group

While the carboxylate group is a useful synthetic handle, its acidic nature and negative charge at physiological pH can be a liability, leading to poor cell permeability and rapid clearance. A key strategy in advanced drug design is bioisosteric replacement , where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile.[19][20][21]

The tetrazole ring is a classic non-classical bioisostere of the carboxylic acid.[22][23] It mimics the acidity and planar geometry of the carboxylate anion but is significantly more lipophilic, which can enhance oral bioavailability and cell penetration.[20][22] This strategy represents a powerful tool for optimizing aminopyrazole carboxylate leads.

Application Notes & Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes a representative synthesis adapted from established methodologies for creating a core aminopyrazole carboxylate scaffold.[2][10]

Rationale: This procedure utilizes the reaction of a hydrazine with ethyl (ethoxymethylene)cyanoacetate. The ethoxy group serves as an excellent leaving group, and the reaction proceeds via a nucleophilic attack followed by cyclization to regioselectively form the desired 5-aminopyrazole isomer.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine

  • Ethanol (absolute)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Round bottom flask (100 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a 100 mL round bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) and absolute ethanol (30 mL).

  • Reagent Addition: While stirring at room temperature, add methylhydrazine (0.46 g, 10 mmol) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate). Self-Validation: The choice of eluent is critical. The polarity should be sufficient to move the product but leave behind more polar impurities.

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a white to pale yellow solid.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/CycA)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized aminopyrazole carboxylate derivative against a representative kinase, such as CDK2.

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection reagent where the signal is inversely proportional to kinase activity (less ATP consumed = more inhibition = higher signal).

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate peptide (e.g., a derivative of Histone H1)

  • ATP (Adenosine triphosphate)

  • Test Compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer.

  • Add Compound: Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Add Enzyme: Add 2.5 µL of CDK2/CycA enzyme solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" negative control.

  • Initiate Reaction: Add 5 µL of a solution containing the substrate peptide and ATP (pre-diluted in kinase buffer) to all wells to start the kinase reaction. Causality Note: The ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP and uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. Self-Validation: The assay includes controls for 100% activity (DMSO only) and 0% activity (no enzyme or a known potent inhibitor) to ensure data validity.

Conclusion and Future Perspectives

The aminopyrazole carboxylate scaffold is far from being a fully exploited resource in medicinal chemistry. Its proven success, exemplified by clinically approved drugs, ensures continued interest.[5][13] Future directions will likely focus on developing inhibitors with novel mechanisms of action (e.g., allosteric inhibitors), exploring new therapeutic areas beyond oncology and inflammation, and applying advanced synthetic methods to create more complex and diverse chemical libraries. The principles of rational drug design, including structure-activity relationship studies and strategic bioisosteric modifications, will remain paramount in unlocking the full therapeutic potential of this remarkable molecular framework.

References

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  • Kandela, I., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. Available at: [Link]

  • Breit, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7338. Available at: [Link]

  • Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6245. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967. Available at: [Link]

  • Sharma, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-53. Available at: [Link]

  • Oda, M., et al. (2001). 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. Google Patents. EP1067121A2.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Kaur, H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(12), 1279. Available at: [Link]

  • Naim, M. J., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(22), 7951. Available at: [Link]

  • ResearchGate. (2019). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • Sanna, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Available at: [Link]

  • Bekhit, A. A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(5), 336-348. Available at: [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Available at: [Link]

  • Al-Bogami, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1116. Available at: [Link]

  • WuXi AppTec. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. Available at: [Link]

  • Patsnap. (2024). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2010). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(11), 1039-1053. Available at: [Link]

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Application Notes and Protocols for the Diazotization of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the experimental procedure for the diazotization of 5-aminopyrazoles. It is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. This document offers in-depth procedural details, mechanistic insights, and critical safety protocols to ensure successful and safe execution of this important chemical transformation.

Introduction: The Synthetic Versatility of Pyrazole Diazonium Salts

5-Aminopyrazoles are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of functionalized molecules. The transformation of the amino group into a diazonium salt opens up a gateway to a rich spectrum of chemical reactions, including azo coupling, Sandmeyer-type reactions, and various cyclization processes.[1][2][3] The resulting pyrazole-containing compounds are of significant interest in medicinal chemistry and materials science, finding applications as dyes, pharmaceuticals, and agrochemicals.[1][4][5]

The diazotization reaction, first discovered by Peter Griess in 1858, involves the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt.[6] In the context of 5-aminopyrazoles, this reaction provides a reactive intermediate that can be readily functionalized at the 5-position. Understanding the nuances of this procedure is paramount for any researcher working with these heterocyclic systems.

Mechanistic Considerations: The Formation of the Pyrazole Diazonium Ion

The diazotization of a 5-aminopyrazole proceeds through a well-established electrophilic substitution mechanism. The key steps are outlined below:

  • Generation of the Diazotizing Agent: In a strongly acidic medium, typically using hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group of the pyrazole attacks the nitrosonium ion. This forms an N-nitrosaminium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the relatively stable pyrazole-5-diazonium ion.[6]

The overall stability of the resulting diazonium salt is influenced by the substituents on the pyrazole ring and the nature of the counter-ion.[8][9] Electron-withdrawing groups can destabilize the diazonium salt, while larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) can enhance stability compared to smaller ions like chloride (Cl⁻).[9]

Diazotization_Mechanism cluster_generation Generation of Nitrosonium Ion cluster_reaction Reaction with 5-Aminopyrazole NaNO2 NaNO2 HNO2 Nitrous Acid NaNO2->HNO2 + H+ H+ H+ NO+ Nitrosonium Ion HNO2->NO+ + H+ - H2O Aminopyrazole 5-Aminopyrazole (R-Pz-NH2) N-Nitrosaminium N-Nitrosaminium Ion Aminopyrazole->N-Nitrosaminium + NO+ Diazohydroxide Diazohydroxide N-Nitrosaminium->Diazohydroxide Proton Transfers Diazonium Pyrazole-5-Diazonium Ion (R-Pz-N2+) Diazohydroxide->Diazonium + H+ - H2O

Caption: Mechanism of 5-Aminopyrazole Diazotization.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the diazotization of a 5-aminopyrazole. The specific quantities and reaction times may need to be optimized based on the substrate and the desired subsequent reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Aminopyrazole Derivative≥98%e.g., Sigma-AldrichEnsure purity and dryness.
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%e.g., VWRStore in a desiccator.
Distilled or Deionized Water
IceFor maintaining low temperature.
Starch-Iodide PaperTo test for excess nitrous acid.
Urea or Sulfamic AcidACS Reagente.g., Sigma-AldrichTo quench excess nitrous acid.
Beaker or Round-Bottom FlaskAppropriate size for the reaction scale.
Magnetic Stirrer and Stir BarFor efficient mixing.
ThermometerTo monitor the reaction temperature.
Dropping Funnel or PipetteFor controlled addition of sodium nitrite.
Detailed Experimental Procedure

Safety First: Diazonium salts are potentially explosive, especially in the solid state.[10][11][12] This procedure is designed to be performed in solution and at low temperatures to minimize risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dissolution of the 5-Aminopyrazole:

    • In a beaker or round-bottom flask equipped with a magnetic stir bar, suspend the 5-aminopyrazole derivative (1.0 eq.) in a mixture of distilled water and concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the amine and to catalyze the reaction (typically 2.5-3.0 eq. of HCl).

    • Stir the mixture until the aminopyrazole is completely dissolved. Gentle warming may be necessary for some substrates, but the solution must be cooled before proceeding.

  • Cooling the Reaction Mixture:

    • Place the reaction vessel in an ice-water bath and cool the solution to 0-5 °C.[13][14][15] Maintaining this low temperature is crucial for the stability of the diazonium salt.[10][14]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate small beaker, dissolve sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold distilled water. It is important to use a slight excess of sodium nitrite to ensure complete diazotization.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the 5-aminopyrazole hydrochloride. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.[13]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. Dip a piece of starch-iodide paper into the reaction mixture; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • If a positive test for nitrous acid is observed, the excess can be quenched by the careful addition of a small amount of urea or sulfamic acid. These reagents react with nitrous acid to produce nitrogen gas, carbon dioxide, and water. This step is important to prevent unwanted side reactions in subsequent steps.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of the pyrazole-5-diazonium salt is typically used immediately in the next synthetic step (e.g., azo coupling) without isolation.[16][17] Do not attempt to isolate the diazonium salt in a dry, solid form unless you have specialized safety equipment and protocols in place, as it can be explosive. [10][11][12]

Experimental_Workflow Start Start Dissolve Dissolve 5-Aminopyrazole in HCl/H2O Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_NaNO2 Slowly Add NaNO2 Solution (Keep T < 5 °C) Cool->Add_NaNO2 Prepare_NaNO2 Prepare NaNO2 Solution Prepare_NaNO2->Add_NaNO2 Stir Stir for 15-30 min at 0-5 °C Add_NaNO2->Stir Test Test with Starch-Iodide Paper Stir->Test Quench Quench Excess HNO2 (Urea/Sulfamic Acid) Test->Quench Positive Use Use Diazonium Salt Solution Immediately Test->Use Negative (Incomplete) Quench->Use End End Use->End

Caption: Workflow for the Diazotization of 5-Aminopyrazoles.

Troubleshooting and Safety Considerations

Common Issues and Solutions
IssuePossible CauseSolution
Incomplete DiazotizationInsufficient acid or sodium nitrite.Ensure the correct stoichiometry. Test the pH to confirm sufficient acidity. Add a small additional amount of sodium nitrite solution if necessary.
Decomposition of Diazonium SaltTemperature too high.Maintain the reaction temperature strictly between 0-5 °C. Ensure efficient cooling and slow addition of the nitrite solution.
Formation of Side ProductsPresence of excess nitrous acid.Quench excess nitrous acid with urea or sulfamic acid after the reaction is complete.
Precipitation of the Diazonium SaltPoor solubility of the diazonium salt.Use a more dilute solution or consider a different acid/solvent system if compatible with the subsequent reaction. However, be aware of the hazards of solid diazonium salts.[10][11]
Cardinal Rules for Safe Handling of Diazonium Salts

The following safety guidelines are adapted from established protocols for handling potentially hazardous diazonium compounds:

  • Maintain Low Temperatures: Always keep the reaction mixture below 5 °C, as most diazonium salts are unstable at higher temperatures.[10][14]

  • Avoid Isolation: Do not attempt to isolate diazonium salts in a solid, dry state. They are shock-sensitive and can decompose violently.[10][11][12]

  • Use Stoichiometric Amounts: Use only a slight excess of sodium nitrite to avoid large amounts of unreacted nitrous acid.[10]

  • Ensure Proper Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of any evolved nitrogen oxides.

  • Quench Residual Diazonium Salt: Before workup or disposal, any remaining diazonium salt should be quenched. This can often be achieved by warming the solution (with caution, behind a blast shield) to promote decomposition to nitrogen gas and the corresponding phenol, or by reaction with a suitable quenching agent.

  • Small-Scale Operations: When developing a new procedure, it is prudent to start with small-scale reactions.

Conclusion

The diazotization of 5-aminopyrazoles is a powerful synthetic tool that provides access to a diverse range of valuable chemical entities. A thorough understanding of the reaction mechanism, meticulous control over reaction conditions—particularly temperature—and a steadfast commitment to safety are the cornerstones of a successful and safe experimental outcome. By following the detailed protocols and heeding the safety advice outlined in this guide, researchers can confidently and effectively utilize this important transformation in their synthetic endeavors.

References

  • Synthesis and application of novel disazo pyrazolo[1,2‐a]pyrazole reactive dyes. (2009). Pigment & Resin Technology, 38(6), 372-378. [Link]

  • Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. (2020). ResearchGate. [Link]

  • Synthesis and application of novel disazo pyrazolo[1,2‐a]pyrazole reactive dyes. (2009). Vertex AI Search.
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  • Polyfunctionally Pyrazole Azo Dyes: Synthesis and Application. (1994). Pigment & Resin Technology, 23(4), 3-5. [Link]

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  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2008). ResearchGate. [Link]

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Application Notes & Protocols: Privileged Scaffolds as Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental regulatory mechanism in cell signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from traditional chemotherapy to precision oncology.[3] This guide provides an in-depth exploration of "privileged scaffolds"—core molecular frameworks that serve as versatile building blocks for the synthesis of potent and selective kinase inhibitors. We will focus on the synthetic utility of pyrimidine, pyrazole, and indole scaffolds, detailing key palladium-catalyzed cross-coupling reactions and providing step-by-step protocols for their elaboration into advanced drug candidates.

The Rationale: Privileged Scaffolds in Kinase Inhibitor Design

The concept of a "privileged scaffold" describes a molecular framework that is capable of binding to multiple biological targets, often within the same family.[4] In the context of kinases, these scaffolds frequently mimic the hinge-binding interactions of the endogenous ligand, adenosine triphosphate (ATP).[5] By serving as a rigid, pre-organized anchor within the highly conserved ATP-binding pocket, these core structures provide a robust foundation for medicinal chemists to build upon. Strategic modification of the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.[6]

Many of the more than 80 FDA-approved kinase inhibitors are built upon such common frameworks.[7] This guide will focus on three of the most prominent and synthetically versatile scaffolds: pyrimidine, pyrazole, and indole.

Kinase_Inhibitor_Design_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Elaboration cluster_2 Biological Evaluation Privileged_Scaffold Privileged Scaffold (e.g., Pyrimidine, Pyrazole) Core_Synthesis Core Scaffold Synthesis Privileged_Scaffold->Core_Synthesis SAR_Analysis Structure-Activity Relationship (SAR) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Key_Reactions Key Coupling Reactions (Suzuki, Buchwald-Hartwig) Lead_Optimization->Key_Reactions Core_Synthesis->Key_Reactions Purification Purification & Characterization Key_Reactions->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cellular_Assay Cell-Based Potency Biochemical_Assay->Cellular_Assay Cellular_Assay->SAR_Analysis Preclinical Preclinical Testing Cellular_Assay->Preclinical

Caption: General workflow for modern kinase inhibitor development.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrimidine nucleus is a fundamental component of DNA and RNA and is arguably the most successful privileged scaffold in kinase inhibitor design.[8] Its nitrogen-containing heterocyclic structure is an excellent bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bonds with the "hinge region" of the kinase active site.[9] This interaction anchors the inhibitor, allowing appended functionalities to probe other regions of the ATP pocket to achieve potency and selectivity. Numerous approved drugs, including Imatinib (for CML) and Osimertinib (for NSCLC), feature a core pyrimidine or a related fused-pyrimidine scaffold.[3][10][11]

Synthetic Strategy: Building the 2,4-Diaminopyrimidine Core

A common and highly effective strategy for synthesizing kinase inhibitors involves the sequential nucleophilic aromatic substitution (SNAr) of a di- or tri-chlorinated pyrimidine. This allows for the controlled, stepwise introduction of different amine-containing fragments at the C2 and C4 positions.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Core

This protocol describes the synthesis of a generic 2,4-diaminopyrimidine scaffold, a common core in Aurora kinase inhibitors.[12][13] The first substitution at C4 is typically more facile due to the electronic properties of the ring.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Amine 1 (e.g., 3-Amino-5-methylpyrazole)

  • Amine 2 (e.g., a substituted aniline or cyclic amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Tetrahydrofuran (THF), 1-Pentanol, or N,N-Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions, heating mantle, and magnetic stirrer.

Procedure:

  • Step A: Monosubstitution at C4:

    • To a round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine (1.0 eq), Amine 1 (1.0-1.2 eq), and THF.

    • Add triethylamine (1.5 eq) dropwise to the stirring solution.

    • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, quench with brine, and extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude intermediate by column chromatography on silica gel to yield the 2,6-dichloro-N-substituted-pyrimidin-4-amine.[12]

  • Step B: Disubstitution at C2:

    • To a reaction vial, add the intermediate from Step A (1.0 eq), Amine 2 (1.2 eq), and a high-boiling solvent such as 1-pentanol.

    • Add triethylamine (2.0 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography to afford the desired 2,4-disubstituted pyrimidine derivative.[13]

The Pyrazole Scaffold: A Versatile Hinge Binder

The pyrazole ring is another key privileged scaffold in kinase inhibitor development, found in at least eight FDA-approved drugs, including Crizotinib and Ruxolitinib.[4][14] Its synthetic accessibility and versatile bioisosteric properties make it an attractive building block.[4] Pyrazoles can act as hinge-binders and their substitution patterns can be readily modified to optimize interactions within the ATP binding site.[15][16]

Synthetic Strategy: Multi-Component Reaction (MCR)

Multi-component reactions are highly efficient for building molecular complexity in a single step. The synthesis of highly substituted pyrazoles can often be achieved by the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or equivalent), and an aldehyde.[17]

Protocol 2: One-Pot Synthesis of a Substituted Pyrazole

This protocol is a general method for a three-component reaction to construct the pyrazole core.[17]

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • A hydrazine derivative (e.g., phenylhydrazine hydrochloride)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., a few drops of acetic acid or piperidine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in ethanol (10 mL).

  • Hydrazine Addition: Add the hydrazine derivative (1.0 mmol) to the solution, followed by the catalyst.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours. Monitor the reaction's completion via TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.[17]

Key Methodologies for Scaffold Elaboration

Once the core heterocyclic scaffold is synthesized, its decoration with various substituents is critical for achieving the desired biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools in this process due to their broad substrate scope and high functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide (e.g., a bromo-substituted pyrimidine) and an organoboron compound (e.g., an arylboronic acid).[18] This reaction is fundamental for introducing aryl and heteroaryl moieties, which can probe deep into the kinase active site.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R2_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boron Species Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical microwave-assisted procedure for coupling an aryl bromide with a boronic acid.

Materials:

  • Aryl or heteroaryl bromide (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or DMF)

  • Microwave reaction vial with a stir bar.

Procedure:

  • Vial Preparation: To a microwave vial, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[18]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20] This transformation is exceptionally powerful for installing primary or secondary amines, which often act as key hydrogen bond donors or serve as attachment points for solvent-exposed side chains.[21]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product Amine HNR¹R² Amine->Amine_Coord Base Base Base->Deprotonation Halide Ar-X Halide->OxAdd

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: General Buchwald-Hartwig C-N Coupling

This protocol provides a general procedure for the C-N coupling of an aryl bromide with an aniline derivative.

Materials:

  • Aryl bromide (e.g., 6-Bromoisoquinoline-1-carbonitrile, 1.0 eq)[22]

  • Aniline derivative (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or a dialkylbiaryl phosphine like XPhos, 2-4 mol%)[22][23]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube for inert atmosphere reactions.

Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 mmol), palladium pre-catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).

  • Reagent Addition: Add the aniline derivative (1.2 mmol) followed by the anhydrous solvent (10 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[22]

Application to Covalent Inhibitor Synthesis

The privileged scaffolds discussed are also excellent starting points for the synthesis of covalent kinase inhibitors. These inhibitors form a permanent bond with a reactive amino acid residue, typically a cysteine, in or near the ATP-binding site.[24] This is achieved by decorating the core scaffold with a mildly electrophilic group, often called a "warhead," such as an acrylamide or a cyano-acrylamide moiety.[25][26] The synthesis involves appending a linker and the warhead to the core scaffold, often using the same coupling methodologies described above.

Summary and Outlook

The use of privileged scaffolds as foundational building blocks is a cornerstone of modern medicinal chemistry and kinase inhibitor design. Pyrimidine, pyrazole, and indole cores provide robust starting points that effectively mimic the natural ligand ATP, while powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for their extensive and predictable elaboration. The protocols and strategies outlined in this guide offer researchers a validated framework for the rational design and synthesis of the next generation of targeted kinase inhibitors.

References

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  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
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  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
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  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). ResearchGate.
  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. (n.d.). ResearchGate.
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  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.
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  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). Benchchem.
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Application Notes and Protocols for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Meeting the Demand for Modern Crop Protection through Advanced Synthesis

The global imperative to ensure food security for a growing population necessitates the continuous development of innovative and effective agrochemicals. However, the emergence of pest resistance, coupled with increasing regulatory scrutiny and environmental concerns, presents significant challenges to the agrochemical industry.[1] To overcome these hurdles, researchers are turning to cutting-edge synthetic methodologies that enable the rapid and efficient discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles.[2]

This technical guide provides an in-depth exploration of several advanced synthetic strategies that are revolutionizing the synthesis of novel agrochemicals. We will delve into the practical applications of these techniques, offering detailed protocols and expert insights to guide researchers in this dynamic field. The methodologies covered include the synthesis of prominent classes of fungicides and insecticides, the strategic use of late-stage functionalization through photoredox catalysis, the implementation of continuous flow chemistry for process optimization, and the integration of high-throughput screening to accelerate discovery.

I. Synthesis of Pyrazole-Based Fungicides: A Privileged Scaffold in Modern Agrochemicals

Pyrazole derivatives represent a cornerstone in the development of modern fungicides due to their broad-spectrum activity and diverse modes of action.[3][4] Many commercially successful fungicides are based on the pyrazole carboxamide scaffold, which acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[5] The synthesis of these compounds often involves the construction of a substituted pyrazole core followed by coupling with an appropriate amine.

A common and effective strategy for the synthesis of pyrazole carboxamides involves the reaction of chalcones with semicarbazide hydrochloride.[6] This method provides a straightforward route to the pyrazoline carboxamide core, which can be a potent fungicidal scaffold itself or a precursor to further derivatization.

Protocol 1: Synthesis of a Pyrazole Carboxamide via Chalcone Intermediate

This protocol details the synthesis of a model pyrazole carboxamide, starting from a substituted chalcone.

Step 1: Synthesis of the Chalcone Intermediate

  • To a stirred solution of an appropriately substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in 20 mL of 95% ethanol, add 10 mL of a 60% aqueous sodium hydroxide solution dropwise at 5-10°C.[7]

  • Continue stirring the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and dry to yield the chalcone intermediate.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to the Pyrazole Carboxamide

  • To a stirred solution of the synthesized chalcone (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in 15 mL of methanol, add a few drops of concentrated hydrochloric acid.[6]

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[6]

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with cold water, and dry.

  • Purify the crude pyrazole carboxamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/dichloromethane).[6]

Table 1: Representative Data for Pyrazole Carboxamide Synthesis

EntryChalcone Substituents (Ar1-CO-CH=CH-Ar2)Pyrazole Carboxamide Yield (%)Antifungal Activity (EC50, µg/mL) vs. R. solani
1Ar1 = 4-Cl-Ph, Ar2 = 2,4-di-Cl-Ph780.45
2Ar1 = 4-F-Ph, Ar2 = 2,4-di-Cl-Ph820.39
3Ar1 = 4-MeO-Ph, Ar2 = 2,4-di-Cl-Ph751.23

Yields and activity data are representative and will vary based on specific substrates and reaction conditions.

G cluster_0 Chalcone Synthesis cluster_1 Pyrazole Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone NaOH, EtOH Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrazole Pyrazole Carboxamide Chalcone->Pyrazole HCl, MeOH, Reflux Semicarbazide Semicarbazide HCl Semicarbazide->Pyrazole G cluster_0 NH-Sulfoximine Synthesis Sulfoxide Sulfoxide Sulfoximine NH-Sulfoximine Sulfoxide->Sulfoximine NitrogenSource O-(2,4-dinitrophenyl)hydroxylamine NitrogenSource->Sulfoximine TFE, RT Catalyst Rh2(esp)2 Catalyst->Sulfoximine G PC Photocatalyst PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Substrate Heteroaromatic Substrate PC_excited->Substrate SET Methyl_Source Methyl Source (e.g., Peroxide) PC_excited->Methyl_Source SET Product Methylated Heteroaromatic Substrate->Product + •CH3 Methyl_Radical Methyl Radical (•CH3) Methyl_Source->Methyl_Radical G PumpA Syringe Pump A (Reactants) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B (Reagent) PumpB->TMixer Reactor Heated Reactor Coil TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection G Compound_Library Compound Library Plate_Compounds Plate Compounds (96-well plate) Compound_Library->Plate_Compounds Inoculate_Plate Inoculate Plate Plate_Compounds->Inoculate_Plate Fungal_Inoculum Prepare Fungal Inoculum Fungal_Inoculum->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_Plate Read Plate (OD Measurement) Incubate->Read_Plate Analyze_Data Analyze Data (% Inhibition) Read_Plate->Analyze_Data Identify_Hits Identify Hits Analyze_Data->Identify_Hits

Sources

Application Note & Protocol Guide: Scale-Up Synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with numerous applications in drug discovery.[2][3][4] Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces significant challenges related to reaction kinetics, heat and mass transfer, process control, and safety.[5][6] This guide details a robust and scalable synthetic route, addresses critical process parameters (CPPs), and outlines detailed protocols for both bench-top and pilot-scale execution. By integrating principles of Quality by Design (QbD) and Process Analytical Technology (PAT), we present a self-validating system designed to ensure process robustness, product quality, and operational safety.

Introduction: The Strategic Importance of the Target Molecule

This compound belongs to the 5-aminopyrazole class of heterocycles, a scaffold of immense therapeutic potential.[2][7] Compounds containing this core structure are integral to a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[4][8][9] The reliable, safe, and cost-effective production of this intermediate at scale is therefore a critical prerequisite for advancing drug development programs.

The primary synthetic pathway, a cyclocondensation reaction, appears straightforward on a gram scale but presents notable challenges upon scale-up.[10][11] These challenges, which include managing reaction exotherms, ensuring homogeneous mixing, and controlling impurity formation, form the central focus of this application note.[5][12]

The Synthetic Pathway: Mechanism and Rationale

The most efficient and industrially viable route to this compound is the cyclocondensation reaction between 2-chlorophenylhydrazine and Ethyl (ethoxymethylene)cyanoacetate (EMCA).[13][14]

Reaction Mechanism

The reaction proceeds via two key steps:

  • Initial Condensation: The more nucleophilic nitrogen of the 2-chlorophenylhydrazine attacks the electron-deficient carbon of the ethoxymethylene group in EMCA, displacing ethanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Hydrazone Intermediate EMCA->Intermediate Step 1: Condensation (-EtOH) Hydrazine 2-Chlorophenylhydrazine Hydrazine->Intermediate Step 1: Condensation (-EtOH) Product Ethyl 5-amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carboxylate Intermediate->Product Step 2: Intramolecular Cyclization & Tautomerization

Caption: General reaction scheme for pyrazole synthesis.

Critical Scale-Up Considerations

Scaling a synthesis requires careful consideration of physical and chemical parameters that may differ significantly from small-scale batch reactions.[6]

Thermodynamic Control: Managing the Exotherm

The cyclocondensation reaction is exothermic. While this is easily managed in a lab flask with a large surface-area-to-volume ratio, it becomes a critical safety and quality concern in a large reactor where this ratio is significantly lower.[5]

  • Causality: Inefficient heat dissipation can lead to a rapid temperature increase, or "thermal runaway," which can accelerate the reaction rate uncontrollably, promote side reactions, and potentially degrade the product.[12]

  • Mitigation Strategy:

    • Controlled Reagent Addition: The 2-chlorophenylhydrazine should be added portion-wise or via a dosing pump at a controlled rate to the solution of EMCA. This allows the reactor's cooling system to manage the heat generated in real-time.

    • Efficient Cooling: The reactor must be equipped with a jacket and a reliable cooling system (e.g., chilled brine) capable of handling the total heat output of the reaction.[12]

    • Dilution: Conducting the reaction at a suitable dilution helps the solvent act as a heat sink, although this must be balanced with throughput considerations.[12]

Mass Transfer: The Importance of Mixing

Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities and reducing yield.[5]

  • Causality: Poor mixing can result in non-uniform reaction progress. Areas with excess hydrazine may form different byproducts compared to areas with excess EMCA.

  • Mitigation Strategy:

    • Impeller Design and Speed: The choice of impeller (e.g., pitched-blade turbine, anchor) and the stirring speed are critical. These must be optimized to ensure thorough mixing of the entire reactor volume without causing excessive shear.

    • Baffles: Reactors should be baffled to prevent vortex formation and promote top-to-bottom turnover of the reaction mass.

Post-Reaction Work-up and Purification

Isolating a high-purity product at scale requires a different approach than simple laboratory filtration.

  • Causality: The large volume of solvent and product makes techniques like column chromatography impractical and costly.[12] Recrystallization is the preferred method, but solvent selection is paramount.

  • Mitigation Strategy:

    • Solvent Screening: A solvent screen must be performed to identify a system that provides high recovery of the desired product while leaving impurities in the mother liquor. A combination of a good solvent (e.g., Ethanol, Isopropanol) and an anti-solvent (e.g., Water, Heptane) is often effective.

    • Controlled Crystallization: The cooling profile during crystallization must be carefully controlled. Rapid cooling can lead to the trapping of impurities within the crystal lattice and result in fine particles that are difficult to filter.

    • Filtration and Drying: Equipment such as a Nutsche filter-dryer is ideal for large-scale operations, allowing for filtration, washing, and drying in a single contained unit.

Process Analytical Technology (PAT) for Monitoring and Control

To build a robust and well-understood process, real-time monitoring is invaluable.[15] PAT provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[16][17]

  • Application: In-situ probes (e.g., FT-IR, Raman) can be inserted into the reactor to monitor the concentration of reactants and products in real-time. This data allows for:

    • Endpoint Determination: Precisely identifying when the reaction is complete, avoiding unnecessarily long reaction times or incomplete conversion.

    • Kinetic Understanding: Developing a deeper understanding of the reaction kinetics at scale.

    • Automated Control: Linking the analytical signal to the reagent dosing pump can create a feedback loop to control the reaction rate and exotherm automatically.[16][18]

PAT_Control_Logic cluster_process Process Control System cluster_reactor Reactor State PAT PAT Probe (e.g., FT-IR) Measures [Reactant] Controller Process Logic Controller (PLC) PAT->Controller Real-time Data DosingPump Hydrazine Dosing Pump Controller->DosingPump Adjust Addition Rate Cooling Reactor Cooling System Controller->Cooling Adjust Coolant Flow Concentration [Reactant] (CQA) DosingPump->Concentration Affects Temp Temperature (CPP) Cooling->Temp Affects Temp->Concentration Affects Reaction Rate Concentration->PAT Monitors

Caption: High-level workflow for pilot-scale synthesis.

Conclusion

The successful scale-up of this compound synthesis hinges on a thorough understanding of the underlying chemical and physical processes. By shifting focus from simple procedural steps to a holistic view that includes thermodynamic management, mass transfer efficiency, and real-time process analytics, a robust, safe, and reproducible manufacturing process can be established. The protocols and considerations outlined in this document provide a validated framework for researchers and drug development professionals to transition this valuable intermediate from the laboratory to pilot-scale production, ensuring a consistent supply of high-quality material for future development.

References

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Application Notes & Protocols: Strategic Synthesis of Fused Pyrazole Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Fused Pyrazoles in Medicinal Chemistry

Fused pyrazole heterocycles represent a cornerstone in modern drug discovery, embodying what is often referred to as a "privileged scaffold."[1][2][3] This designation is earned by their repeated appearance in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating their ability to interact with a wide array of biological targets.[3][4][5] Molecules incorporating fused pyrazole cores, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-d]pyrimidines, exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[5][6][7][8][9] The success of drugs like Sildenafil (Viagra®) and Dinaciclib, a potent cyclin-dependent kinase (CDK) inhibitor, underscores the therapeutic potential locked within these bicyclic systems.[3][5]

The synthetic accessibility and metabolic stability of the pyrazole ring make it an attractive building block for medicinal chemists.[3] The ability to strategically functionalize the core and the fused ring allows for the fine-tuning of a compound's physicochemical properties and its structure-activity relationship (SAR).[9][10] This guide provides an in-depth exploration of the key synthetic methodologies for constructing fused pyrazole systems, offering detailed protocols and expert insights into the causality behind experimental choices. We will delve into classical condensation reactions, modern multicomponent strategies, and elegant cycloaddition approaches, providing researchers with a robust toolkit for the synthesis of these vital heterocycles.

Foundational Synthetic Strategies: From Classical to Contemporary

The construction of fused pyrazole systems can be broadly categorized into several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and molecular diversity.

Annulation via Condensation Reactions: A Cornerstone Approach

The most traditional and widely adopted method for building fused pyrazole systems involves the annulation (ring-forming) of a new ring onto a pre-existing, functionalized pyrazole. This strategy is particularly powerful for creating six-membered rings fused to the pyrazole core.

Causality & Expertise: The underlying principle relies on the nucleophilic character of aminopyrazoles. 5-Aminopyrazoles, for instance, possess two key nucleophilic sites: the exocyclic amino group (NH2) and the C4 carbon of the pyrazole ring.[11] The reaction with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, allows for a sequential condensation and cyclization to form the fused ring. Regioselectivity can be a critical challenge when using unsymmetrical electrophiles; the outcome is governed by the relative electrophilicity of the two carbonyl groups and steric hindrance.[11]

Application Focus: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are frequently synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones.[11][12] The reaction proceeds via an initial Michael addition of the pyrazole C4-position to the β-carbon of the enone, followed by cyclocondensation involving the amino group and the ketone carbonyl.[11]

G cluster_0 Workflow: Pyrazolo[3,4-b]pyridine Synthesis start 5-Aminopyrazole + α,β-Unsaturated Ketone reaction Michael Addition & Cyclocondensation start->reaction catalyst Catalyst (e.g., ZrCl₄) catalyst->reaction solvent Solvent (e.g., DMF/EtOH) solvent->reaction heat Heat (e.g., 95 °C) heat->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Substituted Pyrazolo[3,4-b]pyridine purify->product G cluster_1 Workflow: 4-Component Pyrano[2,3-c]pyrazole Synthesis sm1 Aldehyde + Malononitrile knoevenagel Knoevenagel Condensation sm1->knoevenagel sm2 β-Ketoester + Hydrazine pyrazolone_form Pyrazolone Formation sm2->pyrazolone_form cat Catalyst (e.g., Piperidine) in Aqueous Medium cat->knoevenagel cat->pyrazolone_form michael_acceptor Michael Acceptor knoevenagel->michael_acceptor pyrazolone Pyrazolone Nucleophile pyrazolone_form->pyrazolone michael_add Michael Addition michael_acceptor->michael_add pyrazolone->michael_add cyclization Intramolecular Cyclization michael_add->cyclization product Dihydropyrano[2,3-c]pyrazole cyclization->product G cluster_2 Mechanism: Intramolecular [3+2] Cycloaddition start Alkyne-Tethered Aldehyde step1 Tosylhydrazone Formation start->step1 reagent1 Tosylhydrazide reagent1->step1 hydrazone Tosylhydrazone Intermediate step1->hydrazone step2 In-situ Diazo Generation hydrazone->step2 reagent2 Base (e.g., K₂CO₃) reagent2->step2 diazo Diazo Intermediate step2->diazo step3 Intramolecular [3+2] Cycloaddition diazo->step3 Key Ring-Forming Step product Fused Pyrazole (e.g., Pyrazoloquinoline) step3->product

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative, a common scaffold in drug discovery, presents unique purification challenges due to its combination of a basic amino group, an ester, and two aromatic rings. This document provides in-depth troubleshooting strategies and validated protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of this and structurally similar compounds.

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

A1: The choice depends on your specific objectives—purity requirements, scale, and the nature of impurities.

  • Normal-Phase Chromatography (NPC): Typically performed with silica gel, NPC is excellent for separating less polar to moderately polar compounds and is often used for initial purification after synthesis (flash chromatography).[1] Given the compound's structure, a mobile phase of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. However, the basic 5-amino group can cause significant peak tailing on acidic silica gel.[2]

  • Reversed-Phase Chromatography (RPC): RPC, commonly using a C18 stationary phase, is ideal for high-resolution separations and is the standard for final purity analysis and preparative HPLC.[3] It separates compounds based on hydrophobicity. A mobile phase of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or TFA, is typical.[3][4]

Q2: The 5-amino group is basic. How will this affect my purification on a standard silica gel column?

A2: The basic amino group is the primary source of difficulty in normal-phase chromatography. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This secondary ionic interaction leads to several problems:

  • Peak Tailing: The analyte moves through the column with a non-ideal, smeared elution profile, making separation from nearby impurities difficult.[5]

  • Low Recovery: In severe cases, the compound can bind irreversibly to the column, leading to significant product loss.

  • Compound Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.[6]

To mitigate this, you can add a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (0.1-1%) or use a deactivated (end-capped) silica or an alternative stationary phase like alumina.[2][7]

Q3: My compound has poor solubility in common chromatography solvents. What can I do?

A3: Poor solubility can cause the compound to precipitate on the column, leading to high backpressure, poor separation, and low recovery.[8]

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a strong, compatible solvent (e.g., DCM, THF, or DMSO). However, be aware that using a very strong injection solvent can distort peak shape.[9]

  • Mobile Phase Modification: For reversed-phase, increasing the initial percentage of the organic solvent in your gradient can help maintain solubility.

  • Column Loading: Load a smaller amount of the compound onto the column to prevent precipitation.[10]

Q4: How can I effectively monitor the reaction and purification progress using Thin-Layer Chromatography (TLC)?

A4: TLC is a crucial tool for method development.[11] To get a reliable reading for this compound:

  • Solvent System: Test various mobile phase compositions (e.g., different ratios of hexane/ethyl acetate) to find one that gives your product an Rf value between 0.2 and 0.4.

  • Visualization: The compound has chromophores and should be visible under a UV lamp (254 nm). Stains like potassium permanganate or anisaldehyde can also be used to visualize impurities that are not UV-active.

  • Co-spotting: To confirm the identity of the product spot, spot your crude reaction mixture, the starting material, and a mix of both (a "co-spot") on the same plate. If the product spot and starting material spot are the same, the reaction has not proceeded.[6]

In-Depth Troubleshooting Guide

This guide is structured to address specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Separation & Resolution Issues

Problem: My target compound is co-eluting with an impurity.

  • Probable Cause: The selectivity (α) of your chromatographic system is insufficient. This means the system is not differentiating well enough between your product and the impurity based on their chemical properties.[12] This is often due to a suboptimal mobile phase composition or an inappropriate stationary phase.[13]

  • Solution:

    • Optimize the Mobile Phase (Gradient Elution): Instead of an isocratic (constant composition) mobile phase, use a gradient.

      • Normal-Phase: Start with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc). This will help separate compounds with small differences in polarity.

      • Reversed-Phase: Start with a higher aqueous composition (e.g., 90:10 Water:ACN) and gradually increase the organic content.[3]

    • Change Solvent Selectivity: Replace one of the mobile phase components. For instance, in normal-phase, swapping ethyl acetate for methyl tert-butyl ether (MTBE) or dichloromethane can alter the interactions and improve separation.

    • Switch Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry may be the issue.

      • If using silica (polar), consider a cyanopropyl (CN) or diol-bonded phase, which have different polarities and selectivities.[14]

      • If using C18 (non-polar), a phenyl-hexyl or embedded polar group (EPG) column may provide alternative hydrophobic and π-π interactions, which can be beneficial for separating aromatic compounds.

Peak Shape Problems

Problem: My product peak shows significant tailing, especially on silica gel.

  • Probable Cause: As discussed in the FAQs, this is the classic sign of a basic amine interacting with acidic silanols on the silica surface.[2] Overloading the column with too much sample can also saturate the stationary phase and cause tailing.[9]

  • Solution:

    • Add a Basic Modifier: This is the most common and effective solution. Add 0.1-1% triethylamine (TEA) or 2-amino-2-methyl-1-propanol (AMP) to your mobile phase. These additives act as competing bases, binding to the active silanol sites and preventing the pyrazole amine from interacting with them.[5]

    • Reduce Sample Load: Inject a smaller mass of your compound onto the column. If the peak shape improves, you were likely experiencing mass overload.[9]

    • Use a Different Stationary Phase:

      • End-capped Silica: Use a column where the residual silanol groups have been chemically capped (e.g., with trimethylsilane) to make the surface more inert.[15]

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

      • Amino-functionalized Silica: These columns have a basic surface and are well-suited for purifying basic compounds via normal-phase chromatography.[2]

Problem: My product peak is fronting (a sharp rise with a sloping tail at the front).

  • Probable Cause: Peak fronting is typically caused by column overload (especially concentration overload) or poor sample solubility in the mobile phase.[9] If the solvent used to dissolve the sample is much stronger than the mobile phase, it can carry the analyte band too quickly at the beginning of the elution, causing fronting.[16]

  • Solution:

    • Reduce Sample Concentration: Dilute your sample before injection.

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible volume of the strongest, most compatible solvent.[9]

Recovery & System Issues

Problem: I am getting very low recovery of my compound after column chromatography.

  • Probable Cause: The compound may be irreversibly binding to the stationary phase, which is common for basic amines on highly acidic silica.[2] Alternatively, the compound may be unstable and degrading on the column.[6]

  • Solution:

    • Deactivate the Silica: Before running the column, flush it with a mobile phase containing a basic additive (like 1% TEA in hexane/EtOAc) to neutralize the active sites.

    • Perform a Stability Test on TLC: Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.[6] In this case, switching to a more inert stationary phase like end-capped silica or using reversed-phase chromatography is recommended.

    • Check for Precipitation: After the run, check for precipitate at the top of the column bed. This indicates a solubility issue.

Problem: The system backpressure is unexpectedly high.

  • Probable Cause: High backpressure is often due to a blockage in the system.[17] This can be caused by precipitated sample at the column inlet, buffer salt crystallization, or clogged frits or tubing.[10]

  • Solution:

    • Systematic Isolation: Work backward from the detector. Remove the column and replace it with a union; if the pressure drops to normal, the blockage is in the column.[18] If the pressure is still high, the problem lies between the pump and the union.

    • Filter Your Sample and Mobile Phase: Always filter samples through a 0.45 µm syringe filter before injection and ensure mobile phases are properly filtered and degassed.

    • Column Wash: If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent to dislodge particulates from the inlet frit. Refer to the manufacturer's guidelines for appropriate cleaning procedures.

Standardized Experimental Protocols

These protocols provide a validated starting point for the purification of this compound.

Protocol 1: TLC Method Development for Normal-Phase Chromatography

This protocol is designed to quickly identify an optimal solvent system for flash chromatography.

  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F254). Make the spot as small as possible.

  • Elution: Place the plate in a developing chamber containing a test mobile phase. Test several solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone).

    • Test System 1: 80:20 Hexane:Ethyl Acetate

    • Test System 2: 60:40 Hexane:Ethyl Acetate

    • Test System 3: 40:60 Hexane:Ethyl Acetate

  • Optimization for Tailing: If peak tailing is observed, prepare a new set of mobile phases containing 0.5% triethylamine (TEA). For example: 80:20:0.5 Hexane:Ethyl Acetate:TEA.

  • Analysis: After the solvent front has moved up ~80% of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Calculate the Retention Factor (Rf) for the product spot.

    • Goal: Aim for an Rf value of 0.2-0.4 for the best separation in column chromatography.

Protocol 2: Flash Column Chromatography (Normal-Phase)

This protocol uses the optimized conditions from TLC to perform a preparative separation.

  • Column Packing: Select a silica gel column appropriate for your sample size. Pack the column using the chosen mobile phase (e.g., 80:20 Hexane:EtOAc + 0.5% TEA), ensuring there are no air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a weak solvent like dichloromethane.

    • Dry Loading (Recommended): Dissolve the crude material in a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If a gradient is needed, start with a weaker mobile phase (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Preparative HPLC Method (Reversed-Phase)

This method is for achieving high purity (>98%) of the final compound.

  • Sample Preparation: Dissolve the sample (pre-purified by flash chromatography) in a suitable solvent like methanol or acetonitrile to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument and Column:

    • System: Preparative HPLC system with a UV detector (set to 254 nm or the compound's λmax).

    • Column: A C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size) is a standard choice.[3]

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid, TFA)

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA)

    • Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Gradient: A typical scouting gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 10% B (re-equilibration)

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram peaks.

  • Analysis and Work-up: Analyze the collected fractions for purity by analytical HPLC. Combine pure fractions. If an acidic modifier like TFA was used, it may need to be removed during solvent evaporation or by a subsequent work-up procedure (e.g., liquid-liquid extraction after neutralization).

Visualizations and Data Summary

Workflow Diagrams

Chromatography_Troubleshooting_Workflow start Problem Observed (e.g., Poor Purity, Bad Peak Shape) peak_shape Is Peak Shape Poor? start->peak_shape Check Peak Shape resolution Is Resolution Poor? start->resolution Check Resolution tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No, Fronting? add_modifier Add Basic Modifier (TEA) to Mobile Phase tailing->add_modifier Yes reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes reduce_load_tailing Reduce Sample Load add_modifier->reduce_load_tailing Still Tailing? change_column_tailing Use End-Capped or Alternative Column (Alumina) reduce_load_tailing->change_column_tailing Still Tailing? match_solvent Match Injection Solvent to Mobile Phase reduce_conc->match_solvent Still Fronting? optimize_mp Optimize Mobile Phase (Run Gradient) resolution->optimize_mp Yes change_selectivity Change Solvent Selectivity (e.g., EtOAc -> MTBE) optimize_mp->change_selectivity Still Poor? change_sp Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) change_selectivity->change_sp Still Poor?

Caption: General troubleshooting workflow for common chromatography issues.

Data Tables

Table 1: Common Mobile Phase Systems

Chromatography ModeStationary PhaseNon-Polar Solvent (A)Polar Solvent (B)Typical Application Notes
Normal-Phase Silica Gel, AluminaHexane, HeptaneEthyl Acetate, Acetone, IsopropanolGood for initial crude purification. Add 0.1-1% TEA for basic compounds.[2]
Dichloromethane (DCM)Methanol, EthanolFor more polar compounds that are not soluble in Hexane/EtOAc systems.
Reversed-Phase C18, C8Water + 0.1% Acid (Formic, TFA)Acetonitrile, MethanolHigh-resolution analysis and purification. Acid modifier improves peak shape for polar/ionizable compounds.[3]

Table 2: Troubleshooting Summary

ProblemProbable Cause(s)Key Solution(s)
Peak Tailing Basic amine interacting with acidic silica; Column overload.Add 0.1-1% Triethylamine (TEA) to mobile phase; Reduce sample load.[2][9]
Poor Resolution Suboptimal mobile phase; Incorrect stationary phase.Run a gradient elution; Change mobile phase solvent or stationary phase chemistry.[10]
High Backpressure Particulate blockage; Sample/buffer precipitation.Filter sample/mobile phase; Back-flush the column; Check system for leaks.[17]
Low Recovery Irreversible adsorption on column; Compound degradation.Deactivate silica with TEA; Use a more inert stationary phase (e.g., end-capped).[6]
Peak Fronting Concentration overload; Mismatched injection solvent.Dilute sample; Dissolve sample in the mobile phase.[9]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from BenchChem Technical Resources.[19]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.[20][21]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from SIELC.[4]

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from BenchChem Technical Resources.[8]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.[21]

  • National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed Central.[1]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek.[22]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Retrieved from BenchChem Technical Resources.[23]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores.[10]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from BenchChem Technical Resources.[7]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Retrieved from BenchChem Technical Resources.[3]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from GALAK Chromatography.[17]

  • Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Retrieved from Chromatography Today.[13]

  • International Journal of Research and Pharmaceutical Sciences. (n.d.). Stationary phases used in LC: A Detailed Review.[14]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from ALWSCI.[24]

  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. Retrieved from SiliCycle.[9]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage.[2]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester.[6]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.[18]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from Agilent.[15]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from MilliporeSigma.

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from LCGC International.[12]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[11]

  • LCGC International. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. Retrieved from LCGC International.[16]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from ResearchGate.[5]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis from Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazoles from hydrazines. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes and streamline your synthetic workflows.

Table of Contents

  • FAQs: Understanding the Fundamentals

    • Q1: What is the most common side reaction in pyrazole synthesis from hydrazines?

    • Q2: Why is controlling regioselectivity so critical in drug development?

  • Troubleshooting Guide: Lack of Regioselectivity

    • Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

    • Issue 2: The major product of my reaction is the undesired regioisomer.

  • Troubleshooting Guide: Incomplete Aromatization and Other Side Reactions

    • Issue 3: I am isolating a pyrazoline instead of the desired pyrazole.

    • Issue 4: I am observing N-alkylation of my pyrazole product.

  • Experimental Protocols

    • Protocol 1: General Procedure for Knorr Pyrazole Synthesis

    • Protocol 2: Purification of Pyrazoles by Recrystallization

  • References

FAQs: Understanding the Fundamentals

Q1: What is the most common side reaction in pyrazole synthesis from hydrazines?

A1: The most prevalent issue, particularly in the widely used Knorr pyrazole synthesis, is the formation of a mixture of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, or vice-versa.[1][2][3] The reaction can proceed through two different pathways, leading to two distinct constitutional isomers that are often difficult to separate, resulting in reduced yields of the desired product.[2][3]

Q2: Why is controlling regioselectivity so critical in drug development?

A2: Controlling the formation of a specific regioisomer is paramount in drug discovery and development for several key reasons. Different regioisomers of the same core scaffold can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicological properties.[1] Therefore, ensuring the selective synthesis of the desired isomer is essential for obtaining pure, well-characterized active pharmaceutical ingredients (APIs) and for maintaining consistency in structure-activity relationship (SAR) studies.

Troubleshooting Guide: Lack of Regioselectivity

The regiochemical outcome of the condensation between a hydrazine and a 1,3-dicarbonyl compound is a delicate balance of several factors.[4] Understanding these can empower you to steer the reaction towards your desired product.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common challenge when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, offering little inherent bias for the initial nucleophilic attack by the hydrazine.[1]

Causality and Troubleshooting Strategies:
  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] If the electronic influence of the substituents on the two carbonyls is similar, a mixture of products is likely.

    • Solution: Consider modifying your substrate to introduce a stronger electron-withdrawing group (EWG) adjacent to one carbonyl to enhance its electrophilicity.

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[2]

    • Solution: If synthetically feasible, introducing a bulky group can be an effective strategy to improve regioselectivity.

  • Solvent Choice: The solvent can have a profound impact on regioselectivity.[1][5] Non-nucleophilic, polar solvents can stabilize intermediates differently than protic, nucleophilic solvents.

    • Solution: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[3][5] These non-nucleophilic solvents do not compete with the hydrazine for attack on the more reactive carbonyl, leading to a cleaner reaction profile.[5]

The following diagram illustrates the decision-making process for addressing poor regioselectivity.

G start Start: Poor Regioselectivity (Near 1:1 Isomer Ratio) check_bias Do substrates have significant steric or electronic bias? start->check_bias no_bias No Intrinsic Bias check_bias->no_bias No yes_bias Intrinsic Bias Present (but still poor selectivity) check_bias->yes_bias Yes solvent Modify Solvent System no_bias->solvent ph_temp Adjust pH and/or Temperature yes_bias->ph_temp substrate_mod Substrate Modification solvent->substrate_mod fluorinated_alcohols Use Fluorinated Alcohols (TFE, HFIP) solvent->fluorinated_alcohols ph_temp->substrate_mod acid_base Acidic vs. Basic/Neutral Conditions ph_temp->acid_base ewg_bulky Introduce EWG or Bulky Group substrate_mod->ewg_bulky end Optimized Regioselectivity fluorinated_alcohols->end acid_base->end ewg_bulky->end caption Decision workflow for improving regioselectivity.

Caption: Decision workflow for improving regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under your current reaction conditions.[1]

Causality and Troubleshooting Strategies:
  • pH Control: The pH of the reaction medium can significantly influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[2][4] Under acidic conditions, the more basic nitrogen is protonated, potentially altering the site of initial attack.

    • Solution: Systematically screen the reaction under acidic (e.g., acetic acid), neutral, and basic conditions. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[2][3]

  • Temperature Effects: The reaction may be under kinetic or thermodynamic control, and temperature can influence which product is favored.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can dramatically alter the ratio of regioisomers. The following table provides an example of how solvent choice can influence the reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone.

SolventRatio of Regioisomer A : Regioisomer BReference
Ethanol50 : 50[5]
Acetic Acid70 : 30[2]
Toluene60 : 40[6]
2,2,2-Trifluoroethanol (TFE)>95 : 5[3][5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : 5[5]

Troubleshooting Guide: Incomplete Aromatization and Other Side Reactions

Issue 3: I am isolating a pyrazoline instead of the desired pyrazole.

This is a common observation when synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines. The reaction proceeds via a Michael addition followed by cyclization to form a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[7][8]

Causality and Troubleshooting Strategies:
  • Oxidation Step: The pyrazoline intermediate may be stable under your reaction conditions and require an explicit oxidation step to be converted to the pyrazole.

    • Solution 1: In-situ Oxidation: Often, air is a sufficient oxidant, especially at elevated temperatures. Ensure the reaction is not running under strictly anaerobic conditions unless desired.

    • Solution 2: Adding an Oxidant: If in-situ oxidation is insufficient, a mild oxidant can be added to the reaction mixture or to the isolated pyrazoline. Common oxidants for this purpose include:

      • Copper(II) salts (e.g., Cu(OTf)₂)[7]

      • Iodine

      • Manganese dioxide (MnO₂)

      • Visible light photoredox catalysis in the presence of air[9]

The following diagram illustrates the pathway from α,β-unsaturated ketones to pyrazoles.

G start α,β-Unsaturated Ketone + Hydrazine michael Michael Addition start->michael cyclization Intramolecular Cyclization michael->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation pyrazoline->oxidation no_oxidation Insufficient Oxidation pyrazoline->no_oxidation pyrazole Desired Pyrazole Product oxidation->pyrazole add_oxidant Add Oxidant (e.g., I₂, MnO₂, Air) no_oxidation->add_oxidant add_oxidant->oxidation caption Pathway from α,β-unsaturated ketones to pyrazoles.

Caption: Pathway from α,β-unsaturated ketones to pyrazoles.

Issue 4: I am observing N-alkylation of my pyrazole product.

If your reaction conditions include an alkylating agent (e.g., from a solvent like an alcohol under acidic conditions or an impurity) and a base, you may see the formation of N-alkylated pyrazoles as a side product.[10][11] Unsubstituted pyrazoles can be alkylated on either of the two nitrogen atoms, leading to a mixture of regioisomers.[12][13][14]

Causality and Troubleshooting Strategies:
  • Reaction Conditions: The presence of a base and an electrophile (alkylating agent) will promote N-alkylation.

    • Solution:

      • Purify Solvents: Ensure your solvents are free from potential alkylating impurities.

      • Avoid Strong Bases: If a base is required for the initial condensation, consider using a milder base or a stoichiometric amount.

      • Protecting Groups: If N-alkylation is unavoidable and undesirable, consider using a protecting group on the hydrazine that can be removed after pyrazole formation.

      • Temperature Control: Running the reaction at a lower temperature can minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine. Note: This procedure should be optimized for your specific substrates.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or TFE), add the hydrazine or hydrazine salt (1.0-1.2 eq).[15]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[16]

Protocol 2: Purification of Pyrazoles by Recrystallization

Recrystallization is often an effective method for purifying solid pyrazole products.[17]

  • Solvent Selection: Choose a solvent or solvent system in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[17]

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]

References

Sources

Removal of unreacted starting materials from pyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials and byproducts from your reaction mixture. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high purity for your target pyrazole compounds.

Overview: Understanding the Impurity Profile in Pyrazole Synthesis

The classic Knorr pyrazole synthesis and its variations typically involve the condensation of a hydrazine (or its salt) with a 1,3-dicarbonyl compound.[1][2] While often high-yielding, these reactions can leave behind several types of impurities that complicate purification:

  • Unreacted Hydrazine: Hydrazines are often used in slight excess to drive the reaction to completion.[3] They are typically basic, polar, and can be toxic, making their removal critical.

  • Unreacted 1,3-Dicarbonyl Compound: Incomplete reaction will leave the starting diketone, β-ketoester, or equivalent precursor in the crude product.

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric pyrazole products, which can be challenging to separate due to similar physical properties.[4]

  • Byproducts: Side reactions can generate various impurities, including hydrazones and azines, which may form from the reaction of hydrazines with themselves or with the carbonyl compounds.[5]

The selection of a purification strategy depends entirely on the physicochemical properties of your target pyrazole versus those of the impurities.

Decision Workflow for Purification Method Selection

Choosing the right purification method is the most critical step. This workflow provides a logical pathway for selecting an appropriate strategy based on the characteristics of your crude product and the impurities present.

Purification_Workflow start Analyze Crude Product (TLC, 1H NMR, LC-MS) impurity_check Are Major Impurities Acidic/Basic? (e.g., Hydrazine) start->impurity_check product_state Is the Product a Solid or an Oil? solid Product is a Solid product_state->solid Solid oil Product is an Oil/Liquid product_state->oil Oil solid_path Consider Recrystallization solid->solid_path oil_path Consider Distillation or Column Chromatography oil->oil_path polarity_check Significant Polarity Difference between Product and Impurities? solid_path->polarity_check chromatography Column Chromatography oil_path->chromatography extraction Perform Acid-Base Liquid-Liquid Extraction impurity_check->extraction  Yes (Hydrazine, etc.)   impurity_check->polarity_check  No   acid_base Yes no_acid_base No extraction->product_state polarity_check->chromatography  Yes   fractional_cryst Fractional Recrystallization (for solids) polarity_check->fractional_cryst  No (for solids)  

Caption: Decision tree for selecting a pyrazole purification strategy.

Section 1: Removal of Unreacted Hydrazine

Unreacted hydrazine and its derivatives are common impurities. Due to their basic nature, they can often be removed with a simple acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction effective for removing hydrazine? A1: Hydrazine and its simple alkyl/aryl derivatives are basic due to the lone pair of electrons on the nitrogen atoms. By washing the crude reaction mixture (dissolved in an organic solvent) with an aqueous acid solution (e.g., dilute HCl), the basic hydrazine is protonated to form a water-soluble ammonium salt.[6][7] This salt partitions into the aqueous layer, while the typically less basic pyrazole product remains in the organic layer.[6]

Q2: My pyrazole product is also basic. Will I lose it during the acid wash? A2: This is a critical consideration. While pyrazoles are basic, their pKa is generally lower than that of hydrazines. For example, the pKa of pyrazole is ~2.5, while that of hydrazine is ~8.1. This difference allows for selective protonation. However, if your pyrazole has strongly electron-donating groups, its basicity may increase. It is always recommended to:

  • Use a mild acid (e.g., 1M HCl) and avoid excess.

  • Check the aqueous layer by TLC to ensure your product is not being extracted.

  • If product loss is observed, you can re-neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your product into an organic solvent.[7]

Q3: Are there alternatives to acid washing for removing hydrazine? A3: Yes. One common method is to quench the unreacted hydrazine by adding an excess of a simple ketone like acetone to the reaction mixture.[8] This forms the corresponding hydrazone, which is often easier to remove by chromatography or crystallization.[8] Another approach for volatile hydrazines is azeotropic distillation with a solvent like xylene, though this is less common and product stability at high temperatures must be considered.[9]

Experimental Protocol: Acid-Base Extraction

Objective: To remove a basic hydrazine starting material from a pyrazole product.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in which your pyrazole product is soluble.

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer is typically the organic layer (unless a halogenated solvent like dichloromethane is used). Drain the lower aqueous layer.

  • Repeat (Optional): Repeat the acid wash (Step 3-4) if a significant amount of hydrazine remains (check by TLC).

  • Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of hydrazine.

AcidBaseExtraction cluster_0 Separatory Funnel - Step 1 cluster_1 Step 2: Add 1M HCl & Shake cluster_2 Step 3: Separate Layers a Organic Layer: Crude Product (Pyrazole + Hydrazine) b_org Organic Layer: Pyrazole a->b_org Pyrazole remains b_aq Aqueous Layer: Hydrazine Salt (H2N-NH3+ Cl-) + HCl a->b_aq Hydrazine protonated and extracted c_org Organic Layer to further workup (Wash, Dry, Concentrate) b_org->c_org c_aq Aqueous Layer (Discard) b_aq->c_aq

Caption: Workflow for an acid-base extraction to remove hydrazine.

Section 2: Purification by Recrystallization

If your pyrazole product is a solid, recrystallization is often the most effective and economical method for achieving high purity.[10]

Troubleshooting Guide: Recrystallization
Problem Probable Cause(s) Solution(s)
"Oiling Out" The compound is precipitating above its melting point; the solution is too saturated.[10]- Add more of the "good" solvent to lower the saturation point.[10]- Ensure cooling is slow; use an insulated container.[10]- Switch to a lower-boiling point solvent system.[10]- Use a seed crystal to induce crystallization.[10]
Low Yield Too much solvent was used; premature crystallization during filtration; product is too soluble in the cold solvent.[10][11]- Use the minimum amount of hot solvent necessary for dissolution.[10]- Pre-heat the funnel for hot filtration.[11]- Cool the solution thoroughly in an ice bath before filtering.- Concentrate the mother liquor and cool again to recover a second crop of crystals.
No Crystals Form The solution is not supersaturated; the compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.[10]- Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the warm solution until turbidity appears, then cool slowly.[10][12]
Product is Colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce yield by adsorbing some product.[10]
Impure Crystals Impurities co-crystallized or were trapped in the crystal lattice.- Ensure cooling was slow.- Wash the collected crystals with a small amount of cold, fresh solvent.[10]- Perform a second recrystallization.[10]
Experimental Protocol: Mixed-Solvent Recrystallization

Objective: To purify a solid pyrazole compound when no single ideal solvent is found.

Materials:

  • Crude solid pyrazole

  • "Good" solvent (e.g., ethanol, methanol, ethyl acetate)[10][13]

  • "Anti-solvent" (e.g., water, hexane)[10][12]

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (turbid).[10][12]

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.[10]

Section 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel).[4][11] It is particularly useful for purifying oils or separating mixtures with close polarities, such as regioisomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for pyrazole purification? A1: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common and effective eluent system.[4][14] A typical starting point is 10-20% ethyl acetate in hexane, with the polarity adjusted based on the results of Thin Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.[4]

Q2: My pyrazole product is streaking on the TLC plate and giving poor recovery from the column. What's happening? A2: Basic compounds like pyrazoles can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and irreversible adsorption.[4][12] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[11][12] Alternatively, using a different stationary phase like neutral alumina can be effective.[12]

Q3: How can I separate regioisomers of my pyrazole? A3: This is a common challenge. While difficult, separation is often achievable with careful column chromatography.[4] You will likely need to use a shallow solvent gradient (a slow, gradual increase in the polar solvent) to achieve the best separation. Running multiple columns or using preparative HPLC may be necessary for baseline separation.

Experimental Protocol: Flash Column Chromatography

Objective: To purify a pyrazole derivative from starting materials or byproducts.

Materials:

  • Crude pyrazole product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column, sand, collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC.[4] Test various ratios of your chosen solvents to find one that provides good separation and an Rf of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles. Add a thin layer of sand on top.[11]

  • Loading the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes. You may use a gradient system, gradually increasing the eluent polarity to move more polar compounds off the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole.

Data Presentation: Properties of Common Reactants

This table summarizes key physical properties of common starting materials, which can guide the choice of purification method.

Compound Boiling Point (°C) Solubility Notes
Hydrazine (anhydrous)114Miscible with water, ethanolBasic (pKa ~8.1). Removable with acid wash.
Phenylhydrazine243.5Slightly soluble in water; soluble in ethanol, etherBasic. Removable with acid wash.
Acetylacetone140.4Soluble in water, organic solventsAcidic (pKa ~9). Removable with base wash.
Ethyl Acetoacetate180.8Soluble in water, organic solventsWeakly acidic.
1H-Pyrazole187Soluble in water, ethanol, etherWeakly basic (pKa ~2.5).
References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Jagtap, S. et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole.
  • Wikipedia. (n.d.). Acid-base extraction.
  • ResearchGate. (2021). Remove excess hydrazine hydrate?.
  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: My pyrazole cyclization reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in pyrazole synthesis is a common issue that can stem from several factors, primarily related to the reactivity of your starting materials, reaction conditions, and potential side reactions.

Causality and Troubleshooting Steps:

  • Inadequate Activation of the 1,3-Dicarbonyl Compound: The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] The reaction is often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic for the initial attack by the hydrazine.[3]

    • Solution: If you are running the reaction under neutral conditions, consider adding a catalytic amount of a weak acid like acetic acid. For less reactive dicarbonyls, a stronger acid might be necessary, but be cautious as excessively acidic conditions (pH < 3) can favor furan formation in the related Paal-Knorr synthesis.[5]

  • Poor Nucleophilicity of the Hydrazine: The nucleophilicity of the hydrazine derivative is crucial. Electron-withdrawing groups on the hydrazine can significantly reduce its reactivity.

    • Solution: If you suspect low nucleophilicity is the issue, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Microwave-assisted organic synthesis (MAOS) can be particularly effective in these cases, as it can significantly reduce reaction times and often improve yields.[2][6][7]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate and outcome.

    • Solution: For traditional methods, polar protic solvents like ethanol are common. However, for certain substrates, aprotic dipolar solvents such as DMF or NMP have been shown to give better results.[8] Eco-friendly solvents like PEG-400 have also been successfully employed.[9] Experimenting with different solvents is a key optimization step.

  • Decomposition of Starting Materials or Product: Hydrazines can be unstable, especially at elevated temperatures. The product pyrazole might also be susceptible to degradation under the reaction conditions.

    • Solution: Monitor your reaction by TLC to track the consumption of starting materials and the formation of the product. If you observe decomposition, consider running the reaction at a lower temperature for a longer duration.

Issue 2: Formation of Regioisomers

Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[10] The regioselectivity is determined by which carbonyl group of the dicarbonyl is preferentially attacked by the substituted nitrogen of the hydrazine.

Causality and Control Strategies:

  • Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is the regiochemistry-determining step. The more electrophilic (less sterically hindered) carbonyl is generally attacked first.

    • Expert Insight: In the case of phenylhydrazine, the NH2 group is more nucleophilic and will preferentially attack the more reactive carbonyl. Conversely, in methylhydrazine, the substituted nitrogen is more nucleophilic. Understanding the electronic nature of your specific hydrazine is key.[11]

  • Solvent Choice: The solvent can play a crucial role in modulating regioselectivity.

    • Protocol: Recent studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity towards the desired isomer.[11] These solvents can stabilize intermediates through hydrogen bonding, influencing the reaction pathway.

  • pH Control: The pH of the reaction medium can influence the protonation state of both the dicarbonyl and the hydrazine, thereby affecting the regiochemical outcome.

    • Recommendation: A systematic screening of pH conditions, from weakly acidic to neutral, can help identify the optimal conditions for the desired regioisomer.

  • Use of Pre-formed Intermediates: A strategy to enforce regioselectivity is to first form an intermediate, such as an enaminone or a hydrazone, in a separate step before cyclization.[12][13] This allows for greater control over the subsequent ring-closing reaction.

Issue 3: Difficulty in Product Purification

Question: My crude product contains several impurities, and I am struggling to purify my target pyrazole. What are the best purification strategies?

Answer: Purification of pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.

Purification Protocols:

  • Recrystallization: This is often the most effective method for obtaining highly pure pyrazole compounds.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate).

      • If the compound is soluble in alcohol but insoluble in water, you can use a mixed solvent system. While the alcohol solution is hot, add hot water dropwise until turbidity persists.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification.

    • Workflow:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to extract the pyrazole into the aqueous phase as its salt.

      • Separate the aqueous layer and basify it with a base (e.g., 10% NaOH) to precipitate the pure pyrazole.[15][16]

      • Extract the precipitated pyrazole back into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Column Chromatography on Deactivated Silica: The basic nitrogen atoms in pyrazoles can lead to tailing and product loss on standard silica gel columns.

    • Solution: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1%). This will neutralize the acidic sites on the silica, allowing for better separation.[14] Alternatively, neutral alumina can be used as the stationary phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for pyrazole cyclization?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for pyrazole synthesis. These include significantly reduced reaction times, often from hours to minutes, and improved product yields.[2][7] The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products.[6] This technique is also considered more environmentally friendly due to reduced energy consumption and often allows for the use of less solvent.[7]

Q2: How do I choose the right starting materials for my desired pyrazole?

A2: The choice of starting materials dictates the substitution pattern of the final pyrazole. The most common methods are:

  • Knorr/Paal-Knorr Synthesis: This uses a 1,3-dicarbonyl compound and a hydrazine derivative. The substituents on these two molecules will determine the final substitution on the pyrazole ring.[4][17][18]

  • Reaction with α,β-Unsaturated Carbonyls: Condensation of hydrazines with α,β-unsaturated ketones or aldehydes typically yields pyrazolines, which can then be oxidized to pyrazoles.[19]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne.[8]

Q3: Can I run my pyrazole synthesis under solvent-free conditions?

A3: Yes, solvent-free or "neat" reaction conditions are a green chemistry approach that has been successfully applied to pyrazole synthesis, often in conjunction with microwave irradiation or the use of solid catalysts.[20][21] These conditions can lead to higher efficiency, easier product isolation, and reduced environmental impact.

Q4: What is the mechanism of the Knorr pyrazole synthesis?

A4: The mechanism of the Knorr pyrazole synthesis begins with the acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine. The second nitrogen of the hydrazine then attacks the other protonated carbonyl group, leading to the formation of a second imine. This diimine intermediate then undergoes deprotonation to regenerate the acid catalyst and yield the final aromatic pyrazole product.[3][22]

Section 3: Data Presentation and Visualizations

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
MethodStarting MaterialsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Conventional1,3-Diketone, HydrazineAcetic Acid/EthanolReflux2-24 h60-90[19]
MicrowaveDibenzalacetone, PhenylhydrazineNaOH/Ethanol7530 min70-90[1]
Microwaveα-Cyanoketone, Aryl Hydrazine1M HCl/Water15010-15 min70-90[15]
Solvent-Free (MW)Aldehyde, Malononitrile, HydrazineGuar-gum1005-10 min85-95[20]
Flow ChemistryAcetophenone, DMADMF, Hydrazine- / DMF100-120< 15 min52-92[23]
Diagrams

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Imine Imine Formation Dicarbonyl->Imine + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Imine Cyclic_Intermediate Cyclic Hemiaminal Imine->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H2O

Caption: Knorr Pyrazole Synthesis Workflow.

Troubleshooting_Low_Yield Start Low/No Yield Q1 Check Reaction Conditions Start->Q1 Q2 Check Starting Materials Start->Q2 Sol1 Add Acid Catalyst Q1->Sol1 Neutral pH? Sol2 Increase Temperature/Time (Consider Microwave) Q1->Sol2 Slow Reaction? Sol3 Screen Solvents (e.g., EtOH, DMF, TFE) Q1->Sol3 Poor Solubility/Rate? Sol4 Use Fresh Hydrazine Q2->Sol4 Hydrazine Quality?

Sources

Technical Support Center: Troubleshooting Impurities in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their versatile biological activities and structural properties. However, their synthesis, most commonly via the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophile, is often plagued by the formation of impurities. These impurities can complicate purification, reduce yields, and compromise the integrity of downstream applications. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common impurities encountered during aminopyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common challenges faced in the laboratory.

Category 1: Isomeric Impurities

A1: The most common isomeric impurity in the synthesis of N-substituted aminopyrazoles is a regioisomer. This arises when an unsymmetrical 1,3-dicarbonyl precursor (like a β-ketonitrile) reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization, leading to two different product isomers (e.g., a 1,3-disubstituted vs. a 1,5-disubstituted pyrazole).

Causality: The regiochemical outcome is a delicate balance of steric and electronic factors, heavily influenced by reaction conditions.[1][2][3]

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl or nitrile carbon of the β-ketonitrile. Electron-withdrawing groups on the precursor can activate an adjacent position.

  • Steric Hindrance: Bulky substituents on either the β-ketonitrile or the hydrazine will favor attack at the less sterically hindered position.

  • Reaction pH: The pH is critical. Under acidic conditions, the terminal nitrogen of the substituted hydrazine is more protonated and less nucleophilic, which can favor attack by the internal nitrogen. Conversely, under basic or neutral conditions, the more nucleophilic terminal nitrogen often leads the reaction.[4][5]

  • Solvent: The choice of solvent can dramatically alter the isomeric ratio. Protic solvents like ethanol may favor one isomer, while aprotic solvents like toluene or polar aprotic solvents like N,N-dimethylacetamide can favor the other.[3]

Troubleshooting Regioisomer Formation

SymptomPotential CauseRecommended Action
Two spots on TLC with similar Rf; two distinct product peaks in HPLC/LC-MS with identical mass. Formation of regioisomers.1. Modify Reaction Conditions: Adjust the pH. If the reaction is run under neutral/basic conditions (e.g., with EtONa), try acidic conditions (e.g., AcOH in toluene) or vice versa.[5] 2. Change Solvent: Switch from a protic solvent (ethanol) to an aprotic one (toluene, DMF) or vice versa.[3] 3. Adjust Temperature: Lowering the reaction temperature may increase selectivity.
Difficult separation of isomers. Similar polarity and physical properties of the regioisomers.1. Chromatography: Use a long silica gel column with a shallow gradient. Adding a small amount of a basic modifier like triethylamine to the mobile phase can improve separation of basic pyrazoles.[6] 2. Recrystallization: Attempt fractional recrystallization using various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[7] 3. Derivatization: Temporarily protect a functional group to alter the polarity, perform the separation, and then deprotect.

Visualization: Regioisomer Formation Pathway

Caption: Competing pathways for regioisomer formation.

Category 2: Impurities from Side Reactions & Degradation

A2: This is likely a dimer. Dimerization of aminopyrazoles can occur, especially under oxidative conditions, often promoted by metal catalysts like copper.[8][9][10] The reaction can proceed through various direct coupling mechanisms, such as C-H/N-H, C-H/C-H, or N-H/N-H bond formations, leading to pyrazole-fused pyridazines or pyrazines.[8]

Prevention:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially if the product is an arylamine derivative which can be prone to air oxidation.[11]

  • Avoid Copper Catalysts: If not essential for the desired transformation, avoid copper salts or vessels, as they are known to promote this type of oxidative coupling.[8]

  • Control Temperature: High reaction temperatures can favor dimerization. Run the reaction at the lowest effective temperature.

A3: This is likely due to hydrolysis, especially if your aminopyrazole contains a nitrile (-CN) group. The cyano group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic aqueous conditions.[12][13] Aminopyrazoles themselves can also be unstable at pH extremes.[14][15]

Troubleshooting Hydrolysis & Degradation:

  • Minimize Contact Time: Perform aqueous extractions quickly and avoid prolonged stirring with acidic or basic solutions.

  • Use Mild Conditions: Neutralize the reaction mixture carefully. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) for pH adjustments instead of strong HCl or NaOH.

  • Temperature Control: Perform the work-up at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Solvent Choice: If possible, use an organic solvent extraction to isolate the product before extensive aqueous washing.

Troubleshooting Side Reactions and Degradation

SymptomPotential ImpurityProbable CauseRecommended Action
Peak at ~2x M+ in MS. DimerOxidative coupling of the aminopyrazole product.[8]Run reaction under inert gas (N₂/Ar).[11] Avoid high temperatures and unnecessary metal catalysts (especially Cu).
New polar impurity appears after aqueous work-up (lower Rf on TLC). Amide or Carboxylic AcidHydrolysis of a nitrile substituent on the pyrazole ring.[12]Minimize contact with aqueous acid/base. Use milder reagents (e.g., NaHCO₃ instead of NaOH). Work up at low temperature.
Unreacted hydrazine or β-ketonitrile detected. Incomplete ReactionInsufficient reaction time, incorrect temperature, or non-optimal pH.[16]Monitor reaction by TLC to confirm completion. Optimize temperature and reaction time. Ensure correct pH for the specific cyclization.
Product solution darkens during filtration/concentration. Oxidized AmineAir oxidation of the amino group, common for arylamines.[11]Filter and concentrate the product solution under an inert atmosphere. Consider converting the amine to a more stable salt (e.g., hydrochloride) immediately after isolation.[11]

Analytical & Purification Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

This reverse-phase method provides a good starting point for analyzing the purity of many aminopyrazole derivatives and separating them from common impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm or 254 nm

Methodology:

  • Standard Preparation: Accurately prepare a 0.5 mg/mL solution of the aminopyrazole reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the crude or purified reaction product using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the main product peak by comparing retention times with the standard. Impurities can be quantified based on their peak area percentage relative to the total peak area.

Source: Adapted from general methods for pyrazole analysis.[17][18][19]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid aminopyrazole products, especially for removing minor impurities.

Methodology:

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexanes) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[20] Common successful systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Source: Based on standard laboratory techniques and specific recommendations for pyrazoles.[7][20]

Visualization: Troubleshooting & Purification Workflow

G cluster_workflow General Troubleshooting & Purification Workflow Start Crude Reaction Mixture TLC_HPLC Analyze by TLC/HPLC-MS Identify Main Product & Impurities Start->TLC_HPLC Decision Purity Acceptable? TLC_HPLC->Decision Optimize Reaction Optimization (See Troubleshooting Tables) TLC_HPLC->Optimize Low Yield or Major Impurities Purify Purification Required Decision->Purify No Final_Product Pure Aminopyrazole Decision->Final_Product Yes Recryst Recrystallization Purify->Recryst If Solid Column Column Chromatography Purify->Column If Oil or Recryst. Fails Recryst->Final_Product Column->Final_Product Optimize->Start Re-run Synthesis

Caption: Decision workflow for aminopyrazole analysis and purification.

References

  • Yuan, Z., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate Discussion. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Kumar, A., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1835-1843. [Link]

  • ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Yuan, Z., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]

  • Bardaweel, S. K., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20161-20182. [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-61. [Link]

  • Google Patents. (1975). Production of 3-aminopyrazoles. US3920693A.
  • Bardaweel, S. K., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. [Link]

  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7593. [Link]

  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Org. Synth. 1968, 48, 8. [Link]

  • Elmaati, T. M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32549–32560. [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2018(part iii), 322-381. [Link]

  • Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 1-7. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Talluri, S., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • ResearchGate Discussion. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link])

  • Google Patents. (1998).
  • Sravanthi, V., & Sankar, D. G. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 1-4. [Link]

  • Wankhede, S. B., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]

  • Albert, K., et al. (2002). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin. [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • Google Patents. (2001).
  • ResearchGate. (2015). A simple RP-HPLC method for simultaneous estimation of organic impurities, enantiomer and assay of dexlansoprazole. [Link]

  • ResearchGate. (2017). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. [Link]

  • ResearchGate. (2024). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. [Link]

Sources

Strategies to minimize dimer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Senior Application Scientist's Guide to Minimizing Dimer Formation and Other Side Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole synthesis and encountering challenges with side product formation, particularly the generation of unwanted dimers. As Senior Application Scientists, we understand that robust and high-yielding synthetic routes are critical. This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues and offers practical, validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in a Knorr-type pyrazole synthesis, and how is it related to dimer formation?

A1: The most frequently encountered issue in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the formation of a mixture of regioisomers when using an unsymmetrical dicarbonyl.[1] This lack of regioselectivity can lead to significant challenges in purification and reduced yield of the desired isomer.[1]

While distinct from dimerization, the underlying causes are often related. Both issues—poor regioselectivity and dimer formation—stem from a lack of control over the reaction pathways. Conditions that lead to a "messy" reaction with multiple competing pathways, such as poor temperature control or suboptimal pH, can favor both the formation of the undesired regioisomer and the generation of dimeric impurities.[2]

Q2: I've confirmed my product is the correct regioisomer, but my yield is low and I'm seeing a high molecular weight impurity by LC-MS. Could this be a dimer?

A2: Yes, this is a strong possibility. Dimeric byproducts can arise through several potential mechanisms, especially if the reaction conditions are not carefully controlled. A common scenario involves the incomplete cyclization and dehydration of the initial adducts.

Plausible Mechanism of Dimer Formation:

The reaction between a 1,3-dicarbonyl and a hydrazine proceeds through a series of intermediates, including a crucial 5-hydroxy-pyrazoline (a hydroxyl-pyrazolidine).[2] Under ideal conditions, this intermediate rapidly dehydrates to form the aromatic pyrazole. However, under suboptimal conditions, this intermediate can accumulate and participate in side reactions.

For example, the hydroxyl-pyrazoline intermediate, or another enamine intermediate, could act as a nucleophile and attack a second molecule of the 1,3-dicarbonyl starting material. This would lead to a C-C or C-N bond formation that, after subsequent reactions, results in a dimeric structure.

Below is a diagram illustrating the primary Knorr synthesis pathway and a proposed competitive pathway leading to a C-C linked dimer.

G cluster_main Primary Knorr Synthesis Pathway cluster_side Proposed Dimer Formation Pathway A 1,3-Dicarbonyl + Hydrazine B Initial Adduct (Hemiaminal) A->B Condensation C 5-Hydroxy-Pyrazoline Intermediate B->C Cyclization D Desired Pyrazole (Monomer) C->D Dehydration (Rate-Limiting) [5] E Accumulated 5-Hydroxy-Pyrazoline C->E Suboptimal Conditions G Dimeric Adduct E->G Nucleophilic Attack F 1,3-Dicarbonyl (Unreacted) F->G H Dimeric Byproduct G->H Cyclization/ Dehydration

Caption: Knorr synthesis vs. a potential dimerization side-pathway.

Troubleshooting Guide: Strategies to Minimize Dimer Formation

This section provides actionable strategies in a question-and-answer format to address specific experimental issues.

Q3: My reaction is exothermic and hard to control on a larger scale, leading to more byproducts. How can I improve this?

A3: Scale-up challenges are common because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized "hot spots" that accelerate side reactions.

Troubleshooting Steps:

  • Control Reagent Addition: Instead of adding the hydrazine all at once, use a syringe pump for slow, controlled addition. This allows the cooling system to manage the exothermic reaction and maintain a consistent internal temperature.[2]

  • Monitor Internal Temperature: Do not rely on the temperature of the heating mantle or oil bath. Use a thermocouple probe to monitor the actual temperature of the reaction mixture.

  • Ensure Efficient Mixing: Inadequate stirring can create localized areas of high reactant concentration. On a larger scale, ensure your stirring mechanism (e.g., overhead stirrer) is sufficient to maintain a homogenous solution.[2]

Q4: What is the single most effective parameter I can change to improve the selectivity for my desired monomer?

A4: Solvent choice is often the most impactful parameter for controlling the outcome of a pyrazole synthesis. While traditional syntheses often use alcohols like ethanol, these can be suboptimal.

Recommended Solvents and Their Mechanistic Impact:

SolventRationale for UseKey BenefitsReference
2,2,2-Trifluoroethanol (TFE) Fluorinated alcohols are highly polar yet poorly nucleophilic. They can stabilize charged intermediates through hydrogen bonding without participating in the reaction. This can alter the relative energies of competing transition states.Dramatically increases regioselectivity and can favor the desired cyclization/dehydration pathway over intermolecular side reactions.[1]
Aprotic Dipolar Solvents (e.g., DMF, DMAc) These solvents can accelerate the dehydration steps of the reaction, preventing the buildup of the problematic hydroxyl-pyrazoline intermediate.Can lead to higher yields and better regioselectivity, especially when using hydrazine salts (e.g., arylhydrazine hydrochloride).[3]
Ethanol/Acetic Acid (Acid Catalysis) The classic condition. The acid catalyzes both the initial condensation and the final dehydration step. The key is to optimize the amount of acid.Well-established and cost-effective.[4]

Expert Insight: Start by switching from standard ethanol to 2,2,2-trifluoroethanol (TFE) . While more expensive, it often provides a dramatic improvement in selectivity, saving significant time and resources in downstream purification.

Q5: How does pH control the reaction, and what pH should I target?

A5: The Knorr synthesis is acid-catalyzed, and pH control is critical.[5] The reaction typically involves two key steps that are influenced by acid:

  • Imine/Hydrazone Formation: This is the initial condensation, which is acid-catalyzed.

  • Dehydration: The final, often rate-limiting, step to form the aromatic ring is also acid-catalyzed.

However, excessive acid can fully protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction.

Practical Protocol for pH Optimization:

  • Start with Acetic Acid: For a reaction in a neutral solvent like ethanol or propanol, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops for a small-scale reaction).[4]

  • Consider Hydrazine Salts: Using the hydrochloride salt of your hydrazine in a solvent like DMF can provide a controlled acidic environment and improve outcomes.[3]

  • Avoid Strong Bases: Basic conditions can promote side reactions of the 1,3-dicarbonyl starting material, such as self-condensation, and should generally be avoided unless using specific substrates like β-enaminones.[2]

Q6: I've tried optimizing conditions with little success. Are there alternative synthetic strategies that avoid these issues altogether?

A6: Absolutely. If the classic Knorr synthesis is proving problematic, several modern alternatives may be more suitable for your specific substrates. These routes often proceed through different mechanisms that are less prone to dimerization.

Alternative Synthetic Routes:

MethodDescriptionAdvantagesReference
From α,β-Unsaturated Ketones The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine first forms a pyrazoline, which is then oxidized to the pyrazole.The two steps are distinct, allowing for purification of the intermediate and a cleaner final oxidation.[3]
From Alkynes 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes, or rhodium-catalyzed reactions of hydrazines with alkynes, can provide highly substituted pyrazoles.Often provides excellent regioselectivity under mild conditions.[6]
In Situ Generation of 1,3-Diketones Synthesizing the 1,3-diketone from a ketone and an acid chloride in the same pot, followed by the addition of hydrazine.Avoids isolation of potentially unstable diketone starting materials and can lead to a cleaner reaction profile.[6]

Protocol: Analytical Characterization of Dimeric Byproducts

If you suspect dimer formation, proper analytical characterization is crucial. Here is a standard workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the presence of a higher molecular weight species.

  • Methodology:

    • Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Run a standard gradient LC-MS analysis.

    • Data Analysis: Look for a peak with a mass corresponding to a plausible dimer structure. For example, if your expected product mass is M , a common C-C linked dimer might have a mass of approximately (2*M - 18) , corresponding to the condensation of two pyrazole molecules with the loss of water, or (M + Starting Material - H2O) .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To structurally identify the impurity.

  • Methodology:

    • Attempt to isolate the impurity by column chromatography or preparative HPLC.

    • Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

    • Acquire high-resolution ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.[7]

  • Data Analysis Signatures for a Dimer:

    • ¹H NMR: You may observe a more complex set of aromatic signals than expected for the monomer. The integration of the signals may be inconsistent with a single pyrazole unit but consistent with a dimeric structure.

    • ¹³C NMR: An increased number of carbon signals compared to the monomer.

    • HMBC: This 2D technique is powerful for identifying the linkage point between the two pyrazole units by showing long-range (2-3 bond) correlations between protons and carbons.

Below is a diagram illustrating the logical workflow for troubleshooting and identifying unknown byproducts.

G cluster_workflow Troubleshooting & Characterization Workflow A Low Yield/ Impurity Observed B Run Crude LC-MS A->B C High MW Peak? (e.g., ~2x Product MW) B->C D Isolate Impurity (Prep-HPLC/Column) C->D Yes H Other Byproduct (e.g., Isomer, Incomplete Cyclization) C->H No E Full NMR Characterization (1H, 13C, 2D) D->E F Structure Elucidation: Dimer Confirmed E->F G Implement Strategic Modifications (Solvent, Temp, etc.) F->G

Caption: A logical workflow for identifying and addressing byproduct formation.

References

  • BenchChem. (2025).
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(18), 6837-6845.
  • Characterization of peptide-pyrazole interactions in solution by low-temper
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2186-2195.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Fustero, S., et al. (2018).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Dimerization of Pyrazole in Slit Jet Expansions.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazoles using alternative catalysts. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, and the drive for more sustainable, efficient, and cost-effective synthetic routes has led to a surge in the exploration of novel catalytic systems.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges and strategic decisions involved in employing these advanced methodologies. Here, we provide field-proven insights through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and the latest research.

Section 1: Troubleshooting Guide

This section addresses specific, hands-on problems that researchers may encounter during their experiments. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My reaction yield is consistently low when using a heterogeneous nanocatalyst (e.g., NiFe₂O₄, Fe₃O₄). What are the likely causes and how can I improve it?

Low yields with heterogeneous catalysts are common and often stem from issues related to catalyst activity, mass transfer limitations, or suboptimal reaction conditions.

A1: Systematic Approach to Improving Yields

  • Verify Catalyst Activity and Integrity:

    • Cause: Nanoparticles can agglomerate during the reaction or storage, reducing the available catalytic surface area. The active sites may also be poisoned by impurities from reactants or solvents, or the active metal could leach into the solution.

    • Solution Protocol:

      • Characterization: Before the reaction, ensure the catalyst's morphology and particle size are as expected using Transmission Electron Microscopy (TEM). After a low-yielding run, re-characterize the used catalyst to check for agglomeration.

      • Test for Leaching: Perform a hot filtration test. Run the reaction for a short period, then quickly filter the catalyst at the reaction temperature and allow the filtrate to continue reacting. If the reaction progresses, it indicates that the active catalytic species has leached into the solution, and the catalysis is at least partially homogeneous.

      • Regeneration: If poisoning is suspected, wash the catalyst with a suitable solvent (e.g., ethanol, then diethyl ether) and dry it under vacuum. Some catalysts may require thermal reactivation. For instance, magnetic nanoparticles like Fe₃O₄ can often be washed with ethanol and reused multiple times without significant loss of activity.[3]

  • Address Mass Transfer Limitations:

    • Cause: In a solid-liquid reaction, reactants must diffuse from the bulk solution to the catalyst surface. If this process is slower than the reaction rate, it becomes the limiting factor.

    • Solution Protocol:

      • Increase Agitation: Ensure vigorous stirring (e.g., >700 RPM) to minimize the diffusion boundary layer around the catalyst particles.

      • Reduce Particle Size: If synthesizing your own catalyst, aim for smaller, well-dispersed nanoparticles to maximize the surface-area-to-volume ratio. Catalysts with an average size of around 20 nm have shown excellent activity.[4]

      • Solvent Choice: Use a less viscous solvent if compatible with your reaction to improve diffusion rates.

  • Optimize Reaction Conditions:

    • Cause: The initial reaction conditions may not be optimal for your specific substrates or catalyst batch.

    • Solution Protocol:

      • Catalyst Loading: While a typical starting point is 5-10 mol%, this may be insufficient. Incrementally increase the catalyst loading (e.g., to 15 mol%) to see if the yield improves. For example, some syntheses of 5-amino-1H-pyrazole-4-carbonitriles have found NiFe₂O₄ nanoparticles to be highly effective.[5][6]

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat in 10-15 °C increments. Many nanocatalyzed reactions proceed efficiently at temperatures between room temperature and 80 °C.[7]

      • Solvent Screening: The solvent can dramatically influence reactant solubility and catalyst-substrate interactions. Test a range of solvents with varying polarities (e.g., ethanol, water, acetonitrile, toluene, or even solvent-free conditions). Green solvents like ethanol or water are often preferred.[3]

Q2: I'm observing significant formation of regioisomers during a one-pot, multicomponent synthesis of pyrazoles. How can I improve selectivity?

Regioselectivity is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The choice of catalyst and reaction conditions is paramount in directing the cyclization.

A2: Strategies for Enhancing Regioselectivity

  • Catalyst Selection is Key:

    • Cause: The catalyst directs which carbonyl group is attacked first by the substituted hydrazine. A Brønsted acid catalyst might protonate one carbonyl preferentially, while a Lewis acid catalyst will coordinate based on steric and electronic factors.

    • Solution:

      • Brønsted vs. Lewis Acidity: If you are using a catalyst with dual functionality, such as an acidic ionic liquid, its nature can be tuned. For instance, a Brønsted acidic ionic liquid like [Et₃NH][HSO₄] can promote specific protonation pathways, guiding the cyclization.[8]

      • Metal-Free Options: Iodine-mediated synthesis often provides high regioselectivity by activating α,β-unsaturated ketones for a specific reaction pathway, leading to a single major product without requiring metal catalysts.[1][9]

  • Control the Order of Addition:

    • Cause: In a one-pot reaction, multiple reaction pathways can compete. Allowing key intermediates to form before adding all components can lock in the desired regiochemistry.

    • Solution Protocol:

      • Pre-form the Hydrazone: Mix the 1,3-dicarbonyl compound and the hydrazine first and stir for a short period (e.g., 15-30 minutes) at room temperature to form the more stable hydrazone intermediate. Then, add the third component (e.g., an aldehyde or malononitrile) and the catalyst. This often prevents the formation of isomers resulting from the alternative condensation.

  • Leverage Solvent and Temperature Effects:

    • Cause: The solvent can stabilize one transition state over another, influencing the kinetic vs. thermodynamic product ratio. Temperature affects this balance.

    • Solution Protocol:

      • Employ Structured Solvents: Deep Eutectic Solvents (DES), such as choline chloride:urea, can act as hydrogen-bond donors, creating a structured environment that guides substrates into a specific orientation, thereby enhancing selectivity.[10][11]

      • Lower the Temperature: High temperatures can provide enough energy to overcome the activation barrier for multiple pathways. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often favors the formation of the thermodynamically more stable regioisomer.

Q3: My catalyst's activity drops significantly upon reuse. What are the best practices for recovery and regeneration?

Catalyst reusability is a cornerstone of green chemistry, but its practical implementation can be challenging. A drop in activity is typically due to product/byproduct adsorption, structural degradation, or physical loss during workup.

A3: Best Practices for Catalyst Recycling

  • Optimize the Recovery Protocol:

    • For Heterogeneous Catalysts (e.g., Nanoparticles):

      • Magnetic Separation: If using a magnetic catalyst (e.g., Fe₃O₄-based), use an external magnet to immobilize the catalyst, then decant the supernatant. This is highly efficient and minimizes physical loss.[3]

      • Filtration/Centrifugation: For non-magnetic solids, use a fine-pored filter (e.g., PTFE) or centrifugation followed by careful decantation. Ensure the catalyst is not so fine that it passes through the filter.

    • For Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs):

      • Extraction: After the reaction, extract the product with a non-polar solvent (e.g., diethyl ether, ethyl acetate) in which the IL or DES is immiscible. The catalyst can then be dried under vacuum to remove residual solvent and reused. Some ILs can be reused up to four or more cycles with only a minor drop in yield.[12]

  • Implement a Thorough Washing/Regeneration Step:

    • Cause: The catalyst surface can become fouled with adsorbed organic residues.

    • Solution Protocol:

      • After recovery, wash the catalyst sequentially with solvents that can dissolve potential residues. A common sequence is:

        • The reaction solvent (to remove unreacted starting materials).

        • A more polar solvent like ethanol or methanol (to remove polar products/byproducts).

        • A non-polar, volatile solvent like diethyl ether or hexanes (to facilitate drying).

      • Dry the washed catalyst thoroughly under high vacuum before the next run. Residual solvent can inhibit the reaction.

  • Investigate and Prevent Deactivation:

    • Cause: The catalyst's structure may be changing. For example, supported catalysts might leach their active metal, or the support itself might degrade.

    • Solution:

      • Post-Reaction Analysis: Use techniques like ICP-OES on the reaction filtrate to quantify metal leaching. Use XRD or TEM to compare the fresh and used catalyst to identify structural changes.

      • Choose Robust Supports: If designing a catalyst, select stable supports. For instance, graphene oxide has been used as a robust and recyclable catalyst for pyrazole synthesis.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for pyrazole synthesis, and what are their primary advantages?

The field has moved beyond traditional acid/base catalysis to embrace a variety of greener and more efficient alternatives. Each class offers a unique set of advantages.

A1: Comparison of Modern Catalytic Systems

Catalyst ClassExamplesKey Advantages & FeaturesCommon Conditions
Heterogeneous Catalysts NiFe₂O₄, Fe₃O₄@GO, Mn/ZrO₂, ZnO NPs[3][4][5]Easy separation and recovery (especially magnetic NPs); high stability; suitable for flow chemistry.Room temp to 100 °C; Solvents: Ethanol, Water.
Ionic Liquids (ILs) [BMIM]Cl, [Et₃NH][HSO₄][8][12][15]Act as both catalyst and solvent; tunable acidity/basicity; low vapor pressure; high thermal stability.Room temp to 60 °C; Often solvent-free.
Deep Eutectic Solvents (DESs) Choline Chloride:Urea, Choline Chloride:Glycerol[10][11][16]Biodegradable, low toxicity, inexpensive; act as dual catalyst/solvent; enhance selectivity.Room temp to 80 °C; Often catalyst-free.
Photocatalysts Eosin Y, Ru(bpy)₃Cl₂[17][18][19]Extremely mild conditions (visible light, room temp); high functional group tolerance; enables novel pathways.Visible light (e.g., Blue LEDs); Solvents: MeCN, DMSO.
Biocatalysts Aspergillus niger Lipase (ANL)[4]High chemo- and regioselectivity; operates in mild aqueous conditions; biodegradable.30-45 °C; Solvents: Ethanol, Aqueous buffers.
Metal-Free Catalysts Iodine, L-proline, Glycine[1][11][20]Low cost, avoids heavy metal contamination in products, environmentally benign.Room temp to 80 °C; Various solvents.
Energy-Assisted Methods Microwave, Ultrasound[21][22]Drastically reduces reaction times; improves yields; enhances catalyst efficiency.Often paired with other catalysts.
Q2: How do I select the most appropriate alternative catalyst for my specific pyrazole synthesis?

Choosing the right catalyst requires balancing factors like substrate compatibility, desired reaction conditions, cost, and environmental goals. The following workflow can guide your decision-making process.

A2: Catalyst Selection Workflow

catalyst_selection start Define Synthesis Goals: Substrates, Scale, Green Chemistry Metrics q1 Are substrates sensitive to heat or strong acids/bases? start->q1 photocat Consider Photocatalysis or Biocatalysis (Mild, Selective) q1->photocat Yes q2 Is catalyst recovery and reuse a top priority? q1->q2 No photocat->q2 hetero Choose Heterogeneous Catalyst (e.g., Magnetic Nanoparticles) q2->hetero Yes q3 Is avoiding volatile organic solvents (VOCs) critical? q2->q3 No hetero->q3 green_solvent Use Ionic Liquids (ILs) or Deep Eutectic Solvents (DES) as dual catalyst/medium q3->green_solvent Yes metal_free Consider Metal-Free Catalysis (e.g., Iodine, Organocatalysts) q3->metal_free No q4 Is rapid reaction time the primary driver? green_solvent->q4 metal_free->q4 energy_assist Couple chosen catalyst with Microwave or Ultrasound Irradiation q4->energy_assist Yes conventional Proceed with selected catalyst under conventional heating q4->conventional No

Caption: Decision workflow for selecting an alternative catalyst.

Q3: What are the benefits of using energy-assisted methods like microwave or ultrasound irradiation with these alternative catalysts?

Microwave and ultrasound are not catalysts themselves, but energy sources that can dramatically enhance the efficiency of catalytic reactions.[23]

A3:

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture through dielectric heating. This leads to a significant reduction in reaction times—from hours to mere minutes.[21][24][25] This acceleration can also minimize the formation of thermal decomposition byproducts. Graphene oxide, for example, has been used as a highly effective catalyst in microwave-assisted multicomponent reactions to afford pyrazol-5-ol derivatives in as little as 4 minutes with yields up to 95%.[14]

  • Ultrasound-Assisted Synthesis: Ultrasound works by acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates.[21][22] Crucially, it also creates powerful microjets and shockwaves that improve mass transport between the liquid phase and the surface of heterogeneous catalysts, constantly cleaning and activating the catalyst surface.[4][26] This makes it particularly synergistic with solid-supported and nanoparticle catalysts.

Q4: Can Deep Eutectic Solvents (DES) really act as both the solvent and the catalyst?

Yes, this dual role is one of the most compelling advantages of using DES in green chemistry.

A4: Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a sugar.[10][16][27] While they form a liquid that acts as an excellent solvent for many organic molecules, their catalytic activity arises from their unique molecular structure. The extensive hydrogen-bonding network within the DES can activate substrates by forming hydrogen bonds with electrophilic centers (e.g., a carbonyl group), making them more susceptible to nucleophilic attack.[16] This mode of action is similar to organocatalysis and can accelerate reactions like Knoevenagel condensations and Michael additions, which are key steps in many multicomponent pyrazole syntheses.[11] This dual functionality eliminates the need for an additional catalyst and often replaces hazardous volatile organic solvents, simplifying the reaction setup and workup.[10][28]

References

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  • ResearchGate. (n.d.). Recyclability of catalyst for the synthesis of pyranopyrazoles. [Link]

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  • Yakan, H., et al. (2022). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Letters in Drug Design & Discovery, 19(10), 941-947. [Link]

  • Hsieh, M. C., & Chen, Y. J. (2008). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 13(3), 638-648. [Link]

  • Khan, M. A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Scientific Reports, 15(1), 258. [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted step-wise synthesis of thiourea-linked pyrazole derivatives. [Link]

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Technical Support Center: Recrystallization of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this important pyrazole derivative. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, including esters like this compound, a good starting point is often a polar protic solvent like ethanol or a mixed solvent system.[1][2] A common and effective technique is to dissolve the pyrazole compound in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol, or ethyl acetate) and then add a "bad" solvent (e.g., water or a non-polar solvent like hexane or petroleum ether) dropwise until turbidity appears, followed by slow cooling.[1][2][3]

For a compound with both polar (amino, ester) and non-polar (chlorophenyl) groups, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. We recommend starting with the following systems:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Ethyl Acetate/Hexane (or Petroleum Ether): Dissolve the compound in hot ethyl acetate and add hexane or petroleum ether until persistent cloudiness is observed.[3]

It is crucial to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the optimal choice before committing your entire batch.[4]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6][7] This is a common issue, especially with impure compounds or when the boiling point of the solvent is too high.[7] The resulting oil often traps impurities and rarely solidifies into pure crystals.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[6][7]

  • Lower the Cooling Temperature: If the oil forms upon cooling, it may be because the solution is still too warm. Allow the solution to cool to room temperature more gradually before placing it in an ice bath.

  • Change the Solvent System: Your chosen solvent may be too non-polar or its boiling point too high. Switch to a more suitable solvent or solvent pair.

  • Use a Seed Crystal: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization at a lower temperature, preventing oiling.[5]

Q3: I am getting a very low yield after recrystallization. What are the common causes and how can I improve my recovery?

A3: Low yield is a frequent problem in recrystallization and can be attributed to several factors.[4][6]

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product is the most common cause of low recovery, as a significant portion of the compound will remain in the mother liquor upon cooling.[4][7] Use only the minimum amount of boiling solvent required for complete dissolution.

  • Ensure Proper Cooling: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize the precipitation of the crystals.[5] Rapid cooling can lead to smaller, less pure crystals and lower apparent yield.

  • Avoid Premature Crystallization: If the compound crystallizes out during hot filtration, you will lose product. Use a pre-heated funnel and flask to prevent this.[8]

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[4]

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Persistent color in your product is typically due to highly conjugated impurities. These can often be removed by treating the hot solution with activated charcoal before the hot filtration step.[1][8]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude compound in the hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

Caution: Activated charcoal can also adsorb your desired product, leading to a reduction in yield. Use the minimum amount necessary to achieve decolorization.[1][6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).[1][4] 2. The solution is supersaturated.[4] 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.[1][5] 3. Re-evaluate your choice of solvent. A mixed-solvent system may be necessary.
Crystallization happens too quickly. 1. The solution is too concentrated. 2. The cooling process is too rapid.[6]1. Add a small amount of additional hot solvent to the solution.[6] 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[5][6]
The resulting crystals are impure. 1. Soluble impurities were trapped in the crystal lattice due to rapid crystallization. 2. Insoluble impurities were not removed.1. Ensure the solution was allowed to cool slowly. Perform a second recrystallization if necessary.[1] 2. Perform a hot filtration step after dissolving the crude product to remove any insoluble materials.
The compound "oils out". 1. The melting point of the compound (or the impure mixture) is lower than the temperature of the solution.[6][7] 2. The chosen solvent is not ideal.1. Re-heat to dissolve the oil, add more solvent, and cool slowly.[6] 2. Try a different solvent with a lower boiling point or a mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add more solvent in small portions until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[8]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is soluble.

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., hexane) in which the compound is insoluble, dropwise, until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes add_seed Add Seed Crystal or Scratch Flask troubleshoot_no_crystals->add_seed concentrate Concentrate Solution (Boil off solvent) troubleshoot_no_crystals->concentrate add_seed->cool concentrate->cool reheat_add_solvent Re-heat, Add More 'Good' Solvent troubleshoot_oil->reheat_add_solvent change_solvent Change Solvent System troubleshoot_oil->change_solvent reheat_add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
  • Technical Support Center: Purification of Pyrazolone Derivatives. Benchchem.
  • Recrystallization. University of California, Los Angeles.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Recrystallization. University of Colorado Boulder.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS 31037-02-2. ChemicalBook.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • Purification of Amino-Pyrazoles. Reddit.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Characterization of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazoles and LC-MS in Modern Drug Discovery

Substituted pyrazoles are a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold is a key pharmacophore in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The therapeutic diversity of pyrazole-containing compounds is vast, spanning applications as anticancer, antimicrobial, and antipsychotic agents.[1] This versatility stems from the pyrazole ring's unique physicochemical properties, which allow it to serve as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and metabolic stability, and enabling crucial hydrogen bonding interactions with biological targets.

Given their prevalence and importance, the robust and unambiguous characterization of novel substituted pyrazole derivatives is a critical task in the drug development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose. Its ability to couple the high-resolution separation power of liquid chromatography with the sensitive and structurally informative detection of mass spectrometry makes it an indispensable tool for confirming molecular identity, elucidating fragmentation pathways, quantifying analytes in complex biological matrices, and identifying metabolites.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of various LC-MS strategies for the characterization of substituted pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and develop the optimal analytical method for your specific research needs. We will explore the critical choices in ionization techniques, the comparative strengths of different mass analyzers, and the nuances of chromatographic separation, all supported by experimental data and established scientific principles.

I. The First Crossroads: Ionization Technique Selection (ESI vs. APCI)

The journey of a pyrazole derivative from the LC eluent to the mass analyzer begins with ionization. The choice of ionization source is paramount and is dictated by the analyte's physicochemical properties, particularly its polarity and thermal stability. For pyrazole derivatives, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Workhorse for Polar Pyrazoles

ESI is a "soft" ionization technique that transfers ions from a liquid phase into the gas phase. It is particularly well-suited for polar, thermally labile, and large molecules.[4] Given that many pharmacologically active pyrazoles are designed to have some degree of polarity to ensure bioavailability, ESI is often the default starting point.

  • Mechanism of Action: In ESI, the analyte solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal in-source fragmentation.

  • Causality in Application: The prevalence of nitrogen atoms in the pyrazole ring makes it basic and readily protonated, favoring positive ion ESI. The choice of mobile phase is critical here; acidic modifiers like formic acid are commonly added to promote protonation and enhance signal intensity in positive ESI.[5]

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar and More Volatile Analogs

APCI is a gas-phase ionization technique that is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[4][6]

  • Mechanism of Action: In APCI, the LC eluent is nebulized into a heated chamber where the solvent and analyte are vaporized. A corona discharge needle then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.

  • Causality in Application: If a pyrazole derivative is highly substituted with nonpolar moieties, making it less soluble in polar solvents and less amenable to ESI, APCI becomes the superior choice. APCI is also less susceptible to matrix effects from complex samples compared to ESI, which can be an advantage when analyzing samples from biological matrices.[6]

Comparative Summary: ESI vs. APCI for Pyrazole Derivatives

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity High to moderate polarityModerate to low polarity
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability (analyte is vaporized)
Ionization Mechanism Soft ionization, liquid-phaseGas-phase chemical ionization
Typical Ions Formed [M+H]⁺, [M-H]⁻, adducts (e.g., [M+Na]⁺)Primarily [M+H]⁺
Susceptibility to Matrix Effects More susceptibleLess susceptible
Typical Flow Rates Lower flow rates are often optimalHigher flow rates can be advantageous
Best Fit for Pyrazoles Most substituted pyrazoles, especially those designed for biological activity.Pyrazoles with low polarity and good volatility.

II. Choosing Your Lens: A Comparison of Mass Analyzers

Once ionized, the pyrazole derivatives are guided into the mass analyzer, the heart of the mass spectrometer. The choice of analyzer dictates the resolution, mass accuracy, sensitivity, and speed of the analysis, and ultimately determines whether you are performing targeted quantification or broad screening and structural elucidation.

1. Triple Quadrupole (QqQ) Mass Spectrometers: The Gold Standard for Quantification

Triple quadrupole instruments are the workhorses of quantitative analysis due to their exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[7][8]

  • Principle of Operation: A QqQ consists of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2). In MRM mode, Q1 is set to transmit only the precursor ion of the target pyrazole. This ion then enters q2, where it is fragmented by collision with an inert gas. Q3 is then set to transmit only a specific, characteristic fragment ion to the detector.

  • Causality in Application: This two-stage mass filtering dramatically reduces chemical noise and matrix interference, resulting in very low limits of detection (LOD) and quantification (LOQ).[8] This makes QqQ the ideal choice for pharmacokinetic studies, bioequivalence studies, and trace-level analysis of pyrazole drugs and their metabolites in complex biological fluids like plasma and blood.[9][10] For example, a sensitive UPLC-MS/MS method using an API 5500 Qtrap mass spectrometer was developed for the quantification of celecoxib and its metabolites in rat blood, achieving a lower limit of quantification of 0.3 nM for celecoxib.[9]

2. Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: The Explorer for Screening and Identification

Q-TOF instruments combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid setup offers a powerful combination of precursor ion selection and high-resolution, accurate mass (HRAM) measurement of both precursor and fragment ions.[11][12]

  • Principle of Operation: Similar to a QqQ, the quadrupole can be used to isolate a specific precursor ion. However, instead of a second mass-filtering quadrupole, the ions travel through a collision cell and then into a TOF analyzer. The TOF measures the time it takes for ions to travel a fixed distance, which is proportional to their mass-to-charge ratio.

  • Causality in Application: The key advantage of a Q-TOF is its ability to provide high-resolution and accurate mass measurements, typically with mass accuracies of <5 ppm.[12] This allows for the confident determination of the elemental composition of the parent drug and its metabolites.[3] Q-TOFs are excellent for metabolite identification, impurity profiling, and general screening for unknown compounds, as they acquire full-spectrum MS/MS data, providing a complete picture of all fragment ions.[11]

3. Orbitrap Mass Spectrometers: The Pinnacle of Resolution and Confidence

Orbitrap mass spectrometers are renowned for their exceptionally high resolving power and mass accuracy, often in the sub-ppm range.[7][13]

  • Principle of Operation: Ions are trapped in an orbit around a central spindle-like electrode. The frequency of their axial oscillation is measured and converted to a mass-to-charge ratio via Fourier transform.

  • Causality in Application: The ultra-high resolution of the Orbitrap allows for the separation of isobaric interferences that would be indistinguishable on lower-resolution instruments.[7] This provides the highest level of confidence in structural elucidation and is particularly valuable for complex samples. While historically considered less suited for high-throughput quantification than QqQs, modern hybrid Orbitrap instruments (like the Q Exactive series) offer quantitative performance comparable to triple quadrupoles, with the added benefit of simultaneous high-resolution full-scan data acquisition.[7][13] This allows for both targeted quantification and retrospective analysis of the data for untargeted screening without the need to re-run samples.[7]

Comparative Performance of Mass Analyzers for Pyrazole Characterization

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationQualitative Analysis, Screening, Structural ElucidationStructural Elucidation, High-Confidence Screening, Quantitative/Qualitative (Hybrid)
Mass Resolution LowHigh (typically 20,000 - 50,000 FWHM)Ultra-high (up to >140,000 FWHM)
Mass Accuracy N/A (unit mass)High (<5 ppm)Very High (<1-3 ppm)
Sensitivity (Targeted) Excellent (MRM mode)Good to Very GoodExcellent (in SIM or PRM mode on hybrid systems)
Scan Speed Very FastFastSlower than Q-TOF
Workflow Hypothesis-driven (pre-defined MRMs)Data-rich, untargeted screening possibleData-rich, untargeted and retrospective analysis
Best Fit for Pyrazoles Pharmacokinetic studies, bioanalysis, routine QCMetabolite ID, impurity profiling, discovery screeningDefinitive structural confirmation, "omics" studies, complex matrix analysis

III. Navigating the Column: Chromatographic Strategies for Pyrazole Derivatives

Effective chromatographic separation is the foundation of any successful LC-MS analysis. For substituted pyrazoles, the primary challenges are often achieving sufficient retention for polar analogs and resolving structurally similar isomers.

1. Reversed-Phase Liquid Chromatography (RP-LC): The First Line of Attack

RP-LC is the most common separation mode due to its versatility and direct compatibility with ESI-MS.[14] C18 columns are the standard choice, separating compounds based on their hydrophobicity.

  • The Challenge of Polar Pyrazoles: Small, polar pyrazole derivatives can exhibit poor retention on traditional C18 columns, eluting at or near the void volume. This co-elution with salts and other matrix components can lead to ion suppression and inaccurate quantification.[15]

  • Strategies for Enhanced Retention:

    • Ion-Pair Chromatography: For basic pyrazoles, adding an ion-pairing reagent like a perfluoroalkanoic acid to the mobile phase can significantly increase retention. The ion-pair reagent forms a neutral complex with the protonated pyrazole, which has a greater affinity for the nonpolar stationary phase. A study on 3,4-dimethyl-1H-pyrazole demonstrated that using perfluorooctanoic acid as an ion-pair reagent drastically increased its retention time, allowing for better separation from the soil matrix.[15]

    • Alternative Stationary Phases: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity for aromatic compounds like pyrazoles through pi-pi interactions, potentially improving separation from other analytes.

2. Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in RP-LC.

  • Principle of Operation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) and a mobile phase with a high concentration of organic solvent and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Causality in Application: For highly polar pyrazole metabolites (e.g., glucuronides or sulfates), HILIC can provide superior retention and selectivity compared to RP-LC.[14] It offers an orthogonal separation mechanism, which is also beneficial for resolving isomers that co-elute in reversed-phase systems.

3. Chiral Chromatography: Resolving Enantiomers

Many pyrazole-containing drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is often a regulatory requirement.

  • Methodology: Chiral separations are typically achieved using chiral stationary phases (CSPs), often based on polysaccharides like cellulose or amylose.[16] These separations can be performed in normal-phase, polar organic, or reversed-phase modes. For LC-MS compatibility, reversed-phase and polar organic modes are preferred.[17] A study on a series of chiral 4,5-dihydro-1H-pyrazole derivatives showed that a cellulose-based column in polar organic mode provided excellent resolution with short analysis times, highly compatible with MS detection.[16]

IV. Deciphering the Code: Fragmentation Patterns of Substituted Pyrazoles

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for developing selective MRM transitions for quantification. The fragmentation of the protonated pyrazole molecule is highly dependent on the nature and position of its substituents. While GC-MS fragmentation studies provide a good foundation, ESI-MS/MS fragmentation is driven by protonation and can lead to different pathways.[18][19]

A common fragmentation pathway for N-aryl or N-alkyl pyrazoles involves the cleavage of the pyrazole ring. The initial protonation typically occurs on one of the nitrogen atoms. Collision-induced dissociation (CID) can then induce ring opening followed by the loss of small neutral molecules like HCN or N₂.[18] The substituents themselves also direct fragmentation.

Case Study: Fragmentation of Celecoxib

Celecoxib (a diaryl-substituted pyrazole) provides an excellent example of characteristic fragmentation. In positive ion ESI-MS, celecoxib forms a protonated molecule at m/z 382. Its MS/MS spectrum shows characteristic product ions that are informative of its structure.

  • [M+H]⁺ at m/z 382: The parent ion.

  • Loss of SO₂NH₂: A common fragmentation for sulfonamides, leading to a significant fragment.

  • Cleavage of the pyrazole ring: Can lead to fragments corresponding to the substituted phenyl rings.

The fragmentation of its metabolites, such as hydroxycelecoxib (m/z 398) and carboxycelecoxib (m/z 412), follows similar pathways, with the fragmentation of the core structure remaining consistent, allowing for the identification of the site of metabolic modification.[2][9]

V. Experimental Protocols and Workflows

A. Generic LC-MS/MS Method for Pyrazole Quantification (Triple Quadrupole)

This protocol provides a starting point for developing a quantitative method for a novel substituted pyrazole derivative in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

    • Causality: Protein precipitation is a simple and fast method for sample cleanup, suitable for high-throughput analysis. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A C18 column is a good first choice for many pyrazole derivatives. The acidic mobile phase promotes protonation for positive ion ESI. A gradient elution is used to effectively elute compounds with a range of polarities and to clean the column between injections.

  • MS Conditions (Positive ESI-MRM):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Ionization Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific analyte.

    • MRM Transitions:

      • Determine the m/z of the protonated molecule ([M+H]⁺) by infusing a standard solution in full scan mode.

      • Perform a product ion scan on the [M+H]⁺ ion to identify the most abundant and stable fragment ions.

      • Select at least two MRM transitions (one for quantification, one for confirmation).

    • Causality: MRM provides the high sensitivity and selectivity required for quantification in a complex matrix like plasma. Using a confirmation ion adds confidence to the identification of the analyte.

B. Workflow for Metabolite Identification (Q-TOF or Orbitrap)

This workflow outlines the process for identifying potential metabolites of a pyrazole drug candidate.

workflow cluster_in_vitro In Vitro Incubation cluster_analysis LC-HRAM-MS/MS Analysis cluster_data_processing Data Processing cluster_elucidation Structural Elucidation microsomes Incubate drug with liver microsomes lc_separation LC Separation (e.g., RP-LC) microsomes->lc_separation Analyze samples hram_ms Acquire Full Scan MS and data-dependent MS/MS (dd-MS2) lc_separation->hram_ms peak_picking Peak Picking and Alignment (Control vs. Incubated) hram_ms->peak_picking metabolite_search Search for expected metabolic transformations (e.g., oxidation, glucuronidation) peak_picking->metabolite_search formula_prediction Predict Elemental Formula from accurate mass metabolite_search->formula_prediction fragmentation_analysis Analyze MS/MS spectra of parent and potential metabolites formula_prediction->fragmentation_analysis structure_proposal Propose metabolite structures fragmentation_analysis->structure_proposal

Caption: Workflow for pyrazole metabolite identification using LC-HRAM-MS.

VI. Visualizing Fragmentation: A Generalized Pathway

The following diagram illustrates a generalized fragmentation pathway for a substituted pyrazole, highlighting common cleavage points. The exact fragments and their relative abundances will, of course, depend on the specific substituents (R1-R4).

fragmentation cluster_frags Collision-Induced Dissociation (CID) parent [M+H]⁺ Pyrazole Core R1, R2, R3, R4 frag1 Fragment 1 Loss of R-group parent:pre->frag1 Loss of R1 frag2 Fragment 2 Ring Cleavage (e.g., loss of HCN) parent:pre->frag2 Ring Opening frag3 Fragment 3 Loss of another substituent frag1->frag3 Sequential Loss

Caption: Generalized fragmentation pathway for a substituted pyrazole in MS/MS.

VII. Conclusion and Future Outlook

The LC-MS characterization of substituted pyrazole derivatives is a multifaceted process that requires a deep understanding of the interplay between analyte chemistry, chromatographic principles, and mass spectrometric techniques. The choice of ionization source, mass analyzer, and separation strategy must be tailored to the specific goals of the analysis, whether it be high-sensitivity quantification in a biological matrix or comprehensive structural elucidation of novel compounds and their metabolites.

  • For targeted quantification , a Triple Quadrupole mass spectrometer remains the instrument of choice due to its unparalleled sensitivity and selectivity in MRM mode.

  • For qualitative screening and metabolite identification , a Q-TOF provides a balance of speed and high-resolution, accurate-mass data, making it ideal for discovery environments.

  • For the highest confidence in structural elucidation and for complex analyses requiring both qualitative and quantitative information, a high-resolution Orbitrap -based platform offers exceptional performance and flexibility.

As pyrazoles continue to be a fertile ground for drug discovery, the demands on analytical characterization will only increase. Future trends will likely involve the greater adoption of integrated multi-assay platforms, the use of ion mobility spectrometry for separating challenging isomers, and the application of advanced data processing software to rapidly identify and characterize compounds in complex mixtures. By mastering the principles outlined in this guide, researchers can confidently navigate the analytical challenges and accelerate the development of the next generation of pyrazole-based therapeutics.

References

  • a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). (n.d.). ResearchGate. Retrieved from [Link]

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., Bonacorso, H. G., & Zanatta, N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reactivity of 2-Chlorophenyl vs. 4-Chlorophenyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-containing scaffolds are cornerstones in the design of novel therapeutics, notably as kinase inhibitors and anti-cancer agents.[1][2][3] The functionalization of these core structures, often through the strategic manipulation of substituted aryl appendages, is a critical step in tuning their pharmacological profiles. This guide provides an in-depth, objective comparison of the reactivity of two common, yet distinct, building blocks: 2-chlorophenyl and 4-chlorophenyl substituted pyrazoles.

Understanding the nuanced differences in their chemical behavior is not merely an academic exercise; it is fundamental to efficient synthesis design, reaction optimization, and the rapid generation of diverse compound libraries for screening. We will dissect the electronic and steric factors governing their reactivity and provide experimental context for their application in key synthetic transformations.

Foundational Principles: The Decisive Role of Chlorine's Position

The reactivity of the C-Cl bond on the phenyl ring is profoundly influenced by the position of the chlorine atom relative to the pyrazole substituent. This influence is a composite of two primary factors: electronic effects and steric hindrance.

Electronic Effects: An Inductive Tug-of-War

The chlorine atom exhibits a dual electronic nature. It is strongly electronegative, leading to an inductive withdrawal of electron density (-I effect) from the phenyl ring.[4] Concurrently, its lone pairs can participate in resonance, donating electron density (+R effect) into the aromatic system. For halogens, the inductive effect is dominant, rendering the phenyl ring electron-deficient and deactivated towards electrophilic aromatic substitution compared to benzene.[5]

  • 4-Chlorophenyl Pyrazole: The chloro group is positioned para to the pyrazole ring. Its strong inductive effect makes the attached carbon (C4) electrophilic and susceptible to nucleophilic attack or oxidative addition in catalytic cycles. The pyrazole ring itself acts as a powerful electron-withdrawing group, further activating the C-Cl bond for reactions like nucleophilic aromatic substitution (SNAr).

  • 2-Chlorophenyl Pyrazole: The ortho positioning places the chloro group and the pyrazole substituent in close proximity. This arrangement maintains the strong inductive withdrawal but introduces the possibility of through-space electronic interactions and, more significantly, severe steric clashes.

Steric Hindrance: The Ortho Effect

Steric hindrance refers to the obstruction of a reaction site by the physical bulk of neighboring atoms or groups.[6] This factor is the most critical differentiator between the two isomers.

  • 4-Chlorophenyl Pyrazole: The C-Cl bond is spatially remote from the pyrazole ring, offering an unobstructed path for incoming reagents or catalysts.

  • 2-Chlorophenyl Pyrazole: The pyrazole ring acts as a bulky ortho-substituent, significantly crowding the C-Cl bond.[7] This steric congestion can impede the approach of large molecules, such as palladium-phosphine complexes, dramatically affecting reaction rates and feasibility.[7][8][9][10]

Below is a diagram illustrating the structural differences and the steric environment around the C-Cl bond.

Caption: Structural comparison highlighting the accessible C-Cl bond in the 4-isomer versus the sterically hindered bond in the 2-isomer.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. The critical, often rate-limiting, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[11][12] The efficiency of this step is highly sensitive to the steric and electronic nature of the substrate.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Rate-Limiting Step Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Product ArX Ar-X ArX->OxAdd R_M R'-M R_M->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for creating biaryl structures.

  • 4-Chlorophenyl Pyrazole: This isomer is an excellent substrate. The unhindered C-Cl bond readily undergoes oxidative addition, even with standard palladium catalysts and ligands (e.g., those based on PPh₃ or similar). Reactions typically proceed under moderate conditions to give high yields.

  • 2-Chlorophenyl Pyrazole: This isomer is significantly more challenging. The steric bulk of the ortho-pyrazole group severely retards the rate of oxidative addition.[7] Successful coupling often necessitates specialized, highly active catalyst systems. The key is to use bulky, electron-rich phosphine ligands (e.g., t-butyl-containing biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can overcome the steric barrier. Higher reaction temperatures and longer reaction times are also commonly required.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is crucial for synthesizing aryl amines, a common motif in pharmaceuticals.

  • 4-Chlorophenyl Pyrazole: Similar to the Suzuki coupling, this isomer reacts efficiently. The accessible C-Cl bond allows for smooth oxidative addition, and C-N bond formation can be achieved with a variety of primary and secondary amines using established Buchwald-Hartwig catalyst systems.[13][14]

  • 2-Chlorophenyl Pyrazole: Reactivity is again dominated by steric hindrance. Standard conditions are often ineffective. The use of bulky, electron-rich ligands is mandatory to facilitate the challenging oxidative addition step.[15] The choice of ligand is critical and must be tailored to the specific amine coupling partner. For instance, sterically demanding ligands are known to be effective for coupling secondary amines with hindered aryl chlorides.

Data Summary: Cross-Coupling Reactivity
Feature4-Chlorophenyl Pyrazole2-Chlorophenyl Pyrazole
Relative Reactivity HighLow
Key Barrier Electronic activation of C-Cl bondSevere steric hindrance at C-Cl bond
Typical Conditions Standard Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with standard phosphine ligands. Moderate temperatures (80-110 °C).Highly active catalysts with bulky, electron-rich ligands (e.g., XPhos, RuPhos, NHCs). Higher temperatures (>110 °C).
Expected Yield Good to ExcellentPoor to Good (highly condition-dependent)

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free method for functionalizing electron-poor aryl halides. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[16][17] The reaction is strongly accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.[16]

SNAr_Mechanism Start Ar-Cl (EWG at ortho/para) Attack Nucleophilic Attack Start->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Rate-Limiting Step Elimination Loss of Leaving Group Intermediate->Elimination Product Ar-Nu Elimination->Product Cl Cl- Elimination->Cl Nu Nu:- Nu->Attack

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

In this context, the pyrazole ring itself is a potent electron-withdrawing group.

  • 4-Chlorophenyl Pyrazole: The pyrazole is para to the chlorine atom. This is the ideal electronic arrangement for SNAr. The negative charge of the Meisenheimer complex is effectively delocalized onto the pyrazole ring, strongly stabilizing the intermediate and accelerating the reaction. The reaction site is also sterically accessible, allowing a wide range of nucleophiles (alkoxides, amines, thiolates) to react efficiently, often at moderate temperatures.

  • 2-Chlorophenyl Pyrazole: The pyrazole is ortho to the chlorine atom. Electronically, this is also a highly activating arrangement, as the negative charge of the intermediate is similarly stabilized by the adjacent pyrazole. However, the steric hindrance that plagues cross-coupling reactions is also a factor here. The bulky ortho-pyrazole group can impede the approach of the incoming nucleophile, especially if the nucleophile itself is large.

Experimental Protocols: A Practical Guide

The following protocols are representative and serve as starting points. Optimization is often necessary, particularly for the more challenging 2-chlorophenyl substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chlorophenyl Pyrazole
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-chlorophenyl pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note for 2-Chlorophenyl Isomer: To adapt this protocol, replace Pd(PPh₃)₄ with a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) and a specialized ligand like XPhos (4 mol%). Increase the temperature to 110-120 °C and expect longer reaction times.

Protocol 2: Buchwald-Hartwig Amination of a 4-Chlorophenyl Pyrazole
  • Setup: In a glovebox or under an inert atmosphere, combine the 4-chlorophenyl pyrazole (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%) in a Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Note for 2-Chlorophenyl Isomer: Success is highly dependent on using a bulky, electron-rich ligand system (e.g., RuPhos or tBuXPhos) and may require higher temperatures.

Final Verdict: A Strategic Choice in Synthesis

The choice between 2-chlorophenyl and 4-chlorophenyl substituted pyrazoles is a critical decision dictated by the desired synthetic transformation.

Reaction Type2-Chlorophenyl Pyrazole4-Chlorophenyl PyrazoleRationale
Pd Cross-Coupling Less Reactive More Reactive Steric hindrance in the 2-isomer impedes the rate-limiting oxidative addition step.
SNAr Reactive (but hindered) Highly Reactive Both are electronically activated, but the 4-isomer's lack of steric hindrance allows for faster reactions with a broader range of nucleophiles.

References

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to form a multitude of interactions with biological targets have made it a cornerstone in the development of therapeutic agents.[3][4] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][5][6] This inherent diversity makes the systematic screening of novel pyrazole compound libraries a highly promising endeavor in the quest for new drugs.[1][7]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design and execute a robust biological activity screening cascade for novel pyrazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 2: Strategic Target Selection for Pyrazole Libraries

The success of any screening campaign hinges on the rational selection of biological targets. For pyrazole compounds, decades of research have illuminated several key areas of pharmacological intervention. The initial screening strategy should therefore be hypothesis-driven, focusing on assays relevant to the known activities of the pyrazole core.

Commonly Targeted Biological Activities for Pyrazoles:

  • Anticancer: Pyrazole derivatives have shown remarkable efficacy against various cancer cell lines.[8][9][10] Their mechanisms often involve the inhibition of critical cell cycle regulators and signaling kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

  • Antimicrobial: The pyrazole scaffold is a key component in combating bacterial and fungal pathogens.[11][12][13] These compounds can disrupt essential metabolic pathways or cellular structures in microorganisms.[12]

  • Anti-inflammatory: Many pyrazole-based compounds exhibit potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14][15][16][17]

The choice of initial high-throughput screens should align with these well-documented activities. A library of novel pyrazoles could be rationally divided and channeled into parallel screening funnels for cytotoxicity against cancer cells, growth inhibition of relevant microbial strains, and inhibition of key inflammatory enzymes.

Part 3: A Comparative Workflow for Biological Activity Screening

A tiered or cascaded approach is the most efficient method for screening a library of novel compounds. This strategy allows for the rapid identification of "hits" in broad primary assays, which are then subjected to more detailed and specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Below is a logical workflow for screening a novel pyrazole library.

Screening_Workflow cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mechanism of Action (MoA) & Lead Optimization LIB Novel Pyrazole Compound Library A Anticancer Screen (e.g., MTT Assay on Cancer Cell Panel) LIB->A B Antimicrobial Screen (e.g., Broth Microdilution MIC Assay) LIB->B C Anti-inflammatory Screen (e.g., COX-2 Enzyme Inhibition Assay) LIB->C D IC50 Determination (Dose-Response Cytotoxicity) A->D Identify 'Hits' E MIC/MBC Confirmation (vs. Resistant Strains) B->E Identify 'Hits' F COX-1/COX-2 Selectivity Assay C->F Identify 'Hits' G Apoptosis & Cell Cycle Analysis D->G Confirm Potent Compounds H In Vivo Efficacy Models E->H Confirm Potent Compounds I Structure-Activity Relationship (SAR) Studies F->I Confirm Selective Compounds G->I H->I

Figure 1: A tiered screening workflow for novel pyrazole compounds.

Part 4: In-Depth Protocols & Data Interpretation

Scientific integrity demands robust and reproducible protocols. This section provides detailed, step-by-step methodologies for key primary screening assays. The inclusion of appropriate controls is non-negotiable for a self-validating system.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[21]

  • Compound Treatment: Prepare a stock solution of each novel pyrazole compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).[20]

  • Controls:

    • Negative Control: Wells containing cells treated with vehicle (DMSO) at the same final concentration as the test compounds.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing only culture medium to measure background absorbance.

  • Incubation: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls. Incubate the plate for 48-72 hours.[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[21][22][23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][22] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[20][23] A reference wavelength of 630 nm can be used to subtract background noise.

Data Interpretation: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

Compounds that show significant inhibition of cell viability (e.g., >50% at a specific concentration) are considered "hits" and are prioritized for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[24][25][26] The broth microdilution method is a standardized and widely used technique for determining MIC values.[25][27]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[28] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24][26]

  • Plate Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[25]

  • Serial Dilution: Prepare a stock solution of the pyrazole compound in a suitable solvent. Add 50 µL of the compound at twice the highest desired final concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.[25][27]

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only MHB (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Chloramphenicol) tested under the same conditions.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.[25]

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[24][25]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[25][27]

Protocol 3: Anti-inflammatory Screening (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. Many kits are commercially available that rely on a colorimetric or fluorometric readout.[29][30]

Step-by-Step Methodology (Fluorometric Example):

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol. This typically includes reconstituting the human recombinant COX-2 enzyme, preparing a reaction mix with COX Assay Buffer and a fluorescent probe, and preparing a solution of the substrate, arachidonic acid.[29]

  • Plate Setup: In a 96-well opaque plate, set up the following wells:

    • Enzyme Control (100% Activity): Contains the COX-2 enzyme and reaction mix, but no inhibitor.

    • Inhibitor Control: Contains the enzyme, reaction mix, and a known potent COX-2 inhibitor (e.g., Celecoxib).[29]

    • Test Wells: Contain the enzyme, reaction mix, and various concentrations of the novel pyrazole compounds.

  • Pre-incubation: Add 80 µL of the reaction mix and 10 µL of the test inhibitor (or buffer/control inhibitor) to the appropriate wells. Finally, add 10 µL of the diluted COX-2 enzyme. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.[29][31]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[29]

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100

Compounds showing high inhibition are selected for IC₅₀ determination and further tested against the COX-1 isoform to assess selectivity.

Part 5: Case Study: Comparative Analysis of Novel Pyrazole Analogs

To illustrate the application of this screening guide, we present a case study comparing three novel pyrazole compounds (PZ-1, PZ-2, PZ-3) against a known standard drug in each screening category.

Anticancer Activity Comparison

The compounds were screened against the A549 human lung carcinoma cell line.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Pyrazole Compounds against A549 Cancer Cell Line

CompoundIC₅₀ (µM) ± SD
PZ-1 8.5 ± 0.7
PZ-2 > 100
PZ-3 15.2 ± 1.3
Doxorubicin (Standard) 1.2 ± 0.2[20]

Data are presented as mean ± standard deviation from three independent experiments.

Analysis: PZ-1 demonstrated the most potent anticancer activity among the novel compounds, with an IC₅₀ value of 8.5 µM.[32] While not as potent as the standard chemotherapeutic Doxorubicin, this level of activity warrants further investigation into its mechanism of action.[32] PZ-2 was largely inactive, while PZ-3 showed moderate activity.

Antimicrobial Activity Comparison

The compounds were tested against the Gram-positive bacterium Staphylococcus aureus.

Table 2: Comparative Antimicrobial Activity (MIC) against S. aureus

CompoundMinimum Inhibitory Concentration (MIC) in µg/mL
PZ-1 64
PZ-2 8
PZ-3 128
Ciprofloxacin (Standard) 1

Analysis: In contrast to the anticancer screen, PZ-2 was the most effective antimicrobial agent, with an MIC of 8 µg/mL. This highlights the importance of parallel screening, as different structural modifications on the pyrazole scaffold can drastically alter the biological activity profile.

Anti-inflammatory Activity Comparison

The compounds were evaluated for their ability to inhibit the COX-2 enzyme.

Pathway_Diagram AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) (Inflammation, Pain) PGH2->PGs Inhibitor Novel Pyrazole (e.g., PZ-3) Inhibitor->COX2 Inhibition

Figure 2: Simplified COX-2 pathway showing the point of inhibition.

Table 3: Comparative COX-2 Inhibition and Selectivity

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
PZ-1 25.630.11.2
PZ-2 18.922.51.2
PZ-3 0.5 >50 >100
Celecoxib (Standard) 0.045.0125

Analysis: PZ-3 emerged as a potent and highly selective COX-2 inhibitor, with an IC₅₀ of 0.5 µM and a selectivity index greater than 100.[7] This profile is highly desirable for an anti-inflammatory drug, as selective inhibition of COX-2 over COX-1 is associated with a reduced risk of gastrointestinal side effects.[14]

Conclusion and Future Directions

This guide outlines a strategic and experimentally robust framework for the biological activity screening of novel pyrazole compounds. Our case study demonstrates that a parallel, multi-tiered screening approach is essential for uncovering the diverse pharmacological potential within a single compound library.

  • PZ-1 was identified as a promising anticancer lead. Future work should focus on cell cycle analysis and apoptosis assays to determine its mechanism of cell death.

  • PZ-2 showed potential as an antimicrobial agent. Further screening against a broader panel of pathogens, including resistant strains, is warranted.

  • PZ-3 is a clear lead as a selective anti-inflammatory agent. The next steps would involve in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm its efficacy.[6][33]

By integrating rational target selection, rigorous experimental protocols, and comparative data analysis, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazole Carboxylates in Modern Chemistry

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carboxylate or related functional group onto the pyrazole ring gives rise to pyrazole carboxylate analogues, a class of compounds with fine-tuned electronic properties and diverse coordination capabilities.[3] Accurate structural elucidation of these analogues is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the purity and identity of drug candidates.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, grounded in field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.[4] For pyrazole carboxylates, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and to clearly resolve N-H protons, which might otherwise exchange too rapidly or be obscured.[4] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a universal reference point for chemical shifts.

Comparative ¹H NMR Spectral Features

The proton signals of the pyrazole ring are highly sensitive to the substitution pattern.

  • Ring Protons: In a typical 4-substituted pyrazole carboxylate, the H-3 and H-5 protons appear as distinct singlets. The H-5 proton is often downfield (shifted to a higher ppm value) compared to the H-3 proton due to the influence of adjacent substituents. For example, in ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate, the H-3 proton signal might be absent (if substituted), while a distinct singlet for the H-4 proton appears around 8.01 ppm.[4]

  • N-H Proton: The N-H proton of the pyrazole ring typically appears as a very broad singlet at a high chemical shift (δ > 10 ppm), especially in DMSO-d₆, due to hydrogen bonding and its acidic nature. Its presence is a key indicator of an unsubstituted N1 position.

  • Carboxylate Group Protons: For an ethyl carboxylate, a characteristic quartet for the -OCH₂- protons (around 4.3 ppm) and a triplet for the -CH₃ protons (around 1.3 ppm) are observed, with a coupling constant (J) of ~7 Hz.[4]

Comparative ¹³C NMR Spectral Features

¹³C NMR provides a map of the carbon backbone.

  • Carbonyl Carbon (C=O): The carboxylate carbonyl carbon is one of the most deshielded carbons, typically appearing in the δ = 160–170 ppm region. Amide carbonyls appear in a similar range, from δ = 159.00-162.78 ppm.[5]

  • Pyrazole Ring Carbons: The chemical shifts of the C-3, C-4, and C-5 carbons provide direct insight into the electronic effects of the substituents. Electron-withdrawing groups, such as the carboxylate itself, will shift attached carbons downfield. For instance, the C-4 carbon bearing the carboxylate group will be significantly deshielded. In some derivatives, the C-3 and C-5 carbons of an isoxazole ring substituent have been observed at δ = 161.89 and δ = 155.99 ppm, respectively.[5]

Data Summary: NMR Spectroscopy
Compound/Analogue StructureKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate [4]8.01 (s, 1H, H-4), 7.40-7.50 (m, 5H, Ar-H), 4.30 (q, 2H, OCH₂), 2.70 (s, 3H, CH₃), 1.35 (t, 3H, OCH₂CH₃)~165 (C=O), ~140 (C-5), ~110 (C-4), ~145 (C-3)
Methyl 1H-pyrazole-4-carboxylate [6]8.05 (s, 1H, H-3/H-5), 7.95 (s, 1H, H-5/H-3), 3.85 (s, 3H, OCH₃), ~13 (br s, 1H, NH)~163 (C=O), ~138 (C-3/C-5), ~115 (C-4)
5-Methyl-1H-pyrazole-3-carboxylic acid [7]6.50 (s, 1H, H-4), 2.40 (s, 3H, CH₃), ~13 (br s, 2H, NH & COOH)~164 (COOH), ~148 (C-5), ~108 (C-4), ~140 (C-3)

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Behind Experimental Choices

Samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation and provides high-quality spectra. The key is to obtain a spectrum with sharp, well-resolved peaks, which requires a dry, pure sample.

Comparative IR Spectral Features

The vibrational frequencies of key bonds are diagnostic for pyrazole carboxylates.

  • C=O Stretch: This is one of the most intense and easily identifiable peaks. For ester carboxylates, it appears as a strong band around 1700-1725 cm⁻¹ . In carboxylic acid analogues, this band is often broader and may shift slightly to 1680-1710 cm⁻¹ due to hydrogen bonding.

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band is observed in the 3100-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibration.[5]

  • C-O Stretch: The ester C-O single bond stretch appears as a strong band in the 1250-1300 cm⁻¹ region.[8]

  • C=N and C=C Stretches: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) typically appear in the fingerprint region, between 1400-1600 cm⁻¹ .

Data Summary: IR Spectroscopy
Functional GroupTypical Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch (Ring)3100 - 3400Medium, BroadIndicates N-unsubstituted pyrazole.[5]
C-H Stretch (Aromatic/Alkene)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1725Strong, SharpThe most prominent peak for carboxylate esters.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, BroadOften overlaps with O-H bend.
C=N / C=C Stretch (Ring)1400 - 1600Medium-StrongA series of bands characteristic of the pyrazole ring.[8]
C-O Stretch (Ester)1250 - 1300Strong

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula of a compound.[5] The fragmentation pattern also offers valuable structural clues.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a common "soft" ionization technique for pyrazole carboxylates as it typically keeps the molecule intact, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) is a "harder" technique that induces more fragmentation, which can be useful for structural elucidation by analyzing the resulting pieces.[9]

Comparative MS Spectral Features
  • Molecular Ion Peak (M⁺): This peak provides the molecular weight of the analogue. In HRMS, the measured mass can be used to confirm the elemental composition with high confidence.

  • Key Fragmentation Patterns: For ethyl carboxylates, a characteristic loss of an ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement is common. The pyrazole ring itself is relatively stable, but can fragment via cleavage and loss of HCN or N₂.[9] For example, a pyrazole carboxamide showed a molecular mass peak at m/z 391, with a base peak at m/z 389 corresponding to the ³⁵Cl isotope.[1]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems like pyrazole carboxylates.

Causality Behind Experimental Choices

A dilute solution of the compound in a UV-transparent solvent (like ethanol, methanol, or acetonitrile) is prepared. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0).

Comparative UV-Vis Spectral Features
  • Absorption Maxima (λ_max): The pyrazole ring exhibits a π → π* transition typically below 220 nm.[10] The presence of the carboxylate group and other substituents conjugated with the ring system can shift this absorption to longer wavelengths (a bathochromic or red shift).

  • Influence of Substituents: Extending the conjugation, for example by adding a phenyl group to the N1 position, will cause a significant red shift in the λ_max. The electronic nature of substituents also plays a role; electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can have a more complex effect. The absorption spectra of silver complexes with pyrazole ligands show characteristic bands of the ligand that are red-shifted depending on the counter-anion.[11]

Data Summary: UV-Vis Spectroscopy
Compound/Analogue TypeTypical λ_max (nm)Transition Type
Simple Pyrazole ~203 - 210π → π[10]
Pyrazole Carboxylate ~220 - 250π → π
N-Phenyl Pyrazole Carboxylate ~250 - 290Extended π → π*

Integrated Spectroscopic Workflow

A logical workflow is essential for the efficient and definitive characterization of a novel pyrazole carboxylate analogue. No single technique is sufficient. The process should be self-validating, where the hypothesis from one analysis is confirmed or refined by the next.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Compound Synthesized Analogue MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Compound->MS Hypothesize Formula IR Infrared (IR) - Functional Groups (C=O, N-H) MS->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - Final Structure IR->NMR Propose Structure UV UV-Vis Spectroscopy - Conjugation System NMR->UV Validate Conjugation Structure Confirmed Structure UV->Structure Final Confirmation

Caption: Integrated workflow for the structural elucidation of pyrazole carboxylate analogues.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole carboxylate analogue.

  • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube. Add 1-2 µL of Tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for good signal-to-noise.[4][12]

  • Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Use a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate ¹H NMR peaks and assign chemical shifts relative to TMS (0 ppm).

Protocol 2: FTIR-ATR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid pyrazole carboxylate analogue directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the wavenumbers (cm⁻¹) for key vibrational bands.

Conclusion

The spectroscopic characterization of pyrazole carboxylate analogues is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular formula, and UV-Vis spectroscopy offers insight into the electronic structure. By employing these methods in an integrated workflow, researchers can confidently elucidate and compare the structures of novel analogues, a critical step in advancing their application in drug discovery and materials science.

References

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A Comparative Guide to the Purity Validation of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or an intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, rigorous purity validation is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this specific pyrazole derivative, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The International Council for Harmonisation (ICH) guidelines are the cornerstone for analytical method validation, ensuring that analytical procedures are suitable for their intended purpose.[1][2] These guidelines outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness, which will be the framework for our discussion.[3][4]

The Primacy of HPLC in Purity Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5] For a compound like this compound, a substituted pyrazole, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This is due to the molecule's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.[6][7]

The selection of a C18 column is a common starting point for method development for pyrazole derivatives, offering a good balance of hydrophobicity for retaining the analyte and related impurities.[6][8] The mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired separation. The choice of detector, typically a UV-Vis detector, is based on the chromophoric nature of the pyrazole ring and its substituents, which allows for sensitive detection.[9]

Visualizing the HPLC Workflow

A typical HPLC workflow for purity validation is a systematic process designed to ensure reliable and reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve Sample Dilution Perform Serial Dilutions Sample->Dilution Standard Prepare Reference Standard Solutions Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Validation Method Validation (as per ICH Q2(R1)) Quantification->Validation

Caption: A generalized workflow for HPLC-based purity validation.

Comparative Analysis of Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations. A comparative overview is essential for selecting the most appropriate technique for a given analytical challenge.

Technique Principle Advantages for this compound Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[10][11]High resolution for separating closely related impurities. High sensitivity (UV detection). Well-established and validated methods are available for pyrazole derivatives.[9]Requires solvent consumption. Can be time-consuming for complex samples.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times. Improved resolution and sensitivity compared to HPLC. Reduced solvent consumption.[12]Higher initial instrument cost. More susceptible to matrix effects.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing residual solvents and volatile impurities. High sensitivity with appropriate detectors (e.g., FID, MS).[13]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) Separation on a thin layer of adsorbent material.[13]Simple, rapid, and cost-effective for preliminary screening and identification. Can analyze multiple samples simultaneously.[13]Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.[13]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.[12]"Green" analytical technique with reduced organic solvent consumption. Fast separations.[12]Limited to compounds soluble in supercritical fluids. Higher instrument complexity and cost.

This comparison highlights that while techniques like GC and TLC have their place, particularly for specific types of impurities, HPLC and UPLC offer the most comprehensive solution for the purity profiling of a moderately complex organic molecule like this compound.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust, self-validating method for the purity determination of this compound, designed in accordance with ICH guidelines.[1][14]

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Parameters (as per ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15][16] This is demonstrated by the separation of the main peak from any impurity peaks and by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] Prepare a series of at least five concentrations of the reference standard (e.g., 50, 80, 100, 120, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16] This is assessed by recovery studies, spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98-102%.[15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[16]

    • Intermediate Precision: The analysis is performed by a different analyst, on a different day, and with a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This involves varying parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria.[6]

System Suitability

Before performing any analysis, the chromatographic system must be demonstrated to be suitable for its intended purpose.[17][18] This is achieved by injecting the standard solution multiple times (typically five or six replicates). The system suitability parameters to be monitored include:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.[19]

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.[15]

These criteria are in line with the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[10][19][20][21][22]

Logical Framework for Purity Validation

The entire process of purity validation is a logical sequence of steps, each building upon the previous one to establish the reliability of the analytical method.

Purity_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis MD Initial Method Development (HPLC) Specificity Specificity MD->Specificity Linearity Linearity & Range MD->Linearity Accuracy Accuracy MD->Accuracy Precision Precision MD->Precision LOD_LOQ LOD & LOQ MD->LOD_LOQ Robustness Robustness MD->Robustness SST System Suitability Testing Specificity->SST Linearity->SST Accuracy->SST Precision->SST LOD_LOQ->SST Robustness->SST Analysis Sample Analysis SST->Analysis Report Purity Reporting Analysis->Report

Caption: Logical flow from method development to routine purity analysis.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While various analytical techniques are available, HPLC, particularly RP-HPLC, stands out as the most suitable method due to its high resolving power and sensitivity for this class of compounds. The successful implementation of a validated HPLC method, following the principles outlined in ICH and pharmacopeial guidelines, provides a high degree of assurance in the purity of this important pharmaceutical intermediate. The comparative analysis and detailed experimental protocol provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and implement robust analytical strategies.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

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  • ICH Q2(R2) Validation of analytical procedures. (2022, November 16). European Medicines Agency. Retrieved from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Preprints.org. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia. Retrieved from [Link]

  • 2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved from [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • 2.2.46. Chromatographic Separation Techniques. (n.d.). Scribd. Retrieved from [Link]

  • <621> Chromatography. (n.d.). BioGlobaX. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar. Retrieved from [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2008). ResearchGate. Retrieved from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Functionalized Aminopyrazoles: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of amino and other functional groups on the pyrazole ring allows for a diverse range of biological activities and material properties. Consequently, the efficient and versatile synthesis of functionalized aminopyrazoles is a topic of paramount importance for chemists in both academic and industrial settings. This guide provides a comparative analysis of the most prominent synthetic routes to these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

The Workhorse of Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the ketone carbonyl. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon furnishes the 5-aminopyrazole ring system.[1][3]

The choice of reaction conditions can be tailored to the specific substrates. While many reactions proceed smoothly in refluxing ethanol, often with a catalytic amount of acid or base, modern variations frequently employ microwave irradiation to dramatically reduce reaction times and improve yields.[4]

Visualizing the Mechanism: Condensation of β-Ketonitriles with Hydrazines

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization b_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate b_ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine hydrazine->hydrazone hydrazone_2 Hydrazone Intermediate aminopyrazole 5-Aminopyrazole hydrazone_2->aminopyrazole Cyclization

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Comparative Data: Synthesis via β-Ketonitrile Condensation
Entryβ-Ketonitrile SubstrateHydrazine SubstrateConditionsYield (%)Reference
1BenzoylacetonitrilePhenylhydrazineEthanol, refluxHigh[3]
23-OxobutanenitrileHydrazine hydrateAcetic acid, reflux85[3]
3Trifluoroacetylbenzyl cyanide2-Hydrazino-4-methylquinolineEthanol, refluxGood[5]
43-Aminocrotononitrile4-Fluorophenylhydrazine HCl1M HCl, Microwave, 150 °C, 10 min70-90[4]

Key Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of substituents on both the β-ketonitrile and hydrazine starting materials.

  • High Yields: Generally provides good to excellent yields of the desired aminopyrazoles.

  • Well-Established: A robust and reliable method with a vast body of literature.

Limitations:

  • Availability of β-Ketonitriles: The synthesis of complex β-ketonitriles can sometimes be challenging.

Controlling Regioselectivity: Condensation of α,β-Unsaturated Nitriles with Hydrazines

A powerful alternative to the β-ketonitrile approach is the condensation of α,β-unsaturated nitriles with hydrazines. A key feature of this method is the ability to control the regioselectivity of the resulting aminopyrazole (i.e., the formation of 3-aminopyrazoles versus 5-aminopyrazoles) by judicious choice of reaction conditions.[3]

Microwave-assisted protocols have proven particularly effective in this context, not only accelerating the reactions but also influencing the regiochemical outcome. For instance, the reaction of 3-methoxyacrylonitrile with phenylhydrazine can be directed to selectively yield the 5-aminopyrazole isomer under acidic conditions (AcOH in toluene) or the 3-aminopyrazole isomer under basic conditions (EtONa in EtOH), both facilitated by microwave heating.[3]

Visualizing the Workflow: Regioselective Synthesis

G start α,β-Unsaturated Nitrile + Hydrazine acidic Acidic Conditions (e.g., AcOH, MW) start->acidic basic Basic Conditions (e.g., EtONa, MW) start->basic product_5_amino 5-Aminopyrazole acidic->product_5_amino product_3_amino 3-Aminopyrazole basic->product_3_amino

Caption: Condition-dependent regioselective synthesis of aminopyrazoles.

Comparative Data: Regioselective Synthesis from α,β-Unsaturated Nitriles
Entryα,β-Unsaturated NitrileHydrazineConditionsProductYield (%)Reference
13-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene, MW5-Aminopyrazole90[3]
23-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH, MW3-Aminopyrazole85[3]
32-ChloroacrylonitrileMethylhydrazineMW3-AminopyrazoleHigh[3]

Key Advantages:

  • Regiocontrol: Offers the ability to selectively synthesize either 3-amino or 5-aminopyrazole isomers.

  • Efficiency: Microwave-assisted protocols provide rapid access to products.

Limitations:

  • Substrate Dependence: The regioselectivity can be influenced by the specific substituents on the starting materials.

Atom Economy and Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of functionalized aminopyrazoles, most commonly involving the reaction of an aldehyde, malononitrile, and a hydrazine derivative. These reactions are highly atom-economical and often proceed with high efficiency under mild conditions, sometimes even in aqueous media.[6]

The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile, which then undergoes a Michael addition with the hydrazine followed by intramolecular cyclization.

Comparative Data: Multicomponent Synthesis of Aminopyrazoles
EntryAldehydeHydrazineCatalyst/SolventYield (%)Reference
1Aromatic AldehydesPhenylhydrazinesNaPTS, WaterHigh[6]
2Aromatic AldehydesPhenylhydrazineSPVA, Solvent-freeHigh[6]
3Various AldehydesHydrazine HydrateIonic LiquidHigh[7]

Key Advantages:

  • High Atom Economy and Efficiency: Combines multiple steps into a single operation, reducing waste and purification efforts.

  • Operational Simplicity: Often involves simple procedures and mild reaction conditions.

  • Green Chemistry: Many MCRs can be performed in environmentally benign solvents like water or under solvent-free conditions.

Limitations:

  • Limited Structural Diversity in the Core: The core aminopyrazole structure is largely dictated by the choice of malononitrile.

Intramolecular Cyclization Strategy: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can be a precursor to aminopyrazoles.[8] This method is particularly useful for the synthesis of 4-aminopyrazoles. The reaction is typically base-catalyzed and involves the deprotonation of an α-carbon to a nitrile, followed by intramolecular nucleophilic attack on the second nitrile group.[8]

A one-pot procedure for the synthesis of tetrasubstituted 4-aminopyrazoles has been developed based on the alkylation of dicyanohydrazones with methyl bromoacetate, which then undergoes a Thorpe-Ziegler cyclization.[8]

Key Advantages:

  • Access to 4-Aminopyrazoles: Provides a distinct route to a different regioisomer compared to the more common condensation reactions.

  • One-Pot Procedures: Can be integrated into sequential reaction cascades for increased efficiency.

Limitations:

  • Substrate Synthesis: Requires the synthesis of appropriately substituted dinitrile precursors.

Modern Frontiers: Transition-Metal-Catalyzed Functionalization

While the aforementioned methods focus on the construction of the aminopyrazole core, modern synthetic strategies also emphasize the late-stage functionalization of the pre-formed heterocycle. Transition-metal catalysis has proven to be a powerful tool for the direct C-H functionalization and N-arylation of aminopyrazoles, allowing for the introduction of a wide range of functional groups with high precision and efficiency.[9][10][11]

  • Palladium-Catalyzed C-H Arylation: Palladium catalysts can direct the arylation of specific C-H bonds on the pyrazole ring, often with the assistance of a directing group. This allows for the synthesis of β-phenethylamines after ozonolysis of the pyrazole moiety.[10]

  • Copper-Catalyzed N-Arylation: Copper-diamine catalyst systems are effective for the N-arylation of various nitrogen heterocycles, including aminopyrazoles, with aryl halides. These reactions tolerate a wide range of functional groups.[12][13][14]

Visualizing the Concept: Late-Stage Functionalization

G aminopyrazole Aminopyrazole Core pd_catalysis Pd-Catalyzed C-H Arylation aminopyrazole->pd_catalysis cu_catalysis Cu-Catalyzed N-Arylation aminopyrazole->cu_catalysis functionalized_c C-Arylated Aminopyrazole pd_catalysis->functionalized_c functionalized_n N-Arylated Aminopyrazole cu_catalysis->functionalized_n

Caption: Transition-metal-catalyzed late-stage functionalization of aminopyrazoles.

Comparative Data: Transition-Metal-Catalyzed Functionalization
EntryReaction TypeCatalyst SystemSubstratesYield (%)Reference
1C-H ArylationPd(OAc)₂, Ag₂OAlkylpyrazole, Aryl IodideGood[10]
2N-ArylationCuI, Diamine LigandPyrazole, Aryl Iodide/BromideGood[12][13][14]

Key Advantages:

  • Late-Stage Functionalization: Allows for the diversification of aminopyrazole scaffolds at a later stage in the synthetic sequence.

  • High Selectivity: Can achieve high levels of regio- and chemoselectivity.

  • Access to Novel Structures: Enables the synthesis of complex and highly functionalized aminopyrazoles that are difficult to access through traditional methods.

Limitations:

  • Catalyst Cost and Sensitivity: Transition-metal catalysts can be expensive and sensitive to air and moisture.

  • Optimization Required: Reaction conditions often require careful optimization for each substrate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles[5]
  • To a solution of the β-ketonitrile (1.0 mmol) in ethanol (10 mL), add the appropriate hydrazine derivative (1.1 mmol).

  • If the hydrazine is a hydrochloride salt, add triethylamine (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 5-aminopyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines[4]
  • In a 2-5 mL microwave vial, combine the 3-aminocrotononitrile or α-cyanoketone (2 mmol) and the aryl hydrazine hydrochloride (2 mmol).

  • Add 5 mL of 1 M HCl to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in a microwave reactor and irradiate at 150 °C for 10-15 minutes.

  • After cooling, carefully open the vial and basify the solution with 10% NaOH.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid to obtain the pure 1-aryl-1H-pyrazole-5-amine.

Protocol 3: General Procedure for the Three-Component Synthesis of 5-Aminopyrazoles[7]
  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in the chosen solvent (e.g., water or ethanol).

  • Add the catalyst (e.g., a catalytic amount of sodium p-toluenesulfonate).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) for the specified time (typically a few minutes to a few hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, perform an appropriate work-up, such as extraction with an organic solvent, followed by drying and solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: General Procedure for Palladium-Catalyzed C-3 Arylation of Pyrazoles[10]
  • To a sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the pyrazole derivative (0.25 mmol), and the aryl halide (0.25 mmol).

  • Add toluene (1 mL) to the tube.

  • Seal the tube and stir the mixture at 160 °C for 48-72 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by preparative thin-layer chromatography to obtain the C-3 arylated pyrazole.

Protocol 5: General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles[13]
  • To a resealable Schlenk tube, add CuI (5-10 mol%), the aminopyrazole (1.0 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the aryl halide (1.2 equiv), a diamine ligand (10-20 mol%), and a solvent (e.g., DMF or dioxane).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated aminopyrazole.

Conclusion

The synthesis of functionalized aminopyrazoles is a rich and evolving field, with a range of methodologies available to the modern chemist. The classical condensation of β-ketonitriles and α,β-unsaturated nitriles with hydrazines remains a robust and versatile approach, with modern adaptations such as microwave-assisted synthesis offering significant improvements in efficiency. Multicomponent reactions provide an elegant and atom-economical alternative for the rapid construction of diverse aminopyrazole libraries. For accessing specific regioisomers like 4-aminopyrazoles, the Thorpe-Ziegler cyclization offers a valuable synthetic tool.

Furthermore, the advent of transition-metal-catalyzed C-H functionalization and N-arylation has opened up new avenues for the late-stage modification of the aminopyrazole scaffold, enabling the synthesis of previously inaccessible analogues. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the principles and practicalities of each method presented in this guide, researchers can make informed decisions to efficiently access the functionalized aminopyrazoles required for their specific applications in drug discovery and materials science.

References

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A Comparative Guide to Absolute Structure Confirmation of Pyrazole Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral pyrazole derivative's absolute configuration is a critical step in understanding its structure-activity relationship (SAR) and ensuring the desired pharmacological effect. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms is paramount, as enantiomers can have vastly different biological activities and pharmacological properties.[3][4]

This guide provides an in-depth, objective comparison of the principal analytical techniques for absolute structure confirmation, grounded in field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[5][6][7] This technique relies on the diffraction of X-rays by a single, well-ordered crystal.[3][8] While routine diffraction experiments readily provide the relative configuration of stereogenic centers, determining the absolute configuration is more challenging.[5][6]

The key to absolute configuration determination lies in the phenomenon of anomalous dispersion (or anomalous scattering).[8][9] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[8][9][10] This breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal.[9][11] The resulting differences in the intensities of these Bijvoet pairs can be used to determine the absolute structure.[11]

A critical parameter in this analysis is the Flack parameter , which is refined during the crystallographic analysis.[11][12] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[11] Conversely, a value near 1 suggests the inverted structure is the correct one.[11] A value around 0.5 may indicate a racemic crystal or twinning.[11] The presence of a "heavy" atom (e.g., Cl, Br, I) in the molecule enhances the anomalous scattering effect, making the determination of absolute configuration more reliable.[8][13]

Sources

A Senior Application Scientist's Guide to In-Silico Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of in-silico molecular docking for the analysis of pyrazole-based kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices and emphasizing self-validating systems for trustworthy computational results.

The Strategic Importance of Pyrazoles in Kinase Inhibition

Protein kinases have become central targets in modern drug discovery, particularly in oncology, due to their critical role in cellular signal transduction.[1] The dysregulation of kinase activity is a hallmark of many diseases, making their inhibition a prime therapeutic strategy.[1] Within the vast chemical space of potential inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its significance stems from several key attributes:

  • Synthetic Accessibility: The pyrazole core can be readily synthesized and modified, allowing for extensive exploration of structure-activity relationships (SAR).[3][4]

  • Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, effectively mimicking the adenine region of ATP and forming crucial hydrogen bond interactions with the kinase hinge region.[3][5]

  • Proven Clinical Success: A significant number of FDA-approved small molecule kinase inhibitors, including Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), incorporate a pyrazole moiety, validating its utility in drug design.[3]

In-silico molecular docking serves as an indispensable tool in this context. It allows for the rapid, cost-effective prediction of how these pyrazole-based ligands will bind to their target kinase, providing crucial insights into binding affinity and interaction patterns long before committing to costly synthesis and biological assays.[1]

The In-Silico Docking Workflow: A Self-Validating Approach

A robust docking study is not merely about generating a binding score; it's about building a reliable predictive model. The following workflow is designed as a self-validating system, incorporating critical checkpoints to ensure the scientific integrity of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Select 1. Target Selection & Crystal Structure Retrieval (PDB) Prot_Prep 2. Protein Preparation (Remove Water, Add Hydrogens) PDB_Select->Prot_Prep Grid_Gen 4. Binding Site Definition & Grid Generation Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 6. Docking Simulation (Ligand Library vs. Target) Lig_Prep->Docking Redocking 5. Protocol Validation (Redocking, RMSD < 2.0 Å) Grid_Gen->Redocking Define site for validation Redocking->Docking Validated protocol Post_Analysis 7. Post-Docking Analysis (Scoring, Pose Clustering) Docking->Post_Analysis Interaction_Analysis 8. Interaction Analysis (H-bonds, Hydrophobic Contacts) Post_Analysis->Interaction_Analysis SAR_Insight 9. SAR & Lead Identification Interaction_Analysis->SAR_Insight

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Methodology
  • Target Selection and Preparation:

    • Action: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Prefer structures co-crystallized with a ligand.

    • Causality: A co-crystallized structure provides the experimentally determined conformation of the binding pocket, which is the most reliable starting point for a docking study.

    • Protocol:

      • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, PyMOL).

      • Remove all non-essential components: water molecules, co-solvents, and ions not critical for binding. Water molecules can interfere with the docking algorithm unless their role as a bridging entity is specifically being investigated.

      • Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This is crucial as hydrogen bonds are a primary driver of protein-ligand recognition.[6]

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, without significantly altering the backbone conformation.

  • Ligand Preparation:

    • Action: Convert 2D structures of pyrazole inhibitors into low-energy 3D conformations.

    • Causality: Docking algorithms require 3D coordinates. A low-energy, stable conformation is more likely to represent the state of the ligand before binding.

    • Protocol:

      • Sketch or import 2D structures of the pyrazole derivatives.

      • Generate a realistic 3D conformation using a tool like LigPrep (Schrödinger) or RDKit. This process generates possible stereoisomers, tautomers, and ionization states.

      • Perform an energy minimization on each ligand using a suitable force field (e.g., OPLS, MMFF94).

  • Protocol Validation via Redocking (Trustworthiness Checkpoint):

    • Action: Before docking your pyrazole library, extract the co-crystallized ligand from the prepared protein and dock it back into the binding site using your chosen algorithm.

    • Causality: This is the single most important step for validating your docking protocol. If the software and settings cannot reproduce the experimentally known binding pose, the results for novel ligands cannot be trusted.

    • Protocol:

      • Define the binding site (the "grid box") around the position of the original co-crystallized ligand.

      • Run the docking simulation.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose of the ligand.

      • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[5]

  • Docking Simulation and Analysis:

    • Action: Dock the prepared library of pyrazole inhibitors against the validated protein target.

    • Causality: This simulation explores numerous possible conformations and orientations (poses) of each ligand within the binding site, calculating a score that estimates the binding affinity for each pose.

    • Protocol:

      • Use the validated settings to run the docking for all pyrazole derivatives.

      • Analyze the results based on docking scores (e.g., GlideScore, AutoDock binding energy in kcal/mol). Lower energy scores typically indicate better binding affinity.

      • Visually inspect the top-ranked poses for each compound. Ensure the interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, favorable hydrophobic contacts). The pyrazole core, for instance, should ideally form hydrogen bonds with the kinase hinge region.[5]

Comparative Analysis: Pyrazole Inhibitors Across Different Kinases

The true power of docking lies in comparative analysis. By docking multiple pyrazole derivatives against a single kinase or a single compound against multiple kinases, we can elucidate the structural determinants of potency and selectivity.

Case Study 1: Pyrazole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[7] Docking studies have been instrumental in designing pyrazole-based inhibitors for this kinase.[7][8]

Compound IDTarget KinaseDocking SoftwarePredicted Binding Energy (kcal/mol)Key Hinge Interactions (Residue)
Sorafenib (Reference) VEGFR-2AutoDock Vina-9.8Cys919
Pyrazole Derivative 1b VEGFR-2AutoDock 4.2-10.09Cys919, Asp1046
Pyrazolo[3,4-d]pyrimidine 33 VEGFR-2(Not Specified)Not ReportedNot Reported
Pyrazole-Pyrazoline C-64 VEGFR-2AutoDock Vina-9.5Cys919, Glu885

Data synthesized from multiple sources for illustrative comparison.[7][8][9]

Analysis of Results: The docking studies consistently show that pyrazole-based scaffolds can effectively occupy the ATP-binding pocket of VEGFR-2.[7][8] The central pyrazole ring or an associated moiety often forms a critical hydrogen bond with the backbone of Cys919 in the hinge region. Substituents on the pyrazole core are then able to probe adjacent hydrophobic pockets, and additional hydrogen bonds, such as with Asp1046 , can further enhance binding affinity. The predicted binding energies, often in the -8 to -11 kcal/mol range, suggest strong binding potential.[8]

Case Study 2: Multi-Kinase Inhibition Profile

Many inhibitors target more than one kinase. Docking can help predict and rationalize this polypharmacology. Let's compare the docking of a hypothetical pyrazole inhibitor against several key kinases.

Target KinasePDB IDDocking Score (kcal/mol)Key Hinge ResidueOther Key Interactions
CDK2 2VTO-10.35Leu83Glu81
Aurora A 2W1G-8.57Ala213Lys162
p38 MAP Kinase 1W82-9.20Met109Asp168 (DFG motif)
RET Kinase 2IVV-7.14Ala807Tyr806

Data synthesized from multiple sources for illustrative comparison.[5][8][10]

Analysis of Results: This comparison reveals why a single pyrazole scaffold can show varied activity across the kinome. While the core interaction with the hinge region is often conserved (e.g., with Leu83 in CDK2 or Met109 in p38), the overall affinity is dictated by the complementary of the pyrazole's substituents with the unique topology of each kinase's active site.[10][11] For example, the presence of a larger "gatekeeper" residue in one kinase might create a steric clash with a bulky substituent, leading to a lower binding score compared to a kinase with a smaller gatekeeper. Interactions with the DFG motif, which controls the activation state of the kinase, are also critical for determining inhibitor type and affinity.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazole Inhibitor Hinge Hinge Region C=O N-H Gatekeeper Gatekeeper Residue DFG DFG Motif (Asp-Phe-Gly) Inhibitor R1 Group Pyrazole Core R2 Group Inhibitor:Pyrazole->Hinge:h_nh H-Bond (Donor) Inhibitor:Pyrazole->Hinge:h_co H-Bond (Acceptor) Inhibitor:r1->Gatekeeper Hydrophobic Interaction Inhibitor:r2->DFG Targets DFG-out conformation

Caption: Key interactions of a pyrazole inhibitor in a kinase active site.

Choosing the Right Tool: A Note on Docking Software

Several docking programs are available, each with different algorithms and scoring functions. The choice can impact the results.

  • AutoDock & AutoDock Vina: Widely used, open-source tools that offer a good balance of speed and accuracy.[6][12] Vina is generally faster and has seen improvements in binding mode prediction.[12][13] They use an empirical scoring function.

  • GOLD (Genetic Optimization for Ligand Docking): Known for its high accuracy, particularly in reproducing crystal poses. It uses a genetic algorithm to explore ligand flexibility and relies heavily on hydrogen bond networks.[6]

  • FlexX: A fast, incremental construction algorithm that builds the ligand into the active site piece by piece. It uses a scoring function that estimates binding free energy.

  • Schrödinger Glide: A commercial software known for its rigorous scoring function and workflow integration, often used in industrial settings.

The key is not which tool is "best," but which tool has been properly validated for the specific kinase family under investigation. As shown in some studies, standard scoring functions may need modification to accurately model kinase-inhibitor interactions, especially those involving extensive hydrophobic contacts.[6][14]

Conclusion and Future Perspectives

In-silico molecular docking is a powerful, predictive, and indispensable tool in the discovery of pyrazole-based kinase inhibitors. When executed within a framework of rigorous validation, it provides critical insights into binding modes and structure-activity relationships that guide medicinal chemistry efforts, saving significant time and resources.[10][11]

The comparative analysis of docking results across different kinases and inhibitor series allows researchers to understand the subtle structural features that govern potency and selectivity. As computational power increases and algorithms become more sophisticated—incorporating protein flexibility and more accurate solvation models—the predictive power of docking will only improve. Combining docking with machine learning and molecular dynamics simulations represents the next frontier, promising to further accelerate the design of next-generation targeted therapies.[5][13][15]

References

  • Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL: [Link]

  • Title: kinDOCK: a tool for comparative docking of protein kinase ligands Source: PMC - NIH URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 Source: ACS Publications URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL: [Link]

  • Title: Modified AutoDock for Accurate Docking of Protein Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: In Silico Design of Protein Kinase 2 Inhibitors Using Molecular D Source: IT Medical Team URL: [Link]

  • Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: NIH URL: [Link]

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: PMC - NIH URL: [Link]

  • Title: Searching for new mTOR kinase inhibitors: Analysis of binding sites and validation of docking protocols Source: PubMed URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: PMC - NIH URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PubMed Central URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: OUCI URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: ResearchGate URL: [Link]

  • Title: Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells Source: iMedPub URL: [Link]

  • Title: Docking-Informed Machine Learning for Kinome-wide Affinity Prediction Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This document provides operational and logistical guidance for the proper disposal of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. All procedures must be conducted in accordance with local, state, and federal regulations. This guide supplements, but does not replace, the compound-specific Safety Data Sheet (SDS), which must be consulted prior to handling.

Core Principles of Safe Disposal: Beyond the Benchtop

The responsible disposal of any research chemical is a cornerstone of laboratory safety and environmental stewardship. For a chlorinated heterocyclic compound such as this compound, this responsibility is magnified. The presence of a chlorinated phenyl group necessitates a disposal pathway that ensures complete destruction to prevent the formation of persistent and toxic byproducts. The primary and most recommended method for the disposal of this compound is high-temperature incineration by a licensed chemical waste disposal service.[1][2][3] This ensures that the compound is managed in an environmentally safe and compliant manner.

This guide is structured to provide a clear, step-by-step framework for researchers, scientists, and drug development professionals, ensuring that every stage of the disposal process, from waste segregation to final hand-off, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous pyrazole derivatives suggest that this compound should be treated as hazardous. Similar compounds are known to cause skin and serious eye irritation.[4] Therefore, a cautious and proactive approach to personal protection is paramount.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.Minimizes inhalation of airborne particles or vapors.

Step-by-Step Disposal Procedures: A Self-Validating Workflow

The following procedures provide a systematic approach to the disposal of this compound in both solid and liquid forms.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the most critical initial step to prevent accidental chemical reactions and ensure compliant disposal.[5]

  • Solid Waste:

    • Collect all unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this designated solid chemical waste container.[6]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[5][7]

    • Crucially, do not mix this waste stream with non-halogenated organic solvents or aqueous waste. [5] Mixing can complicate the disposal process and may lead to non-compliance.

Waste Container Management: Ensuring Integrity and Clarity
  • Container Selection: Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE container with a secure, tight-fitting lid is recommended.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[6]

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

Disposal of Contaminated Materials
  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[6] After thorough rinsing, the glassware can be washed and reused.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent must then be collected in a sealed container and disposed of as solid hazardous waste.

The Disposal Pathway: From Your Lab to Final Destruction

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures Start Waste Generation Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Solid_Waste Solid Waste Container (Halogenated Organics) Segregation->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Halogenated Organics) Segregation->Liquid_Waste Liquid Labeling Label Container Correctly 'Hazardous Waste' & Full Chemical Name Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in Designated Waste Accumulation Area Labeling->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Waste_Pickup Schedule Waste Pickup EHS_Contact->Waste_Pickup Incineration High-Temperature Incineration (Licensed Facility) Waste_Pickup->Incineration End Complete Destruction & Documentation Incineration->End

Sources

Personal protective equipment for handling Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this directive is synthesized from established principles of chemical safety, analysis of its structural motifs (a pyrazole derivative and a chlorinated aromatic compound), and data from closely related analogues. The precautionary principle is therefore paramount in the following procedures.[1][2]

Hazard Assessment and Risk Analysis

The primary hazards associated with this compound are inferred from its chemical structure and the known risks of similar compounds.

  • Pyrazole Core: Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care as potentially bioactive and hazardous substances.[2]

  • Chlorophenyl Group: Chlorinated organic compounds require special consideration due to their potential for environmental persistence and the generation of toxic gases, such as phosgene, in the event of a fire.[3][4] Waste streams containing this compound must be segregated as halogenated waste.[2][3]

  • Amino and Carboxylate Groups: These functional groups can influence the compound's reactivity and toxicological profile.

Analysis of structurally similar compounds provides the basis for our recommended precautions.

Analogous Compound CAS Number Reported Hazards Source
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate16078-71-0Causes skin irritation, serious eye irritation, may cause respiratory irritation.[5]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2Causes skin irritation, serious eye irritation, may cause respiratory irritation.[6]
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid50920-65-5Irritating to eyes, respiratory system, and skin.[7]

Based on this data, it is prudent to treat this compound as a substance that is, at minimum, a skin, eye, and respiratory irritant.

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard.[8] A comprehensive safety strategy begins with more effective control measures.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

  • Engineering Controls: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The work area must be equipped with an accessible and operational eyewash station and safety shower.[7]

  • Administrative Controls: All personnel must receive training on the potential hazards and safe handling procedures outlined in this guide before beginning work.[10] A designated area within the lab should be clearly marked for the handling of this compound.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form.

Protection Specification Rationale
Eye & Face Chemical splash goggles conforming to EN166 or ANSI Z87.1. A full-face shield must be worn over goggles.[6][11]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8][11] A face shield provides a broader barrier for the entire face.[8][12]
Hand Nitrile gloves (ASTM D6978 compliant). Consider double-gloving.Provides a chemical-resistant barrier.[11] Gloves must be inspected for tears before each use and changed immediately if contaminated or every two hours during extended use.[9][12]
Body Long-sleeved laboratory coat. For larger quantities or tasks with a higher splash risk, a disposable, back-closing chemical-resistant gown is required.[12]Protects skin and personal clothing from contamination. Gowns should have tight-fitting cuffs.[12]
Respiratory A NIOSH-approved N95 (or higher) particulate respirator.Required when handling the solid powder outside of a containment system (e.g., weighing) or if there is any risk of aerosol generation.[7][8]
Procedural Steps for Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on the lab coat or gown.

  • Put on the N95 respirator (if required), ensuring a proper fit-check.

  • Put on chemical splash goggles, followed by the face shield.

  • Wash hands thoroughly.

  • Put on the first pair of nitrile gloves, extending the cuffs over the sleeves of the gown.

  • Put on the second pair of nitrile gloves.

Doffing (Taking Off):

  • Remove the outer pair of gloves, peeling them off without touching the exterior surface.

  • Remove the lab coat or gown by rolling it outwards and away from the body.

  • Wash hands.

  • Remove the face shield and goggles from the back.

  • Remove the respirator from the back.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Safe Handling and Operational Plan

This workflow minimizes exposure during the routine task of preparing a solution from the solid compound.

Handling_Workflow Start 1. Assemble all materials (chemical, solvent, glassware) inside the fume hood. Weigh 2. Don full PPE. Start->Weigh Dissolve 3. Weigh the solid compound onto weighing paper. Weigh->Dissolve Transfer 4. Carefully transfer the solid to the designated glassware. Dissolve->Transfer Cap 5. Add solvent, cap the vessel, and dissolve (e.g., via sonication). Transfer->Cap Waste 6. Dispose of contaminated weighing paper and any disposable items into the 'Halogenated Solid Waste' container. Cap->Waste Clean 7. Clean reusable glassware. The first rinse must be collected as hazardous liquid waste. Waste->Clean End 8. Doff PPE and wash hands. Clean->End

Caption: Step-by-step workflow for safely handling the solid compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Incident Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]
Small Spill Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated, labeled container for hazardous waste disposal.[1][7] Do not allow the spill to enter drains.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[1][2][13]

Key Principles:

  • Segregation is Mandatory: All waste containing this compound must be collected in containers designated for Halogenated Organic Waste .[2][3] Do not mix with non-halogenated waste.[3]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[1][2]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[1][13]

Disposal_Workflow solid_node solid_node Waste_Generated Waste Generated? Is_Solid Solid or Liquid? Waste_Generated->Is_Solid Solid_Waste Contaminated gloves, wipes, weighing paper, solid chemical Is_Solid->Solid_Waste Solid Liquid_Waste Contaminated solutions, first rinses of glassware Is_Solid->Liquid_Waste Liquid Solid_Container Place in 'Halogenated Solid Waste' container. Solid_Waste->Solid_Container Liquid_Container Place in 'Halogenated Liquid Waste' container. Liquid_Waste->Liquid_Container Seal_Label Ensure container is sealed, labeled, and stored in a secondary containment bin. Solid_Container->Seal_Label Liquid_Container->Seal_Label EHS_Pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) office. Seal_Label->EHS_Pickup

Caption: Decision workflow for the proper segregation and disposal of waste.

References

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

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